Product packaging for 1-methyl-1H-pyrazole-3-carboxylic acid(Cat. No.:CAS No. 25016-20-0)

1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1195300
CAS No.: 25016-20-0
M. Wt: 126.11 g/mol
InChI Key: YBFIKNNFQIBIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-methyl-pyrazole-3-carboxylic acid is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 3. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid. It is functionally related to a N-methylpyrazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B1195300 1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 25016-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIKNNFQIBIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341451
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-20-0
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ERN3JB4ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its pyrazole (B372694) core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data have been compiled from various chemical databases and supplier information.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₅H₆N₂O₂[5]
Molecular Weight 126.11 g/mol [5]
CAS Number 25016-20-0[5]
Appearance White to off-white crystalline powder
Melting Point 150-152 °C
Boiling Point 306.9 °C at 760 mmHg
Density 1.34 g/cm³
pKa 4.05 ± 0.10 (Predicted)
Table 2: Spectroscopic Data
Spectroscopic TechniqueDataReference
¹H NMR A spectrum is available.[5]
¹³C NMR Data is available for related structures.[6]
Infrared (IR) Spectroscopy An FTIR spectrum is available.[5]
Mass Spectrometry (MS) GC-MS data is available; top peaks at m/z 109 and 126.[5]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are based on common laboratory practices for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis: Hydrolysis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate

A common route to this compound is through the hydrolysis of its corresponding methyl ester.

Materials:

Procedure:

  • Dissolution: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of methanol (or ethanol) and water.

  • Hydrolysis: Add a solution of sodium hydroxide or lithium hydroxide to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted ester.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Purification: Recrystallization

Recrystallization is a standard technique to purify the crude product.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, water, or a mixture thereof)

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[7][8]

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound. The following is a general reverse-phase HPLC method that can be adapted.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example, 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a standard solution of a known concentration of this compound in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase to a similar concentration.

Role in Drug Development and Research

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] For instance, it has been used in the synthesis of inhibitors of Stearoyl-CoA Desaturase (SCD1 and SCD5), which are targets for metabolic disorders.[2] The pyrazole scaffold is a well-established pharmacophore, and modifications of the carboxylic acid group and the pyrazole ring can lead to a diverse range of biologically active compounds.

As of the current literature, there is no significant evidence to suggest that this compound itself has a direct role in specific biological signaling pathways. Its importance lies in its utility as a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and a conceptual representation of its role as a chemical building block.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification Start Methyl 1-methyl-1H- pyrazole-3-carboxylate Hydrolysis Base Hydrolysis (NaOH or LiOH) Start->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Crude_Product Crude 1-methyl-1H- pyrazole-3-carboxylic acid Acidification->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 1-methyl-1H- pyrazole-3-carboxylic acid Recrystallization->Pure_Product

Caption: A logical workflow for the synthesis and purification of this compound.

building_block_concept cluster_derivatives Derivative Synthesis Core 1-Methyl-1H-pyrazole- 3-carboxylic acid Pharma Pharmaceuticals Core->Pharma Amidation, Esterification, etc. Agro Agrochemicals Core->Agro Further Functionalization Materials Materials Core->Materials Incorporation into Polymers

Caption: Conceptual diagram of this compound as a versatile building block.

References

An In-depth Technical Guide to the Structure Elucidation of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1) and Stearoyl-CoA Desaturase 5 (SCD5). These enzymes are critical in lipid metabolism, making them significant targets in the development of therapeutics for metabolic diseases and oncology. This document details the spectroscopic data, experimental protocols, and the biological context of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₆N₂O₂. Its structure consists of a pyrazole (B372694) ring methylated at the N1 position and substituted with a carboxylic acid group at the C3 position.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
CAS Number 25016-20-0
IUPAC Name This compound
Appearance White powder[2]
SMILES CN1C=CC(=N1)C(=O)O
InChI InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9)

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 (broad s)Singlet1H-COOH
~7.6 (d)Doublet1HH-5 (pyrazole ring)
~6.8 (d)Doublet1HH-4 (pyrazole ring)
~3.9 (s)Singlet3H-CH₃

Note: Predicted chemical shifts. Exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~165C=O (carboxylic acid)
~140C-5 (pyrazole ring)
~138C-3 (pyrazole ring)
~110C-4 (pyrazole ring)
~39-CH₃

Note: Predicted chemical shifts. Exact values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum indicates the presence of specific functional groups based on their vibrational frequencies.

Table 4: FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)[3][4]
~3100MediumC-H stretch (aromatic)[3]
~2950MediumC-H stretch (aliphatic)
1760-1690StrongC=O stretch (carboxylic acid)[4]
1600-1585MediumC=C stretch (pyrazole ring)[3]
1320-1210StrongC-O stretch (carboxylic acid)[4]
950-910MediumO-H bend (carboxylic acid)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 126.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragmentDescription
126[C₅H₆N₂O₂]⁺Molecular Ion (M⁺)
109[M - OH]⁺Loss of hydroxyl radical
81[M - COOH]⁺Loss of carboxylic acid group
81[C₄H₅N₂]⁺Decarboxylation followed by rearrangement

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of N-methylated pyrazole carboxylic acids involves the cyclization of a β-ketoester with methylhydrazine, followed by hydrolysis of the resulting ester.

G reagent1 Ethyl 2,4-dioxobutanoate intermediate Ethyl 1-methyl-1H-pyrazole-3-carboxylate reagent1->intermediate Cyclization reagent2 Methylhydrazine reagent2->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

    • To a solution of ethyl 2,4-dioxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl 1-methyl-1H-pyrazole-3-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).

    • Heat the mixture to reflux for a few hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization Workflow

The following workflow outlines the process for confirming the structure of the synthesized compound.

G synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ftir->elucidation ms->elucidation

Caption: Experimental workflow for structure characterization.

Biological Context: Role in SCD1/5 Inhibition

This compound serves as a crucial building block for the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) and 5 (SCD5).[1] These enzymes are central to lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[5][6][7]

The dysregulation of SCD1 and SCD5 activity has been implicated in a variety of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in various cancers.[5][8][9] By inhibiting these enzymes, the production of MUFAs is reduced, which can lead to a decrease in the synthesis of triglycerides and cholesterol esters, and an increase in fatty acid oxidation.[7] This modulation of lipid metabolism presents a promising therapeutic strategy for these conditions.

The following diagram illustrates the central role of SCD1/5 in the fatty acid metabolism pathway and the impact of its inhibition.

G acetyl_coa Acetyl-CoA sfa Saturated Fatty Acids (SFAs) (e.g., Palmitoyl-CoA, Stearoyl-CoA) acetyl_coa->sfa De novo lipogenesis scd1_5 SCD1 / SCD5 sfa->scd1_5 beta_ox β-oxidation sfa->beta_ox Energy Production mufa Monounsaturated Fatty Acids (MUFAs) (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) scd1_5->mufa Δ9-desaturation lipids Complex Lipids (Triglycerides, Phospholipids, Cholesterol Esters) mufa->lipids Esterification inhibitor Inhibitor (derived from this compound) inhibitor->scd1_5

Caption: SCD1/5 signaling pathway in lipid metabolism.

This guide provides a foundational understanding of this compound, from its fundamental chemical structure to its significant role in the development of novel therapeutics. The provided data and protocols are intended to support researchers and scientists in their ongoing efforts in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is a feature in various biologically active molecules, highlighting its significance as a key building block in the synthesis of potential therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological relevance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C5H6N2O2[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 25016-20-0[1]
Appearance White powder
Melting Point 150-152 °C
Boiling Point 306.9 °C at 760 mmHg
Density 1.34 g/cm³
pKa (Predicted) 3.65 ± 0.10
LogP (Predicted) 0.45

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the hydrolysis of its corresponding ester, ethyl 1-methyl-1H-pyrazole-3-carboxylate. Below is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in ethanol.

  • Addition of Base: To this solution, add an aqueous solution of sodium hydroxide (typically a 10% solution). A molar excess of NaOH (e.g., 2-5 equivalents) is recommended to ensure complete hydrolysis.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, carefully add 2M hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2-3. A white precipitate of this compound should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain a white crystalline solid.

Biological Relevance and Applications

This compound serves as a crucial intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase (SCD). Specifically, it is a building block for compounds that inhibit both SCD1 and SCD5, enzymes that play a pivotal role in lipid metabolism.[2] The inhibition of SCD has emerged as a promising therapeutic strategy for a range of metabolic disorders.

Role in SCD Inhibition and Downstream Signaling

SCD1 is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. These monounsaturated fatty acids are essential components of triglycerides, cholesterol esters, and membrane phospholipids. The dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).

The diagram below illustrates the central role of SCD1 in cellular metabolism and the potential downstream consequences of its inhibition by compounds derived from this compound.

SCD1_Inhibition_Pathway cluster_input Substrates cluster_enzyme Enzymatic Reaction cluster_output Products cluster_inhibitor Inhibition cluster_downstream Downstream Cellular Processes cluster_therapeutic Therapeutic Outcomes Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs SCD1 SCD1 Saturated Fatty Acyl-CoAs->SCD1 Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs SCD1->Monounsaturated Fatty Acyl-CoAs Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acyl-CoAs->Triglyceride Synthesis Cholesterol Ester Synthesis Cholesterol Ester Synthesis Monounsaturated Fatty Acyl-CoAs->Cholesterol Ester Synthesis Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acyl-CoAs->Membrane Fluidity 1-methyl-1H-pyrazole-3-carboxylic\nacid-derived Inhibitor 1-methyl-1H-pyrazole-3-carboxylic acid-derived Inhibitor 1-methyl-1H-pyrazole-3-carboxylic\nacid-derived Inhibitor->SCD1 Decreased Lipogenesis Decreased Lipogenesis Triglyceride Synthesis->Decreased Lipogenesis Cholesterol Ester Synthesis->Decreased Lipogenesis Improved Insulin Sensitivity Improved Insulin Sensitivity Decreased Lipogenesis->Improved Insulin Sensitivity Reduced Hepatic Steatosis Reduced Hepatic Steatosis Decreased Lipogenesis->Reduced Hepatic Steatosis

SCD1 Inhibition Pathway
Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and subsequent purification of this compound as detailed in the experimental protocol.

Synthesis_Workflow Start Start Dissolution Dissolve Ethyl 1-methyl-1H-pyrazole-3-carboxylate in Ethanol Start->Dissolution Hydrolysis Add NaOH solution and Reflux Dissolution->Hydrolysis Evaporation Remove Ethanol (Rotary Evaporation) Hydrolysis->Evaporation Acidification Acidify with HCl to pH 2-3 Evaporation->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry with Na2SO4 and Concentrate Extraction->Drying Purification Purification (Optional) Drying->Purification Recrystallization Recrystallization Purification->Recrystallization Yes Crude_Product Crude Product Purification->Crude_Product No Final_Product Pure this compound Recrystallization->Final_Product

Synthesis and Purification Workflow

Conclusion

This compound is a valuable heterocyclic compound with established importance as a synthetic intermediate in drug discovery. Its role in the development of SCD inhibitors underscores its potential for the creation of novel therapeutics for metabolic diseases. The information provided in this guide, from its fundamental physicochemical properties to a detailed synthetic protocol and its biological context, is intended to support researchers and professionals in their ongoing efforts to innovate within the life sciences.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole (B372694) class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-hyperglycemic properties.[1] This compound, in particular, serves as a crucial building block and intermediate in the synthesis of more complex pharmacologically active molecules.[2] Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a precursor to inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism and a target in various diseases.

IUPAC Name

The standardized IUPAC name for the compound is 1-methylpyrazole-3-carboxylic acid .[3][4]

Physicochemical and Spectral Data

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its application in chemical synthesis and biological assays.

PropertyValueReference
CAS Number 25016-20-0[3][5]
Molecular Formula C₅H₆N₂O₂[3][4]
Molecular Weight 126.11 g/mol [3][4]
Appearance White powder or crystal[5][6]
Melting Point Not explicitly found, but related compounds have high thermal stability[7]
pKa (Predicted) 4.05 ± 0.10[8]
InChI Key YBFIKNNFQIBIQZ-UHFFFAOYSA-N[3][4]
SMILES Cn1ccc(C(=O)O)n1[6]
Purity ≥ 98% (min)[6]
Storage Room temperature, sealed in dry conditions, away from light[6][8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the cyclization of a β-dicarbonyl equivalent with methylhydrazine, followed by hydrolysis of the resulting ester. Below is a representative experimental protocol.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Work-up and Acidification cluster_2 Step 3: Isolation and Purification A Dissolve Ethyl 1-methyl-1H-pyrazole-3-carboxylate in Ethanol (B145695)/Water B Add NaOH solution A->B C Heat mixture at reflux B->C D Monitor reaction by TLC/HPLC C->D E Cool reaction mixture D->E Completion F Concentrate under reduced pressure E->F G Acidify with HCl to pH ~3 F->G H Precipitate forms G->H I Collect solid by filtration H->I Isolation J Wash with cold water I->J K Dry under vacuum J->K L Recrystallize if necessary K->L

Caption: General workflow for the synthesis of this compound.

Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This procedure is adapted from general methods for the hydrolysis of pyrazole esters.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Saponification : To the stirred solution, add an aqueous solution of sodium hydroxide (B78521) (2.5 equivalents).

  • Reflux : Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification : Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches approximately 3. A white precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold water to remove inorganic salts.

  • Drying and Purification : Dry the collected solid under vacuum to yield the crude this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Biological Context: An Intermediate for SCD1 Inhibitors

This compound is a key intermediate in the synthesis of inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1).[2] SCD1 is a critical enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from saturated fatty acids (SFAs) like stearate (B1226849) (18:0) and palmitate (16:0).[6][9][10]

The ratio of SFAs to MUFAs is vital for cellular function, affecting membrane fluidity, signal transduction, and energy storage.[9] Dysregulation of SCD1 activity and an altered SFA/MUFA ratio are implicated in numerous pathologies, including cancer, metabolic syndrome, obesity, and liver steatosis.[6][10][11] In many cancer cells, SCD1 is overexpressed, providing the necessary MUFAs for rapid proliferation and survival.[9][12]

Mechanism of Action of SCD1 Inhibition

Inhibiting SCD1 blocks the conversion of SFAs to MUFAs. This leads to:

  • Accumulation of SFAs : High levels of SFAs can be lipotoxic, inducing endoplasmic reticulum (ER) stress and apoptosis (programmed cell death).[11]

  • Depletion of MUFAs : A lack of MUFAs alters cell membrane composition and disrupts critical signaling pathways that depend on these lipids.

  • Activation of Stress Pathways : The shift in the SFA/MUFA ratio can activate stress-related signaling pathways like AMP-activated protein kinase (AMPK), which inhibits cell growth and proliferation.[11]

Derivatives of this compound have been developed as potent and selective SCD1 inhibitors, representing a promising therapeutic strategy for targeting diseases driven by aberrant lipid metabolism.

Signaling Pathway Diagram: SCD1 in Lipid Metabolism and Cancer

SCD1_Pathway cluster_input Substrates cluster_enzyme Enzymatic Conversion cluster_output Products cluster_downstream Downstream Cellular Processes cluster_inhibition Therapeutic Intervention SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA Apoptosis ER Stress & Apoptosis SCD1->Apoptosis Inhibition leads to AMPK AMPK Activation SCD1->AMPK Inhibition leads to Membrane Membrane Fluidity & Lipid Raft Formation MUFA->Membrane Signaling Lipid Signaling Molecules (e.g., DAG, PL) MUFA->Signaling Energy Energy Storage (Triglycerides) MUFA->Energy Wnt Wnt/β-catenin Pathway Activation MUFA->Wnt Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation Energy->Proliferation Wnt->Proliferation Inhibitor SCD1 Inhibitor (Derived from 1-methyl-1H- pyrazole-3-carboxylic acid) Block Blockade of Active Site Inhibitor->Block Block->SCD1 InhibitionEffect Inhibition of Proliferation Apoptosis->InhibitionEffect AMPK->InhibitionEffect

Caption: The SCD1 signaling pathway and the mechanism of its inhibition.

Conclusion

This compound is a compound of significant utility in medicinal chemistry and drug development. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the creation of complex molecular architectures. Its role as a key intermediate for the development of SCD1 inhibitors highlights its importance in targeting diseases characterized by dysregulated lipid metabolism, particularly cancer. The continued exploration of this and related pyrazole scaffolds is likely to yield novel therapeutic agents for a range of challenging diseases. This guide provides foundational knowledge for researchers aiming to leverage the properties of this valuable chemical entity in their scientific pursuits.

References

The Biological Versatility of 1-Methyl-1H-pyrazole-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-3-carboxylic acid serves as a pivotal scaffold in the development of a diverse array of biologically active compounds. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential across agrochemical and pharmaceutical sectors. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their antifungal, herbicidal, and pharmacological applications. Detailed experimental methodologies, quantitative activity data, and visualizations of key biological pathways and workflows are presented to support research and development efforts in these fields.

Introduction

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry, owing to its metabolic stability and versatile synthetic accessibility. This compound, in particular, provides a valuable building block, allowing for the facile introduction of various functional groups, primarily through modification of the carboxylic acid moiety to form amides, esters, and other derivatives. These modifications have led to the discovery of potent agents with a range of biological activities, which will be explored in detail in the subsequent sections.

Antifungal Activity of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives

Derivatives of this compound, especially the carboxamides, are renowned for their potent antifungal properties. These compounds form the basis of a significant class of modern fungicides used in agriculture.

Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition (SDHI)

The primary mode of action for many antifungal pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain ultimately inhibits the production of ATP, leading to cellular energy depletion and fungal death.[1]

SDHI_Pathway cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ 2e- UQH2 Ubiquinol (QH2) ComplexIII Complex III UQH2->ComplexIII 2e- Inhibitor Pyrazole Carboxamide (SDHI Fungicide) Inhibitor->SDH Binds to Q-site TK_Inhibition_Workflow cluster_photosynthesis Plant Photosynthesis CalvinCycle Calvin Cycle CarbonFixation Carbon Fixation CalvinCycle->CarbonFixation TK Transketolase (TK) CarbonFixation->TK Carbohydrates Carbohydrates (Plant Growth) TK->Carbohydrates Herbicide Pyrazole Amide Herbicide Herbicide->TK Inhibits Mycelium_Growth_Assay start Start prep_media Prepare & Autoclave PDA Medium start->prep_media amend_media Amend Molten PDA with Compound Dilutions prep_media->amend_media prep_compounds Dissolve Test Compounds in Solvent serial_dilution Perform Serial Dilutions prep_compounds->serial_dilution serial_dilution->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates inoculate Inoculate with Fungal Mycelium Plug pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

References

The Metabolic Fate of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-3-carboxylic acid is a small heterocyclic molecule that has been identified as a metabolite in the broader context of xenobiotic metabolism. While specific research on this compound as a primary drug metabolite is limited, its structural motif is representative of metabolic products derived from numerous pyrazole-containing pharmaceutical agents. The metabolic pathway leading to such carboxylic acid derivatives typically involves oxidative processes mediated by cytochrome P450 (CYP) and alcohol dehydrogenase (ADH) enzymes. This guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies for pyrazole-carboxylic acid metabolites, using the well-documented metabolism of the selective COX-2 inhibitor, celecoxib (B62257), as a primary case study. This analogous pathway offers valuable insights for drug development professionals investigating compounds with similar structural features.

Introduction

The pyrazole (B372694) ring is a common scaffold in a multitude of clinically significant drugs, valued for its metabolic stability and versatile biological activity.[1] When pyrazole-containing drugs are metabolized, the formation of carboxylic acid derivatives is a common biotransformation. This compound represents a fundamental structure of such a metabolite. Understanding the enzymatic processes that lead to its formation, its subsequent pharmacokinetic profile, and its potential for biological activity is crucial for drug design and development. The presence of this type of metabolite can have significant implications for a drug's efficacy, safety, and excretion profile.

This technical guide will delve into the metabolic pathways, quantitative data, and experimental protocols relevant to this compound and its analogues, with a particular focus on the extensively studied metabolism of celecoxib to its corresponding carboxylic acid metabolite, carboxycelecoxib.

Metabolic Pathway of Pyrazole-Carboxylic Acid Formation

The generation of a carboxylic acid moiety from a methyl group on a pyrazole ring is a two-step oxidative process. This is exemplified by the metabolism of celecoxib.[2][3]

Step 1: Hydroxylation

The initial and rate-limiting step is the hydroxylation of the methyl group to form a primary alcohol. This reaction is predominantly catalyzed by the cytochrome P450 mixed-function oxidase system, primarily involving the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[2][4]

Step 2: Oxidation

The resulting hydroxymethyl metabolite is then further oxidized to a carboxylic acid. This step is mediated by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2.[4][5]

Below is a Graphviz diagram illustrating this metabolic activation pathway.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound Parent Compound (e.g., Celecoxib with -CH3 group) Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Parent_Compound->Hydroxymethyl_Metabolite CYP2C9 (major) CYP3A4 (minor) Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (e.g., Carboxycelecoxib) Hydroxymethyl_Metabolite->Carboxylic_Acid_Metabolite ADH1, ADH2 Glucuronide_Conjugate Glucuronide Conjugate Carboxylic_Acid_Metabolite->Glucuronide_Conjugate UGTs

Metabolic pathway of a pyrazole-methyl group to a carboxylic acid.

Quantitative Data: Pharmacokinetics and Excretion

The pharmacokinetic profile of the parent drug and its carboxylic acid metabolite are critical for understanding the drug's disposition. Human mass balance studies using radiolabeled compounds are the gold standard for obtaining this data.[6] The following tables summarize the pharmacokinetic and excretion data for celecoxib and its primary carboxylic acid metabolite, carboxycelecoxib, in humans and rats.

Table 1: Pharmacokinetic Parameters of Celecoxib and Carboxycelecoxib in Humans (CYP2C9 Extensive Metabolizers) [2][7]

ParameterCelecoxibCarboxycelecoxib (CCA)
Tmax (h) ~3-
Elimination Half-life (t½) (h) ~11-
Apparent Oral Clearance (CL/F) (L/h) ~30-
Area Under the Curve (AUC) Dose-dependent-

Table 2: Excretion of [14C]Celecoxib and its Metabolites in Healthy Male Volunteers (Single 300 mg Oral Dose) [8]

Excretion Route% of Radioactive DoseMajor Components
Urine 27.1 ± 2.2%Carboxylic acid metabolite (18.8 ± 2.1%)
Acyl glucuronide of carboxylic acid metabolite (1.48 ± 0.15%)
Feces 57.6 ± 7.3%Carboxylic acid metabolite (54.4 ± 6.8%)
Unchanged Celecoxib (2.56 ± 1.09%)
Total Recovery 84.8 ± 4.9%

Table 3: Linearity and Sensitivity of a UPLC-MS/MS Method for Celecoxib and its Metabolites in Rat Blood [9]

AnalyteLinear Range (nM)Lower Limit of Quantification (LLOQ) (nM)
Celecoxib 0.3 - 200000.3
Carboxycelecoxib (M2) 1.2 - 200001.2
Hydroxycelecoxib (M3) 0.3 - 200000.3
Hydroxycelecoxib glucuronide (M1) 2.0 - 20002.0
Carboxycelecoxib glucuronide (M5) 1.5 - 60001.5

Experimental Protocols

Accurate quantification of pyrazole-carboxylic acid metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[10][11][12]

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.

Protocol 1: Protein Precipitation (PPT) [13][14]

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma in a microcentrifuge tube, add a deuterated internal standard.

  • Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10-15 minutes.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [10]

LLE offers a cleaner extract compared to PPT.

  • To a 50 µL aliquot of blood, add an internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex.

  • Add a salting-out agent (e.g., ammonium (B1175870) sulfate) and vortex.

  • Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) [13]

SPE provides the cleanest extracts and allows for sample concentration.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., acetonitrile/methanol mixture).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of celecoxib and its metabolites, which can be adapted for this compound.

  • LC System: UPLC system (e.g., Waters ACQUITY)

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Biological Activity and Signaling Pathways

A critical aspect of metabolite characterization is determining its biological activity. In the case of celecoxib, the primary metabolites, including the carboxylic acid and its glucuronide conjugate, are pharmacologically inactive as COX-1 or COX-2 inhibitors.[3][15][16][17] This is a favorable characteristic, as it simplifies the pharmacokinetic-pharmacodynamic relationship of the parent drug.

For novel pyrazole-containing drug candidates, it is imperative to assess the biological activity of their major metabolites. An inactive metabolite is generally preferred to avoid off-target effects and complex pharmacology.

The workflow for investigating the biological activity of a pyrazole-carboxylic acid metabolite would typically involve:

  • Synthesis or Isolation of the Metabolite: Sufficient quantities of the metabolite are required for in vitro testing.

  • Primary Target Engagement Assays: Test the metabolite against the same biological target as the parent drug (e.g., enzyme inhibition, receptor binding).

  • Broader Pharmacology Screening: Profile the metabolite against a panel of off-target receptors and enzymes to identify any potential for adverse effects.

  • In Vivo Studies (if necessary): If the metabolite shows significant in vitro activity, further in vivo studies may be warranted to assess its contribution to the overall pharmacological effect or toxicity of the parent drug.

Below is a Graphviz diagram illustrating a typical experimental workflow for metabolite identification and characterization.

cluster_0 Metabolite Identification Workflow In_Vitro_Incubation In Vitro Incubation (Liver Microsomes, Hepatocytes) LC_HRMS_Analysis LC-HRMS Analysis (Metabolite Profiling) In_Vitro_Incubation->LC_HRMS_Analysis Structure_Elucidation Structure Elucidation (MS/MS, NMR) LC_HRMS_Analysis->Structure_Elucidation Quantitative_Method_Dev Quantitative Method Development (LC-MS/MS) Structure_Elucidation->Quantitative_Method_Dev Metabolite_Synthesis Metabolite Synthesis/Isolation Structure_Elucidation->Metabolite_Synthesis In_Vivo_PK_Studies In Vivo Pharmacokinetic Studies (Blood, Urine, Feces) Quantitative_Method_Dev->In_Vivo_PK_Studies Biological_Activity_Screening Biological Activity Screening (In Vitro Assays) Metabolite_Synthesis->Biological_Activity_Screening Safety_Assessment Safety Assessment Biological_Activity_Screening->Safety_Assessment

Experimental workflow for metabolite identification and characterization.

Conclusion

This compound serves as a representative structure for a common class of drug metabolites derived from pyrazole-containing xenobiotics. The well-documented metabolic fate of celecoxib provides a robust framework for understanding the formation, pharmacokinetics, and analytical determination of such metabolites. The key metabolic transformation involves a two-step oxidation of a methyl group, catalyzed by CYP450 and ADH enzymes. The resulting carboxylic acid metabolite is often pharmacologically inactive and is a major component of the excreted products. For drug development professionals, a thorough characterization of such metabolites is essential to fully understand the disposition and safety profile of new chemical entities containing a pyrazole scaffold. The experimental protocols and workflows outlined in this guide provide a solid foundation for these critical investigations.

References

Spectroscopic Data of 1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are fundamental for its application in synthesis and biological studies. This technical guide provides a summary of its core spectroscopic data and detailed experimental protocols for acquiring such data. While specific, publicly available spectra for this exact compound are limited, this guide outlines the expected spectral characteristics based on its chemical structure and provides generalized methodologies for its analysis.

Molecular and Chemical Properties

PropertyValueSource
Chemical Formula C₅H₆N₂O₂--INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
CAS Number 25016-20-0--INVALID-LINK--

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityAssignment
~12-13Singlet (broad)COOH
~7.5-8.0DoubletH-5 (pyrazole ring)
~6.5-7.0DoubletH-4 (pyrazole ring)
~3.8-4.2SingletN-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~160-170C=O (carboxylic acid)
~140-150C-3 (pyrazole ring)
~130-140C-5 (pyrazole ring)
~105-115C-4 (pyrazole ring)
~35-45N-CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (carboxylic acid)
~3100MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
1680-1720StrongC=O stretch (carboxylic acid)
1500-1600MediumC=N and C=C stretch (pyrazole ring)
~1450MediumC-H bend (aliphatic)
1200-1300StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)
m/zFragmentation
126[M]⁺ (Molecular ion)
109[M-OH]⁺
81[M-COOH]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the carboxylic acid proton with solvent protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and collect the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a carboxylic acid, LC-MS is often preferred.

  • Ionization: Electrospray ionization (ESI) is a common method for carboxylic acids. It can be run in either positive or negative ion mode.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation information by selecting the molecular ion and subjecting it to collision-induced dissociation.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 1-methyl-1H- pyrazole-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR_data Functional Groups & Connectivity NMR->NMR_data FTIR_data Functional Group Identification FTIR->FTIR_data MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Structure Structure Confirmation NMR_data->Structure FTIR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Navigating the Solubility Landscape of 1-Methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound, in the absence of publicly available quantitative data. Furthermore, a structured framework for data presentation and a visual representation of the experimental workflow are provided to aid researchers in their laboratory investigations.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This compound, with its pyrazole (B372694) core, is a valuable building block in the synthesis of a wide range of biologically active molecules. However, a notable gap exists in the scientific literature regarding its quantitative solubility in common organic solvents. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to determine the solubility of this compound in a systematic and reproducible manner.

Quantitative Solubility Data

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended for researchers generating their own experimental data.

Table 1: Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various experimental methods. The choice of method often depends on the required accuracy, throughput, and the stage of the research. The following sections detail the widely accepted equilibrium solubility assay.

Equilibrium Solubility Assay (Shake-Flask Method)

The equilibrium solubility assay, often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

3.1.1. Materials and Equipment

  • This compound (solid form)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Pipettes and tips

3.1.2. Experimental Procedure

  • Preparation of the Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) for the purpose of creating a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve, prepared from the stock solution, should be used to quantify the concentration in the sample.

  • Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

To provide a clear and concise overview of the experimental process, the following diagram illustrates the workflow for the equilibrium solubility assay.

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep Add excess solute to solvent equilibrate Equilibrate (e.g., 24-72h at constant T) prep->equilibrate Incubate with agitation separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate Attain equilibrium quantify Quantify Solute Concentration (e.g., HPLC) separate->quantify Analyze supernatant end End quantify->end Determine solubility

Equilibrium Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically documented in the public domain, this guide provides researchers with robust and reliable experimental protocols to generate this critical information. By following the detailed methodologies and utilizing the provided frameworks for data organization and visualization, scientists and drug development professionals can effectively characterize the solubility profile of this important heterocyclic compound, thereby accelerating its application in research and development. The systematic generation and sharing of such data will be invaluable to the broader scientific community.

References

A Technical Guide to the Thermal Stability of 1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available experimental data on the thermal properties of this specific compound, this document focuses on establishing a robust framework for its analysis. This includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a discussion of the expected thermal behavior based on analogous pyrazole (B372694) carboxylic acid derivatives, and a structured approach to data interpretation. The guide is intended to equip researchers with the necessary tools to evaluate the thermal stability of this compound and similar compounds, a critical parameter in drug development and materials science.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science due to its structural motifs. The thermal stability of this compound is a critical parameter that influences its storage, handling, formulation, and overall viability as a drug candidate or functional material. Thermal decomposition can lead to loss of efficacy, formation of toxic byproducts, and compromised product integrity. Therefore, a thorough understanding of its thermal behavior is paramount.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that the decomposition temperature is not currently available in public databases, underscoring the need for experimental determination.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂PubChem
Molecular Weight 126.11 g/mol PubChem
Appearance White powderCaming Pharmaceutical Ltd.[1]
Decomposition Temperature No information availableFisher Scientific[2]

Experimental Protocols for Thermal Analysis

The following sections detail the recommended experimental protocols for determining the thermal stability of this compound using TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the amount of residual material.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 3 - 7 mgEnsures good thermal contact and minimizes temperature gradients within the sample.
Crucible Alumina or platinumInert materials suitable for high-temperature analysis.
Atmosphere Nitrogen (or other inert gas)To study thermal decomposition without oxidative effects.
Flow Rate 20 - 50 mL/minTo maintain an inert environment and purge volatile decomposition products.
Heating Rate 10 °C/minA standard heating rate that provides a good balance between resolution and experimental time.
Temperature Range 25 °C to 600 °CTo cover the potential melting and decomposition range of the compound.

Procedure:

  • Tare the TGA instrument with an empty crucible.

  • Accurately weigh 3-7 mg of this compound into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other phase transitions prior to decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 2 - 5 mgA smaller sample size improves peak resolution.
Crucible Hermetically sealed aluminum pansTo prevent mass loss due to sublimation before melting or decomposition.
Reference An empty, hermetically sealed aluminum panTo ensure accurate heat flow measurements.
Atmosphere Nitrogen (or other inert gas)To prevent oxidation.
Flow Rate 20 - 50 mL/minTo maintain an inert environment.
Heating Rate 10 °C/minA standard heating rate for good resolution of thermal events.
Temperature Program 1. Heat from 25 °C to a temperature just below the expected decomposition temperature (as determined by TGA). 2. Cool to 25 °C. 3. Reheat through the same temperature range.The first heating run identifies all thermal events. The cool-reheat cycle can provide information on the reversibility of transitions and the amorphous/crystalline nature of the material.

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with nitrogen.

  • Execute the temperature program as described above.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve to determine the onset temperature and peak temperature of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.

Expected Thermal Behavior and Data Interpretation

While specific data is unavailable, the thermal behavior of this compound can be inferred from related structures. Pyrazole carboxylic acids are known to undergo decarboxylation at elevated temperatures. The thermal decomposition of pyrazole derivatives can be complex, potentially involving ring opening and the elimination of small molecules like N₂.[3][4]

Expected TGA Profile:

  • Initial Stability: The compound is expected to be thermally stable with no significant mass loss at lower temperatures.

  • Decomposition: A single or multi-step decomposition process is anticipated. The primary initial step may be decarboxylation, leading to the loss of CO₂ (a mass loss of approximately 34.9%). Subsequent decomposition of the resulting 1-methyl-pyrazole would occur at higher temperatures.

  • Residue: Depending on the final temperature and atmosphere, a small amount of char residue may remain.

Expected DSC Profile:

  • Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected.

  • Decomposition: Following melting, an exothermic or endothermic event associated with decomposition may be observed. The nature of this peak will depend on the specific decomposition pathway.

Data Presentation:

All quantitative data from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and interpretation.

AnalysisParameterObserved Value
TGA Tonset (°C)
Tpeak (°C)
Mass Loss (%)
Residue at 600°C (%)
DSC Melting Point (Tm, °C)
Enthalpy of Fusion (ΔHf, J/g)
Decomposition Event(s) (°C)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing (2-7 mg) Sample->Weighing Crucible_Loading Loading into TGA/DSC Pans Weighing->Crucible_Loading TGA Thermogravimetric Analysis (TGA) Crucible_Loading->TGA DSC Differential Scanning Calorimetry (DSC) Crucible_Loading->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Data_Analysis Determine T_onset, T_peak, ΔH, etc. TGA_Data->Data_Analysis DSC_Data->Data_Analysis Report Technical Report with Data Tables and Curves Data_Analysis->Report

Workflow for Thermal Stability Assessment.

Conclusion

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. By following the detailed experimental protocols for TGA and DSC and utilizing the principles of data interpretation outlined herein, researchers can obtain critical information regarding the compound's melting point, decomposition temperature, and overall thermal behavior. This knowledge is essential for informed decision-making in drug development, formulation, and material science applications, ensuring the safety, efficacy, and stability of the final product. The lack of existing data highlights the importance of conducting these fundamental analyses to build a comprehensive profile of this promising molecule.

References

Unlocking the Therapeutic Potential of 1-Methyl-1H-pyrazole-3-carboxylic Acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of potential research avenues for 1-methyl-1H-pyrazole-3-carboxylic acid. This versatile scaffold holds significant promise for the development of novel therapeutics across multiple domains, including oncology, metabolic disorders, and infectious diseases. This document outlines key biological targets, provides detailed experimental protocols, and presents quantitative data to facilitate further investigation into this promising molecule.

Core Compound Profile

This compound is a heterocyclic compound featuring a pyrazole (B372694) ring, a five-membered ring with two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxylic acid at the C3 position. Its structure allows for diverse chemical modifications, making it an attractive starting point for medicinal chemistry campaigns.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 25016-20-0[1]
Predicted pKa 3.88 ± 0.10[2]

Potential Research Areas and Key Biological Targets

Derivatives of this compound have demonstrated significant activity against several key biological targets, suggesting multiple promising research directions.

Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

Background: Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3] Upregulation of SCD1 is observed in various cancers and metabolic diseases.[4][5] Inhibition of SCD1 can induce cancer cell apoptosis and suppress tumor growth by altering lipid composition and downstream signaling pathways.[3][6] this compound is a known intermediate in the synthesis of potent SCD1 inhibitors.[7][8]

Signaling Pathway: SCD1 inhibition impacts several critical cancer-related signaling pathways. A primary mechanism involves the suppression of the Akt/mTOR pathway and the Wnt/β-catenin signaling cascade. Reduced MUFA levels due to SCD1 inhibition can destabilize β-catenin and decrease the expression of downstream target genes involved in cell proliferation and survival.[6][9]

SCD1_Signaling_Pathway compound 1-Methyl-1H-pyrazole-3-CA (derivatives) SCD1 SCD1 compound->SCD1 inhibits MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs produces SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 substrate Akt Akt MUFAs->Akt activates beta_catenin β-catenin MUFAs->beta_catenin stabilizes mTOR mTOR Akt->mTOR gene_expression Gene Expression (Proliferation, Survival) mTOR->gene_expression beta_catenin->gene_expression

Figure 1. Simplified SCD1 signaling pathway in cancer.
Carbonic Anhydrase (CA) Inhibition

Background: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in pH regulation and various physiological processes.[7] CAs are established therapeutic targets for glaucoma, epilepsy, and certain types of cancer.[7] Pyrazole derivatives have shown potent inhibitory activity against several human CA isoforms (hCA I and hCA II).[10]

Quantitative Data: While specific data for the parent this compound is not available, studies on related pyrazole-sulfonamide derivatives demonstrate potent inhibition of hCA I and hCA II.

Compound TypeTargetKᵢ (nM)
Pyrazole-carbothioamide DerivativeshCA I5.13 - 16.9
hCA II11.77 - 67.39
Pyrazoline-benzenesulfonamideshCA I316.7 - 533.1
hCA II412.5 - 624.6
Data from references[10][11].
Succinate Dehydrogenase (SDH) Inhibition

Background: Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[2][12] Inhibition of SDH disrupts cellular energy metabolism and is a validated mechanism for fungicides in agriculture.[2] The pyrazole carboxamide class of fungicides are well-known SDH inhibitors. This presents a potential application for derivatives of this compound in agrochemical research.

Experimental Protocols

Synthesis of this compound

A common route to synthesize this compound involves a two-step process: the synthesis of the corresponding methyl or ethyl ester followed by hydrolysis.

Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate This can be achieved through the cyclocondensation of a suitable three-carbon precursor with methylhydrazine. For example, reacting methylhydrazine with dimethylacetylene dicarboxylate (DMAD) can yield the desired pyrazole ester.[13]

Step 2: Hydrolysis of the Ester The methyl or ethyl ester of this compound can be hydrolyzed to the carboxylic acid under basic conditions.

Protocol: Ester Hydrolysis [6][9]

  • Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol (B145695) and water.

  • Add an excess of a base, such as lithium hydroxide (B78521) monohydrate or sodium hydroxide.

  • Stir the reaction mixture at an elevated temperature (e.g., 50 °C) and monitor for completion by a suitable method (e.g., HPLC or TLC).

  • Upon completion, concentrate the mixture to remove the alcohol.

  • Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Acidify the aqueous phase to a pH < 3 with an acid like 1N HCl.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Synthesis_Workflow start Methyl 1-Methyl-1H-pyrazole-3-carboxylate hydrolysis Base Hydrolysis (e.g., NaOH, EtOH/H₂O) start->hydrolysis workup Acidic Workup (HCl) hydrolysis->workup product This compound workup->product SCD1_Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (e.g., HepG2) compound_prep 2. Compound Treatment cell_culture->compound_prep lipid_extraction 3. Lipid Extraction compound_prep->lipid_extraction fame_prep 4. FAME Preparation lipid_extraction->fame_prep gcms 5. GC-MS Analysis fame_prep->gcms data_analysis 6. Data Analysis (MUFA/SFA Ratio) gcms->data_analysis ic50 7. IC₅₀ Determination data_analysis->ic50

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically starts from the commercially available acid or its corresponding ethyl ester. A key intermediate for the synthesis of amides and esters is the formation of 1-methyl-1H-pyrazole-3-carbonyl chloride.

General Synthetic Workflow

The general strategy for the synthesis of this compound amides and esters involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a nucleophile (an amine or an alcohol).

Synthetic Workflow 1-Methyl-1H-pyrazole-3-carboxylic_acid 1-Methyl-1H-pyrazole- 3-carboxylic acid Acid_Chloride 1-Methyl-1H-pyrazole- 3-carbonyl chloride 1-Methyl-1H-pyrazole-3-carboxylic_acid->Acid_Chloride SOCl2 or (COCl)2 Amide_Derivative Amide Derivative Acid_Chloride->Amide_Derivative Pyridine (B92270) or Et3N Ester_Derivative Ester Derivative Acid_Chloride->Ester_Derivative Pyridine or Et3N Amine Amine (R-NH2) Amine->Amide_Derivative Alcohol Alcohol (R-OH) Alcohol->Ester_Derivative

General synthesis scheme for amide and ester derivatives.
Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl chloride

This protocol describes the conversion of this compound to its acid chloride, a key intermediate for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

  • Dry glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise to the suspension at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous DMF is often added.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from the corresponding acid chloride.

Materials:

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride

  • Substituted amine (1 equivalent)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.2 equivalents)

  • Dry glassware under an inert atmosphere

Procedure:

  • Dissolve the substituted amine (1 equivalent) and triethylamine or pyridine (1.2 equivalents) in anhydrous DCM or THF at 0 °C.

  • Add a solution of 1-methyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired amide derivative.[1]

Biological Activities and Applications

Derivatives of this compound have shown significant potential in various therapeutic and agricultural applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Pym-5 A549 (Lung)1.88[2]
B16-F10 (Melanoma)2.45[2]
Compound 35 HCT-116 (Colon)1.1[2]
Huh-7 (Liver)1.6[2]
MCF-7 (Breast)3.3[2]
Compound 42 WM 266.4 (Melanoma)0.12[2]
MCF-7 (Breast)0.16[2]
Compound 7a HepG2 (Liver)6.1[3]
Compound 7b HepG2 (Liver)7.9[3]
Doxorubicin HepG2 (Liver)24.7[3]

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations to the wells. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.[6]

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: Generic Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by these inhibitors.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Generic kinase signaling pathway targeted by pyrazole inhibitors.
Antifungal Activity

Derivatives of this compound, particularly the structurally related 4-carboxamides, are prominent in the agrochemical industry as fungicides. These compounds often act by inhibiting succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[7]

Table 2: In Vitro Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives [8]

Compound IDC. orbiculare (EC₅₀, µg/mL)R. solani (EC₅₀, µg/mL)P. infestans (EC₅₀, µg/mL)F. moniliforme (EC₅₀, µg/mL)B. berengeriana (EC₅₀, µg/mL)
9m 5.5014.4075.5479.4228.29
Boscalid 10.2325.67>100>10045.31

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[8]

Materials:

  • Fungal strains

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Petri dishes

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the medium to about 50-60 °C and add the test compound at the desired concentration. Pour the medium into sterile Petri dishes.

  • Place a mycelial disc (e.g., 5 mm diameter) from a fresh fungal culture at the center of each agar plate.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for several days, until the mycelial growth in the control plate (without the test compound) has reached a significant size.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) by testing a range of concentrations and using a dose-response analysis.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and the derivatized carboxyl group.

  • Amide and Ester Moieties: The conversion of the carboxylic acid to amides and esters is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the compounds. The nature of the amine or alcohol used for derivatization significantly influences the biological activity.

  • Substituents on the Pyrazole Ring: The presence of different groups at other positions of the pyrazole ring can affect the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. For example, the introduction of a difluoromethyl group at the 3-position of 1-methyl-1H-pyrazole-4-carboxylic acid amides has led to the development of several commercial fungicides.[7]

Conclusion

This compound and its analogs represent a versatile and highly valuable scaffold in the design and development of new therapeutic agents and agrochemicals. The synthetic accessibility of this core allows for the generation of diverse libraries of derivatives for biological screening. The potent anticancer and antifungal activities exhibited by many of these compounds underscore the importance of continued research in this area. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential applications of these promising molecules, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxylic acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of therapeutic agents. The document details its chemical properties, safety and handling protocols, and relevant experimental procedures. Furthermore, it explores the biological context of this compound, particularly its role as a precursor to inhibitors of Stearoyl-CoA Desaturase (SCD), and delineates the associated signaling pathways.

Chemical and Physical Properties

This compound is a heterocyclic compound with a central pyrazole (B372694) ring. Its structure and properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[PubChem CID: 573176]
Molecular Weight 126.11 g/mol [PubChem CID: 573176]
CAS Number 25016-20-0[PubChem CID: 573176]
Appearance White to off-white crystalline powder[Thermo Fisher Scientific]
Melting Point 141 - 143 °C[Thermo Fisher Scientific]
Solubility Soluble in water[Various SDS]
pKa Not explicitly available, but expected to be acidic due to the carboxylic acid group.
LogP 0.1[PubChem CID: 573176]

Safety and Handling

2.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

2.2. Precautionary Statements and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to prevent adverse health effects. The following precautionary measures should be strictly followed:

TypePrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

2.3. First Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route for this compound involves the cyclization of a β-ketoester with methylhydrazine, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol (B145695).

  • Addition of Reagent: To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (B78521) (2-3 equivalents) and heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The product, this compound, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-formyl-3-oxobutanoate + Methylhydrazine in Ethanol B Reflux (2-4h) A->B C Work-up (Extraction) B->C D Crude Ethyl 1-methyl-1H- pyrazole-3-carboxylate C->D E Crude Ester in EtOH/H2O + NaOH D->E Intermediate F Reflux (1-2h) E->F G Acidification (HCl) F->G H Precipitation & Filtration G->H I This compound H->I

Synthesis workflow for this compound.

3.2. Purification by Recrystallization

Further purification can be achieved by recrystallization.

  • Solvent Selection: A suitable solvent system is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.9 (s, 1H, COOH), 7.8 (s, 1H, pyrazole-H), 6.5 (s, 1H, pyrazole-H), 3.9 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~163 (C=O), 140 (pyrazole-C), 135 (pyrazole-C), 110 (pyrazole-C), 39 (N-CH₃).

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Biological Context and Signaling Pathways

This compound serves as a crucial building block for the synthesis of inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1) and Stearoyl-CoA Desaturase 5 (SCD5).[1][2] These enzymes are key regulators of fatty acid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] Dysregulation of SCD activity is implicated in various diseases, including metabolic disorders and cancer.[4]

4.1. The Role of Stearoyl-CoA Desaturase (SCD)

SCD1 and SCD5 are integral membrane proteins located in the endoplasmic reticulum. They introduce a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[3] This process is critical for the synthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters.[4] The ratio of SFAs to MUFAs influences cell membrane fluidity and signal transduction.[5]

4.2. Downstream Signaling Pathways

Inhibition of SCD1, by compounds derived from this compound, can modulate several key signaling pathways implicated in cell growth, proliferation, and survival.

  • PI3K/AKT/mTOR Pathway: SCD1 is considered a downstream target of the PI3K/AKT/mTOR signaling pathway.[6] Inhibition of SCD1 can lead to reduced phosphorylation of AKT, which in turn can affect its downstream targets.[7]

  • FOXO1 Signaling: The transcription factor FOXO1 is a downstream target of AKT. When AKT is active, it phosphorylates FOXO1, preventing its nuclear translocation and transcriptional activity.[7] Inhibition of SCD1 and the subsequent decrease in AKT activity can lead to the activation of FOXO1, which is implicated in the induction of autophagy.[7]

  • β-catenin Signaling: SCD1 activity has been shown to positively regulate the Wnt/β-catenin signaling pathway.[8] MUFAs produced by SCD1 can stabilize β-catenin, preventing its degradation and promoting its nuclear translocation, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[8] Therefore, inhibition of SCD1 can lead to the downregulation of β-catenin signaling.[8]

SCD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus PI3K PI3K AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates beta_catenin_complex β-catenin Destruction Complex AKT->beta_catenin_complex inhibits FOXO1 FOXO1 AKT->FOXO1 inhibits (phosphorylation) SCD1 SCD1 mTORC1->SCD1 activates beta_catenin_cyto β-catenin beta_catenin_complex->beta_catenin_cyto degrades beta_catenin_nucl β-catenin beta_catenin_cyto->beta_catenin_nucl FOXO1_nucl FOXO1 FOXO1->FOXO1_nucl SCD1_inhibitor SCD1 Inhibitor (derived from This compound) SCD1_inhibitor->SCD1 inhibits MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA SFA Saturated Fatty Acids (SFAs) SFA->SCD1 MUFA->beta_catenin_cyto stabilizes TCF_LEF TCF/LEF beta_catenin_nucl->TCF_LEF Gene_expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_expression promotes Autophagy_genes Autophagy-related Gene Expression FOXO1_nucl->Autophagy_genes promotes

Signaling pathways modulated by SCD1 inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery, particularly in the development of SCD inhibitors. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its use in a research setting. The exploration of its role in modulating key cellular signaling pathways underscores its potential for the development of novel therapeutics for metabolic and proliferative diseases.

References

Methodological & Application

Application Notes: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-methyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral scaffolds in numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and agricultural chemicals. The precise positioning of the methyl and carboxylic acid groups on the pyrazole (B372694) ring is crucial for molecular recognition and biological activity. These application notes provide a detailed, reliable, and efficient protocol for the synthesis of this compound via a two-step process involving a Knorr-type pyrazole synthesis followed by ester hydrolysis.

Overview of Synthetic Strategy

The selected synthetic pathway involves two primary stages:

  • Step 1: Cyclocondensation Reaction: Formation of Ethyl 1-methyl-1H-pyrazole-3-carboxylate through the reaction of a β-ketoester (ethyl 2,4-dioxobutanoate, also known as ethyl oxaloacetate) with methylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, reliably produces the desired N-methylated pyrazole ester intermediate.

  • Step 2: Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product using alkaline hydrolysis with sodium hydroxide (B78521), followed by acidic workup. This is a standard and high-yielding transformation.[1][2]

This approach is advantageous due to the commercial availability of starting materials, mild reaction conditions, and generally high yields.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis protocol.

StepReactionReactantsProductSolventTemp. (°C)Time (h)Avg. Yield (%)Purity (HPLC)
1CyclocondensationEthyl 2,4-dioxobutanoate, MethylhydrazineEthyl 1-methyl-1H-pyrazole-3-carboxylateEthanol (B145695)Reflux485-95>98%
2HydrolysisEthyl 1-methyl-1H-pyrazole-3-carboxylate, NaOHThis compoundEthanol/WaterReflux290-98>99%

Experimental Protocols

Method 1: Two-Step Synthesis from Ethyl 2,4-dioxobutanoate

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 2,4-dioxobutanoate (1.0 eq)

    • Methylhydrazine (1.05 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2,4-dioxobutanoate (1.0 eq) and absolute ethanol (approx. 5 mL per gram of ketoester).

    • Begin stirring the solution at room temperature.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Slowly add methylhydrazine (1.05 eq) dropwise to the mixture. The addition may be mildly exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by silica (B1680970) gel column chromatography if necessary, although the crude product is often of sufficient purity for the next step. The expected product is typically a pale yellow oil or low-melting solid.

Step 2: Synthesis of this compound (Saponification)

  • Materials:

    • Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.5 eq)

    • Ethanol

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve the ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide pellets (2.5 eq) to the solution.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[2]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

    • Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding concentrated HCl dropwise with vigorous stirring. A white precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

    • Dry the product under vacuum to afford this compound as a white crystalline solid.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials R1 Ethyl 2,4-dioxobutanoate Inter Ethyl 1-methyl-1H- pyrazole-3-carboxylate R1->Inter Step 1: Ethanol, Acetic Acid (cat.) Reflux, 4h R2 Methylhydrazine R2->Inter Prod 1-methyl-1H-pyrazole- 3-carboxylic acid Inter->Prod Step 2: 1. NaOH, EtOH/H2O, Reflux, 2h 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A Combine Reactants (Ketoester, Methylhydrazine) B Reflux in Ethanol (4 hours) A->B C Solvent Removal (Rotary Evaporation) B->C D Work-up (Extraction & Wash) C->D E Dry & Concentrate D->E F Dissolve Ester in EtOH/H2O with NaOH E->F G Reflux Reaction (2 hours) F->G H Ethanol Removal G->H I Acidification with HCl (Precipitation) H->I J Isolate Product (Filtration & Drying) I->J K Final Product J->K Characterization (NMR, HPLC, MS)

Caption: General experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The pyrazole (B372694) moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of activities. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the formation of the corresponding ethyl ester followed by its hydrolysis.

Overall Reaction Scheme

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate via condensation of a suitable C3 synthon with methylhydrazine.

  • Step 2: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate to yield the target carboxylic acid.

A general representation of this synthetic pathway is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2,4-dioxobutanoate C Ethyl 1-methyl-1H-pyrazole-3-carboxylate A->C Condensation B Methylhydrazine B->C D This compound C->D NaOH, EtOH/H2O Reflux

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol describes a general method for the synthesis of the pyrazole ring through the condensation of an enamine intermediate, derived from a β-ketoester, with methylhydrazine.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol is adapted from the synthesis of a closely related analogue, 5-methyl-1H-pyrazole-3-carboxylic acid, and is expected to proceed with high efficiency.[1]

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Ethanol (EtOH), absolute

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Base: To this solution, add a solution of sodium hydroxide (5 equivalents) in water.

  • Hydrolysis: Heat the reaction mixture to reflux for 1-2 hours.[1]

  • Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with a small amount of ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3 using a 2 M HCl solution while cooling in an ice bath.[1] A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water.

  • Purification and Drying: The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified this compound under vacuum to a constant weight. An alternative to filtration, if a precipitate does not form readily, is to extract the acidified aqueous phase with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.[1]

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis step, based on the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid, which serves as a model for the target synthesis.[1]

ParameterValueReference
Starting Material 5-methylpyrazole-3-carboxylic acid ethyl ester[1]
Mass of Starting Material4.94 g[1]
Moles of Starting Material32.0 mmol[1]
Reagents
NaOH6.4 g (160 mmol)[1]
Ethanol80 mL[1]
2 M HCl85 mL (170 mmol)[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time1 hour[1]
Product 5-methyl-1H-pyrazole-3-carboxylic acid[1]
Yield (mass)3.54 g[1]
Yield (percentage)88%[1]
AppearanceWhite solid[1]

Logical Relationships and Workflow Diagram

The logical flow of the experimental work, from starting materials to the final product, is depicted below.

logical_flow cluster_prep Preparation and Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve Ester in Ethanol add_naoh Add aq. NaOH start->add_naoh reflux Heat to Reflux (1-2 hours) add_naoh->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT tlc->cool Complete evap Remove Ethanol cool->evap acidify Acidify with HCl to pH ~3 evap->acidify extract Extract with EtOAc OR Filter Precipitate acidify->extract dry Dry Product extract->dry final_product 1-methyl-1H-pyrazole- 3-carboxylic acid dry->final_product

Caption: Step-by-step workflow for the hydrolysis of the pyrazole ester.

References

Application Notes and Protocols for N-methylation of Pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. The pyrazole (B372694) scaffold is a key component in numerous FDA-approved drugs, particularly as protein kinase inhibitors in oncology.[1][2] The strategic methylation of the pyrazole ring, specifically at the N1 or N2 positions, can profoundly influence the compound's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.

The N-methylation of pyrazole-3-carboxylic acid presents a common synthetic challenge: regioselectivity. Due to the two adjacent nitrogen atoms in the pyrazole ring, methylation reactions often yield a mixture of N1-methyl (1-methyl-1H-pyrazole-3-carboxylic acid) and N2-methyl (2-methyl-2H-pyrazole-3-carboxylic acid) isomers. The ratio of these isomers is influenced by factors such as the choice of methylating agent, base, solvent, and the steric and electronic properties of the substituents on the pyrazole ring.

These application notes provide detailed protocols for the N-methylation of pyrazole-3-carboxylic acid, primarily through the more tractable route of esterification, followed by N-methylation of the resulting pyrazole-3-carboxylate ester, and subsequent hydrolysis to the desired N-methylated carboxylic acid. This approach is often preferred to avoid potential side reactions with the carboxylic acid moiety during methylation.

Data Presentation

The regioselectivity of N-methylation is a critical parameter. The following tables summarize representative data for the N-methylation of pyrazole esters, illustrating the typical isomer ratios and yields obtained under different reaction conditions.

Table 1: Regioselectivity of N-methylation of Ethyl Pyrazole-3-carboxylate

Methylating AgentBaseSolventTemperature (°C)N1:N2 Isomer RatioTotal Yield (%)
Dimethyl carbonateK₂CO₃DMF130Major isomer is N1High
Methyl iodideKOHDMFRoom Temp1:5 (N1:N2)74
Methyl iodideNaHDMFRoom TempN1 favoredGood

Note: Data is compiled from various sources and is representative. Actual results may vary based on specific reaction conditions and substrates.

Table 2: Physical and Chemical Properties of N-methylated Pyrazole-3-carboxylic Acids

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N1-methyl IsomerThis compoundC₅H₆N₂O₂126.1125016-20-0
N2-methyl Isomer2-methyl-2H-pyrazole-3-carboxylic acidC₅H₆N₂O₂126.1156299-31-1

Experimental Protocols

Protocol 1: N-methylation of Ethyl Pyrazole-3-carboxylate using Dimethyl Carbonate

This protocol describes a greener methylation method using dimethyl carbonate, which is less toxic than traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide. The reaction typically favors the formation of the N1-methyl isomer.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-3-carboxylate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.5 M).

  • Add dimethyl carbonate (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Protocol 2: N-methylation of Ethyl Pyrazole-3-carboxylate using Methyl Iodide and Sodium Hydride

This protocol employs a strong base (NaH) and a reactive methylating agent (MeI), which can lead to faster reaction times.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 3: Hydrolysis of N-methylated Ethyl Pyrazole-3-carboxylates

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • N-methylated ethyl pyrazole-3-carboxylate (either isomer or a mixture)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the N-methylated ethyl pyrazole-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Experimental Workflow: From Pyrazole Ester to N-methylated Carboxylic Acid

experimental_workflow start Ethyl Pyrazole-3-carboxylate methylation N-methylation (Protocol 1 or 2) start->methylation isomers Mixture of N1 & N2 Methylated Esters methylation->isomers separation Column Chromatography isomers->separation n1_ester N1-methyl Ester separation->n1_ester n2_ester N2-methyl Ester separation->n2_ester hydrolysis_n1 Hydrolysis (Protocol 3) n1_ester->hydrolysis_n1 hydrolysis_n2 Hydrolysis (Protocol 3) n2_ester->hydrolysis_n2 n1_acid 1-methyl-1H-pyrazole- 3-carboxylic acid hydrolysis_n1->n1_acid n2_acid 2-methyl-2H-pyrazole- 3-carboxylic acid hydrolysis_n2->n2_acid

Caption: Synthetic route to N-methylated pyrazole-3-carboxylic acids.

Logical Workflow: Pyrazole-based Kinase Inhibitor Drug Discovery

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors.[1][2] The following diagram illustrates a typical workflow in a drug discovery program targeting protein kinases, where N-methylated pyrazoles could be key intermediates.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical & Clinical Development target_id Target Identification & Validation assay_dev Assay Development target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (Synthesis of Analogs, e.g., N-methylated pyrazoles) hit_id->hit_to_lead sar Structure-Activity Relationship (SAR) hit_to_lead->sar lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate invivo In Vivo Studies candidate->invivo clinical Clinical Trials invivo->clinical

Caption: Drug discovery workflow for pyrazole-based kinase inhibitors.

References

Application Notes: The Utility of 1-Methyl-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in modern drug discovery. The pyrazole (B372694) scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The N-methyl and 3-carboxy substituents on this particular scaffold provide medicinal chemists with precise vectors for molecular elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Its primary application lies in the synthesis of complex amides, which serve as key intermediates or as the final active pharmaceutical ingredients (APIs) in developing novel therapeutics, particularly in oncology and for metabolic disorders.[1][2]

Key Applications

  • Inhibitors of Stearoyl-CoA Desaturase (SCD1/5): this compound is a documented intermediate in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase 1 and 5 (SCD1/5).[1] SCD enzymes are critical regulators of lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).[3][4] Dysregulation of this pathway is implicated in various diseases, including metabolic disorders and cancer. Inhibition of SCD1 has emerged as a promising therapeutic strategy, as it can interfere with the unremitting lipid biosynthesis required for cancer cell proliferation and survival.[5][6]

  • Anticancer Agents: The pyrazole core is a privileged structure in the design of anticancer agents. Derivatives have been shown to induce apoptosis and inhibit various kinases involved in cell cycle progression.[7] The carboxylic acid group of this compound serves as a crucial anchor point for coupling with various amine-containing fragments to generate extensive libraries of potential anticancer compounds.

  • Agrochemicals: Beyond pharmaceuticals, this compound and its derivatives also serve as building blocks in the synthesis of modern agrochemicals, such as fungicides and herbicides.[8]

Protocol 1: Synthesis of an SCD1/5 Inhibitor Intermediate via Amide Coupling

This protocol describes a representative synthesis of a pyrazole amide, a core structure found in SCD1/5 inhibitors, using this compound and a representative amine partner. The procedure employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent, a common and efficient method for amide bond formation.[9][10]

Experimental Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-Methyl-1H-pyrazole- 3-carboxylic Acid E Dissolve Acid, Base, & HATU in DMF A->E B Amine Substrate (e.g., 4-Fluoroaniline) F Add Amine Substrate B->F C HATU Coupling Agent C->E D Tertiary Amine Base (e.g., DIPEA) D->E E->F Activate Carboxylic Acid G Stir at Room Temp (1-3 hours) F->G H Quench with Water & Extract with EtOAc G->H I Wash Organic Layer (Brine) H->I J Dry (Na2SO4) & Concentrate I->J K Purify via Column Chromatography J->K L Final Product: Pyrazole Amide K->L

Caption: General workflow for the synthesis of a pyrazole amide.

Methodology

  • Reactant Charging: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, 2.1 eq), and the coupling agent HATU (1.4 eq).[11]

  • Activation: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester intermediate.[11]

  • Amine Addition: Add the desired amine substrate (e.g., 4-fluoroaniline, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica (B1680970) gel to yield the final pyrazole amide.

Quantitative Data Summary

ParameterValue/ConditionReference
Reactants
This compound1.0 eq[11]
Amine Substrate1.05 - 1.2 eq[11]
HATU1.1 - 2.0 eq[11]
Base (DIPEA or TEA)2.0 - 3.0 eq[11]
Reaction Conditions
SolventDMF, ACN, or DCM[11]
Temperature0 °C to Room Temperature[11]
Reaction Time1 - 18 hours[11]
Outcome
Typical Yield49% - 79% (substrate dependent)[11]

Protocol 2: General Amide Coupling via Acyl Chloride

An alternative, classical method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This method is robust and often used in large-scale synthesis.

Methodology

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a suitable solvent (e.g., Toluene). Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours. After cooling, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.

  • Amidation (Schotten-Baumann Conditions): Dissolve the amine substrate (1.0 eq) in a solvent like DCM.[12] Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (B128534) (TEA, 2.0 eq) or aqueous NaOH. Slowly add a solution of the crude acyl chloride (1.1 eq) in DCM.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C to room temperature for 1-3 hours.

  • Workup and Purification: Separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to provide the crude amide, which can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterValue/ConditionReference
Reactants (Step 1)
This compound1.0 eq[12]
Thionyl Chloride (SOCl₂)1.5 - 2.0 eq[12]
Reactants (Step 2)
Acyl Chloride Intermediate1.1 eq[12]
Amine Substrate1.0 eq[12]
Base (TEA or Pyridine)2.0 eq[12]
Reaction Conditions
Solvent (Step 1)Toluene or neat[12]
Solvent (Step 2)DCM, THF[12]
Temperature0 °C to Reflux[12]
Outcome
Typical YieldGenerally >70%[12]

Signaling Pathway Context: SCD1 Inhibition

The therapeutic rationale for synthesizing inhibitors derived from this compound often involves the modulation of key cellular pathways. The inhibition of SCD1 provides a clear example. SCD1 is a central enzyme in lipid biosynthesis, and its inhibition has significant downstream effects on cancer cell signaling and survival.

G cluster_upstream Upstream Regulation cluster_core Core Lipogenesis Pathway cluster_downstream Downstream Cellular Effects AKT AKT Signaling SREBP1c SREBP-1c AKT->SREBP1c activates SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SREBP1c->SCD1 upregulates transcription MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Δ9-desaturation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Lipids Complex Lipids (Phospholipids, TAGs) MUFA->Lipids synthesis Membrane Membrane Fluidity Lipids->Membrane Signaling Proliferation Signaling (e.g., via Akt, ERK) Lipids->Signaling Apoptosis Apoptosis Signaling->Apoptosis inhibits Inhibitor SCD1 Inhibitor (Pyrazole Amide) Inhibitor->SCD1 BLOCKS

Caption: Simplified signaling pathway of SCD1 in cancer metabolism.

References

Application Notes and Protocols for the Use of 1-methyl-1H-pyrazole-3-carboxylic acid as an Intermediate in the Synthesis of Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This enzymatic step is a key regulator of the cellular balance between these two types of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage lipids.[1] Dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of certain cancers.[1][2][3] Consequently, SCD1 has emerged as a promising therapeutic target for the development of novel drugs.

1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a range of biologically active compounds. Notably, this pyrazole (B372694) derivative is a crucial precursor for the synthesis of potent and selective SCD1 inhibitors. Its structural motif can be readily incorporated into larger molecules designed to interact with the active site of the SCD1 enzyme. One such example is its use in the synthesis of "Compound 91," a known SCD1 and SCD5 inhibitor.[4] These application notes provide an overview of the role of this compound as an intermediate, along with detailed protocols for the synthesis and evaluation of SCD1 inhibitors derived from it.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of representative pyrazole-carboxamide based SCD1 inhibitors. The data presented is a compilation from various sources and represents typical activities observed for this class of compounds.

Table 1: In Vitro Potency of Pyrazole-Carboxamide SCD1 Inhibitors

Compound IDTargetCell Line/SystemIC50 (nM)Reference
Pyrazolyltriazolone 17aSCD1--[5]
Compound 11b (A-939572)mSCD1Enzymatic Assay4[6]
Compound 11b (A-939572)hSCD1Enzymatic Assay37[6]
SSI-4SCD1Enzymatic Assay1.9[6]
Pyrazole-Thiazole DerivativeSCD1Enzymatic AssayPotent Inhibition[7]

Table 2: In Vivo Efficacy of Pyrazole-Carboxamide SCD1 Inhibitors in Animal Models

Compound IDAnimal ModelDoseEffectReference
Pyrazolyltriazolone 17aLewis Rat4.6 mg/kg (ED50)Reduced plasma C16:1/C16:0 triglycerides desaturation index[5]
Compound 11b (A-939572)Diet-Induced Obese Mice-Dose-dependent reduction in desaturation index, body weight, plasma insulin (B600854), and liver triglycerides; increased insulin sensitivity[6]
Compound 36Zucker fa/fa Rats-Decreased body weight gain and plasma fatty acid desaturation index[6]
SAR707--Lowered body weight, improved lipid parameters, and lowered serum desaturation index[7]

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazole-3-Carboxamide SCD1 Inhibitor

This protocol describes a general method for the amide coupling of this compound with a suitable amine to generate a pyrazole-3-carboxamide, a common scaffold in SCD1 inhibitors.

Materials:

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the amine of interest (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the freshly prepared 1-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM dropwise to the amine solution.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Alternative Coupling Method (using HATU): To a solution of this compound (1.0 eq), the amine of interest (1.1 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM or ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazole-3-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Protocol 2: In Vitro SCD1 Enzyme Inhibition Assay

This protocol outlines a general method to determine the inhibitory potency (IC50) of a synthesized pyrazole-carboxamide compound on SCD1 enzyme activity.

Materials:

  • Recombinant human or mouse SCD1 enzyme (microsomal preparation)

  • [¹⁴C]-Stearoyl-CoA (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Test compound (dissolved in DMSO)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microcentrifuge tube or a 96-well plate, add the assay buffer.

    • Add the diluted test compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known SCD1 inhibitor).

  • Enzyme Reaction:

    • Add the recombinant SCD1 enzyme to each well and pre-incubate with the compound for 15-30 minutes at 37 °C.

    • Initiate the reaction by adding a mixture of [¹⁴C]-Stearoyl-CoA and NADH.

    • Incubate the reaction at 37 °C for a predetermined time (e.g., 20-60 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol).

    • Saponify the lipids by heating at 60-70 °C for 1 hour.

    • Acidify the reaction mixture with a strong acid (e.g., formic acid or HCl) to protonate the fatty acids.

    • Extract the fatty acids with an organic solvent (e.g., hexane or ethyl acetate).

    • Separate the [¹⁴C]-stearic acid (substrate) from the [¹⁴C]-oleic acid (product) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and Data Analysis:

    • Quantify the amount of radioactivity in the spots corresponding to the substrate and product using a liquid scintillation counter.

    • Calculate the percentage of SCD1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based SCD1 Activity Assay

This protocol measures the ability of a compound to inhibit SCD1 activity within a cellular context.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [¹⁴C]-Stearic acid

  • Test compound (dissolved in DMSO)

  • Scintillation counter

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 24 hours).

  • Metabolic Labeling:

    • Add [¹⁴C]-stearic acid to the cell culture medium and incubate for a further 4-6 hours.

  • Lipid Extraction and Analysis:

    • Wash the cells with ice-cold PBS to remove excess radiolabeled substrate.

    • Lyse the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.

    • Separate the lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) by TLC.

    • Isolate the fatty acid methyl esters (FAMEs) from the total lipid extract or specific lipid classes by transesterification.

    • Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester by reverse-phase HPLC.

  • Data Analysis:

    • Quantify the radioactivity of the substrate and product peaks.

    • Calculate the desaturation index (e.g., the ratio of [¹⁴C]-oleic acid to [¹⁴C]-stearic acid).

    • Determine the EC50 value of the compound by plotting the desaturation index against the compound concentration.

Mandatory Visualizations

Signaling Pathway of SCD1 Inhibition

SCD1_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects SREBP1c SREBP-1c SCD1 SCD1 Enzyme SREBP1c->SCD1 upregulates transcription LXR LXR LXR->SREBP1c activates Insulin Insulin Insulin->SREBP1c activates MUFAs Monounsaturated Fatty Acids (MUFAs) (e.g., Palmitoleate, Oleate) SCD1->MUFAs catalyzes conversion SFAs Saturated Fatty Acids (SFAs) (e.g., Palmitate, Stearate) SFAs->SCD1 Substrate Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) MUFAs->Lipid_Synthesis Signaling Cell Signaling (e.g., AKT, AMPK) MUFAs->Signaling Membrane_Fluidity Membrane Fluidity MUFAs->Membrane_Fluidity Inhibitor Pyrazole-Carboxamide SCD1 Inhibitor Inhibitor->SCD1 inhibits

Caption: SCD1 signaling and inhibition.

Experimental Workflow for SCD1 Inhibitor Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start 1-methyl-1H-pyrazole- 3-carboxylic acid coupling Amide Coupling (with desired amine) start->coupling purification Purification (Chromatography) coupling->purification product Pyrazole-Carboxamide SCD1 Inhibitor purification->product invitro In Vitro Assays (Enzymatic & Cell-based) product->invitro test ic50 Determine IC50/EC50 invitro->ic50 invivo In Vivo Studies (Animal Models) ic50->invivo lead to efficacy Assess Efficacy & Toxicity invivo->efficacy

Caption: Synthesis and evaluation workflow.

References

The Pivotal Role of 1-Methyl-1H-pyrazole-3-carboxylic Acid in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives are crucial building blocks in the development of a range of modern agrochemicals. This versatile scaffold is a key component in the synthesis of highly effective fungicides, herbicides, and insecticides, contributing significantly to crop protection and improved agricultural yields. The pyrazole (B372694) ring system, functionalized with a carboxylic acid group at the 3-position and a methyl group on the nitrogen, provides a stable and synthetically adaptable platform for the creation of molecules with potent biological activity.

In the realm of fungicides, pyrazole carboxamides are at the forefront of innovation, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][2][3] These compounds disrupt the mitochondrial respiratory chain in fungi, a critical mode of action for controlling a broad spectrum of plant pathogens.[2][4][5] While the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a prominent intermediate for many commercial SDHI fungicides, the fundamental pyrazole carboxylic acid structure is the cornerstone of this important class of agrochemicals.[1][6]

Beyond fungicides, derivatives of this compound are being explored for their herbicidal properties. Novel propionamide-methylpyrazole carboxylates have been synthesized and show promise as inhibitors of transketolase (TKL), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway of plants, indicating potential for the development of new herbicides with a distinct mode of action.[7] Furthermore, regioisomers such as 1H-pyrazole-5-carboxylic acid derivatives have been successfully synthesized and demonstrated significant insecticidal activity, for instance against aphids, highlighting the broad utility of the pyrazole scaffold in crop protection.[8][9]

This document provides detailed protocols for the synthesis of agrochemicals derived from this compound and its analogues, summarizes key quantitative data, and illustrates the relevant synthetic and biological pathways.

Quantitative Data Summary

The following tables summarize the yield of synthesized agrochemical candidates and their biological efficacy.

Table 1: Synthesis Yields of Pyrazole-Based Agrochemicals

Compound ClassSpecific DerivativeStarting MaterialYield (%)Reference
Pyrazole Carboxamide (Fungicide)1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid86.4%[4]
Pyrazole Carboxamide (Fungicide)N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidNot Specified[1]
Pyrazole Carboxamide (Fungicide)5-Chloro-3-methyl-1-phenyl-N-(substituted phenyl)-1H-pyrazole-4-carboxamides5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride72-87%[10]
Pyrazole Carboxylate (Herbicide)Ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate (D15)Not SpecifiedNot Specified[7]
Pyrazole Carboxylate (Insecticide)4-Chloro-1,3-dimethyl-N-[(2-phenyloxazol-4-yl)methyl]-1H-pyrazole-5-carboxamide (7h)1,3-Dimethyl-1H-pyrazole-5-carboxylic acid39%[9]

Table 2: Biological Activity of Pyrazole-Based Agrochemicals

CompoundTarget OrganismAssay TypeActivity MetricValueReference
Compounds 6a, 6b, 6cGibberella zeaeIn vitro antifungalInhibition>50% at 100 µg/mL[4]
Compound 9mVarious phytopathogenic fungiIn vitro antifungalComparisonHigher activity than boscalid[1]
Compound D15Digitaria sanguinalisPre-emergence herbicidalInhibition>90% at 150 g ai/ha[7]
Compound D20Amaranthus retroflexusPost-emergence herbicidalInhibition>90% at 150 g ai/ha[7]
Compound D15Transketolase (TKL)Enzyme inhibitionIC₅₀0.384 mg/L[7]
Compound D20Transketolase (TKL)Enzyme inhibitionIC₅₀0.655 mg/L[7]
Compound 7hAphis fabaeInsecticidalMortality85.7% at 12.5 mg/L[8][9]
Compound 226Botrytis cinereaIn vitro antifungalEC₅₀0.40 mg/L[11]
Compound 226Sclerotinia sclerotiorumIn vitro antifungalEC₅₀3.54 mg/L[11]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (Intermediate for Fungicides)

This protocol describes a common pathway for the synthesis of a key pyrazole carboxylic acid intermediate used in the production of SDHI fungicides.

Step 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • React ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane.[4]

  • Alternatively, use dimethyl sulfate (B86663) in toluene (B28343) with sodium bicarbonate.[12]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with ice water.

  • Concentrate the organic layer in vacuo to obtain the ethyl ester.

Step 2: Hydrolysis to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

  • Dissolve the ethyl ester from Step 1 in a suitable solvent (e.g., methanol/water mixture).

  • Add a base such as sodium hydroxide (B78521) to facilitate hydrolysis.

  • Stir the mixture at room temperature for several hours.

  • Concentrate the mixture in vacuo.

  • Adjust the pH to 5 with hydrochloric acid.

  • Filter the resulting precipitate and wash with water to yield the final carboxylic acid product as a white crystalline solid.[4]

Protocol 2: Synthesis of Pyrazole Carboxamide Fungicides

This protocol outlines the final step in synthesizing pyrazole carboxamide fungicides via amide coupling.

  • Suspend the synthesized 1-methyl-pyrazole-carboxylic acid derivative in a suitable solvent such as dichloromethane.

  • Add a chlorinating agent, for example, thionyl chloride or oxalyl chloride, and reflux the mixture to form the corresponding acid chloride.[10][13]

  • In a separate flask, dissolve the desired substituted aniline (B41778) and a base like triethylamine (B128534) in an appropriate solvent (e.g., THF or dichloromethane) under an inert atmosphere and cool in an ice-water bath.[1][10]

  • Add the previously prepared pyrazole acid chloride dropwise to the aniline solution.

  • Stir the reaction mixture vigorously at ambient temperature for several hours.

  • Monitor the reaction to completion using TLC.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the target pyrazole carboxamide fungicide.[10]

Visualizations

Synthetic Pathway for Pyrazole Carboxamide Fungicides

G cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis start Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate methylated_ester Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate start->methylated_ester Methylation (e.g., Iodomethane) carboxylic_acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid methylated_ester->carboxylic_acid Hydrolysis (e.g., NaOH) acid_chloride 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride carboxylic_acid->acid_chloride Chlorination (e.g., SOCl₂) final_product Pyrazole Carboxamide Fungicide acid_chloride->final_product Amide Coupling aniline Substituted Aniline aniline->final_product

Caption: General synthetic route for pyrazole carboxamide fungicides.

Mode of Action: Succinate Dehydrogenase Inhibition

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain (Mitochondrion) succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate ubiquinone Ubiquinone complex_ii->ubiquinone Electron Transfer complex_iii Complex III ubiquinone->complex_iii atp ATP Production complex_iii->atp ... sdhi Pyrazole Carboxamide (SDHI Fungicide) sdhi->complex_ii Inhibition

Caption: Inhibition of fungal respiration by SDHI fungicides.

Logical Workflow for Herbicide Candidate Screening

G A Design & Synthesize Pyrazole Carboxylate Derivatives B In vitro Enzyme Assay (Transketolase Inhibition) A->B C Pre-emergence Herbicidal Activity Test A->C D Post-emergence Herbicidal Activity Test A->D E Identify Lead Compounds (e.g., D15, D20) B->E C->E D->E F Molecular Docking Studies E->F G Optimization for New Herbicides F->G

References

Application Notes and Protocols: 1-Methyl-1H-pyrazole-3-carboxylic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel herbicides derived from 1-methyl-1H-pyrazole-3-carboxylic acid. The content includes detailed experimental protocols, quantitative data on herbicidal activity, and an exploration of the mechanism of action, specifically focusing on the inhibition of Acetolactate Synthase (ALS).

Introduction

This compound is a valuable heterocyclic building block in the development of modern agrochemicals. Its structural features allow for the creation of diverse molecules with potent herbicidal activity. Pyrazole-containing compounds have been successfully commercialized as herbicides, demonstrating their importance in weed management. This document focuses on the synthesis of a sulfonylurea herbicide from this compound, a class of herbicides known for their high efficacy at low application rates and favorable environmental profiles. The primary mode of action for these herbicides is the inhibition of the essential plant enzyme, Acetolactate Synthase (ALS).

Data Presentation

The following table summarizes the herbicidal activity of a representative pyrazole-based sulfonylurea herbicide, Pyrazosulfuron-ethyl, which shares a similar core structure and mechanism of action with herbicides that can be synthesized from this compound. This data is provided to illustrate the potential efficacy of such compounds.

CompoundTarget WeedApplication Rate (g a.i./ha)Inhibition (%)Reference
Pyrazosulfuron-ethylEchinochloa crus-galli150-300Excellent[1][2]
Pyrazosulfuron-ethylBroadleaf weeds150-300Excellent[1][2]
Pyrazosulfuron-ethylSedges150-300Excellent[1][2]
Pyrazole Derivative 6a Digitaria sanguinalis15050-60[3]
Pyrazole Derivative 6c Abutilon theophrasti15050-60[3]
Pyrazole Derivative 6c Setaria viridis15050[3]

Experimental Protocols

This section outlines the synthetic route to a potential sulfonylurea herbicide starting from this compound. The pathway involves the conversion of the carboxylic acid to a key sulfonyl chloride intermediate, followed by coupling with a heterocyclic amine.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

This protocol describes a two-step process to convert the carboxylic acid to the corresponding sulfonyl chloride.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1-methyl-1H-pyrazole-3-carbonyl chloride is then dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Ammonolysis: Cool the solution in an ice bath and bubble ammonia (B1221849) gas through it, or add a concentrated solution of ammonium (B1175870) hydroxide (B78521) dropwise with vigorous stirring.

  • Isolation: The precipitated 1-methyl-1H-pyrazole-3-carboxamide is collected by filtration, washed with cold water, and dried.

  • Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement by treating it with a solution of bromine and sodium hydroxide in water to yield 3-amino-1-methyl-1H-pyrazole.

  • Diazotization and Sulfonation: The resulting amine is diazotized with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 1-methyl-1H-pyrazole-3-sulfonyl chloride. A more direct route involves the reaction of the amine with sodium nitrite and sulfur dioxide in acetic acid.

  • Final Conversion to Sulfonamide: The sulfonyl chloride is then reacted with aqueous ammonia to form 1-methyl-1H-pyrazole-3-sulfonamide.

Step 2: Conversion to 1-Methyl-1H-pyrazole-3-sulfonyl chloride

  • Reaction Setup: Suspend 1-methyl-1H-pyrazole-3-sulfonamide (1 eq.) in phosphorus oxychloride (POCl₃) or treat with chlorosulfonic acid.

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate of 1-methyl-1H-pyrazole-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of a Pyrazole-based Sulfonylurea Herbicide

This protocol details the final coupling step to form the sulfonylurea herbicide.

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-3-sulfonyl chloride (1 eq.) in an anhydrous aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

  • Addition of Amine: To this solution, add 2-amino-4,6-dimethoxypyrimidine (B117758) (1 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) or pyridine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the final sulfonylurea herbicide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway for the target herbicide and its mechanism of action.

Synthesis_Pathway A This compound B 1-Methyl-1H-pyrazole-3-carbonyl chloride A->B SOCl₂ C 1-Methyl-1H-pyrazole-3-carboxamide B->C NH₃ D 3-Amino-1-methyl-1H-pyrazole C->D Br₂, NaOH E 1-Methyl-1H-pyrazole-3-sulfonyl chloride D->E 1. NaNO₂, HCl 2. SO₂, CuCl G Pyrazole-based Sulfonylurea Herbicide E->G F, Base F 2-Amino-4,6-dimethoxypyrimidine

Caption: Synthetic pathway of a pyrazole-based sulfonylurea herbicide.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multi-step biosynthesis Protein_Synthesis Protein Synthesis & Cell Growth AminoAcids->Protein_Synthesis Herbicide Sulfonylurea Herbicide Herbicide->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.

Mechanism of Action: ALS Inhibition

The inhibition of ALS by sulfonylurea herbicides is highly specific and occurs at very low concentrations.[7] The herbicide binds to a regulatory site on the enzyme, preventing its natural substrates (pyruvate or α-ketobutyrate) from accessing the active site.[4][7] This blockage leads to a rapid depletion of the essential branched-chain amino acids, which in turn halts protein synthesis and cell division in the meristematic tissues of susceptible plants. The ultimate result is the cessation of plant growth and eventual death. The selectivity of these herbicides between crops and weeds often arises from the crop's ability to rapidly metabolize the herbicide into inactive forms.

References

Application Notes and Protocols for the Synthesis of Sildenafil via Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of sildenafil (B151), the active pharmaceutical ingredient in Viagra®, with a specific focus on synthetic routes involving pyrazole (B372694) intermediates. The information is compiled from seminal literature and patents, offering a guide for laboratory-scale synthesis and process development.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Its synthesis has evolved from initial linear routes to more efficient convergent and commercially viable processes.[2][3] The core of many synthetic strategies is the construction of a substituted pyrazole ring, which ultimately forms part of the pyrazolopyrimidinone (B8486647) structure of sildenafil. This document outlines two key synthetic pathways: the initial medicinal chemistry route and an improved, more convergent commercial route.

Synthetic Pathways

The synthesis of sildenafil has been approached through various routes, each with its own set of advantages and challenges. The initial route, while effective for discovery, presented challenges for large-scale production.[2][4] Subsequent process chemistry improvements led to a more convergent and efficient synthesis, which is also detailed below.[3][4]

Initial Medicinal Chemistry Synthesis Route

The first reported synthesis of sildenafil is a linear pathway that constructs the pyrazole ring early in the sequence.[1][5] This route involves several key transformations, including nitration and subsequent reduction to install the necessary amino group for cyclization.

Reaction Workflow: Initial Medicinal Chemistry Route

G diketoester Diketoester + Hydrazine pyrazole_ester Pyrazole Ester Formation diketoester->pyrazole_ester methylation N-Methylation pyrazole_ester->methylation methylated_pyrazole Methylated Pyrazole Ester methylation->methylated_pyrazole hydrolysis Hydrolysis methylated_pyrazole->hydrolysis pyrazole_acid Pyrazole Carboxylic Acid hydrolysis->pyrazole_acid nitration Nitration pyrazole_acid->nitration nitro_pyrazole Nitro-Pyrazole Carboxylic Acid nitration->nitro_pyrazole amide_formation Carboxamide Formation nitro_pyrazole->amide_formation nitro_amide Nitro-Pyrazole Carboxamide amide_formation->nitro_amide reduction Nitro Group Reduction nitro_amide->reduction amino_amide Amino-Pyrazole Carboxamide reduction->amino_amide acylation Acylation with 2-Ethoxybenzoyl Chloride amino_amide->acylation acylated_intermediate Acylated Intermediate acylation->acylated_intermediate cyclization Cyclization acylated_intermediate->cyclization pyrazolopyrimidinone Pyrazolopyrimidinone Core cyclization->pyrazolopyrimidinone chlorosulfonylation Chlorosulfonylation pyrazolopyrimidinone->chlorosulfonylation sulfonyl_chloride Sulfonyl Chloride Derivative chlorosulfonylation->sulfonyl_chloride condensation Condensation with 1-Methylpiperazine sulfonyl_chloride->condensation sildenafil Sildenafil condensation->sildenafil

Caption: Workflow for the initial medicinal chemistry synthesis of sildenafil.

Improved Convergent Commercial Synthesis Route

To address the challenges of the initial route, particularly the late-stage chlorosulfonylation and the use of hazardous reagents, an improved convergent synthesis was developed.[3][4] This approach involves the separate synthesis of two key intermediates: a substituted pyrazole and a derivatized benzoic acid, which are then coupled and cyclized to form sildenafil.

Reaction Workflow: Improved Commercial Route

G cluster_0 Synthesis of Amide Intermediate cluster_1 Synthesis of Aminopyrazole Intermediate ethoxybenzoic_acid 2-Ethoxybenzoic Acid chlorosulfonylation_early Chlorosulfonylation ethoxybenzoic_acid->chlorosulfonylation_early sulfonyl_chloride_benzoic Sulfonyl Chloride of Benzoic Acid chlorosulfonylation_early->sulfonyl_chloride_benzoic condensation_piperazine Condensation with 1-Methylpiperazine sulfonyl_chloride_benzoic->condensation_piperazine sulfonamide_acid Sulfonamide Benzoic Acid condensation_piperazine->sulfonamide_acid acid_activation Carboxylic Acid Activation sulfonamide_acid->acid_activation activated_amide Activated Amide Intermediate acid_activation->activated_amide coupling Coupling Reaction activated_amide->coupling diketoester_c Diketoester + Hydrazine pyrazole_ester_c Pyrazole Ester Formation diketoester_c->pyrazole_ester_c methylation_c N-Methylation pyrazole_ester_c->methylation_c methylated_pyrazole_c Methylated Pyrazole Ester methylation_c->methylated_pyrazole_c hydrolysis_c Hydrolysis methylated_pyrazole_c->hydrolysis_c pyrazole_acid_c Pyrazole Carboxylic Acid hydrolysis_c->pyrazole_acid_c nitration_c Nitration pyrazole_acid_c->nitration_c nitro_pyrazole_c Nitro-Pyrazole Carboxylic Acid nitration_c->nitro_pyrazole_c amide_formation_c Carboxamide Formation nitro_pyrazole_c->amide_formation_c nitro_amide_c Nitro-Pyrazole Carboxamide amide_formation_c->nitro_amide_c reduction_c Nitro Group Reduction nitro_amide_c->reduction_c aminopyrazole Aminopyrazole Intermediate reduction_c->aminopyrazole aminopyrazole->coupling coupled_product Coupled Product coupling->coupled_product cyclization_final Cyclization coupled_product->cyclization_final sildenafil_final Sildenafil cyclization_final->sildenafil_final

Caption: Workflow for the improved convergent commercial synthesis of sildenafil.

Quantitative Data Summary

The efficiency of a synthetic route is often evaluated by its overall yield and the yields of individual steps. The following table summarizes the reported yields for the key synthetic routes to sildenafil.

Synthetic RouteKey Steps & Individual YieldsOverall YieldReference(s)
Initial Medicinal Chemistry Route Step-wise yields are often not fully disclosed in initial publications.~27.6%[1]
Improved Commercial Route Cyclization of the final intermediate to sildenafil can reach up to 95%.As high as 51.7%[1]
Green Synthesis Process for Intermediate Nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide: 91-95%Not applicable (intermediate synthesis)[6]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of sildenafil.

Protocol 1: Synthesis of 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (Intermediate for Commercial Route)

This protocol describes the nitration of a key pyrazole intermediate.

Materials and Reagents:

Procedure: [6]

  • Dissolve 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide in 50 mL of dichloromethane in a reaction vessel.

  • Cool the mixture to below 15°C using an ice bath.

  • Slowly add 12 g of fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 15°C.

  • After the addition is complete, stir the reaction mixture at 20-25°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice water and stir.

  • Separate the organic layer and wash it twice with 20 mL of water.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide.

Expected Yield: 91-95%[6]

Protocol 2: Chlorosulfonylation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol details the chlorosulfonylation of the pyrazolopyrimidinone core, a key step in a variation of the sildenafil synthesis.[7][8]

Materials and Reagents:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane

  • Ice

  • 5% w/w aqueous sodium bicarbonate

Procedure: [8]

  • To 50 mL of chlorosulfonic acid, add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one portion-wise at 0–10 °C.

  • Subsequently, add 9.53 g (80.13 mmol) of thionyl chloride portion-wise, maintaining the temperature between 0–10 °C.

  • Allow the reaction mixture to warm to 20–30 °C and stir for 4 hours.

  • Slowly pour the reaction mass onto approximately 500 g of ice.

  • Extract the product with 250 mL of dichloromethane.

  • Separate the dichloromethane layer and wash it with 100 mL of 5% w/w aqueous sodium bicarbonate.

  • The resulting dichloromethane layer containing the sulfonyl chloride product can be used directly in the next step.

Protocol 3: Synthesis of Sildenafil from 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol describes the final step in the synthesis of the sildenafil base via condensation with N-methylpiperazine.[7]

Materials and Reagents:

  • Dichloromethane solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (from Protocol 2)

  • N-methylpiperazine

  • 5% w/w aqueous sodium bicarbonate

  • Demineralized (DM) water

  • Methanol (B129727)

Procedure: [7]

  • To the dichloromethane solution containing the sulfonyl chloride, add 9.6 g (96 mmol) of N-methylpiperazine.

  • Stir the reaction mixture for 1 hour at 20–25 °C.

  • Wash the reaction mass with 100 mL of 5% w/w aqueous sodium bicarbonate followed by 100 mL of DM water.

  • Concentrate the dichloromethane layer at a temperature below 50 °C.

  • Add methanol to the residue to crystallize the sildenafil base.

Protocol 4: Salt Formation to Sildenafil Citrate (B86180)

This protocol describes the conversion of the sildenafil base to the more soluble citrate salt.[2]

Materials and Reagents:

Procedure: [2]

  • Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.

  • Separately, prepare a solution of 20 g of citric acid in 100 ml of acetone.

  • Slowly add the citric acid solution to the sildenafil solution over 45 minutes.

  • Maintain the reaction mixture for approximately 30 minutes.

  • Cool the mixture, filter the resulting precipitate, and dry to obtain sildenafil citrate.

Mechanism of Action: Signaling Pathway

Sildenafil functions by inhibiting PDE5, an enzyme that degrades cGMP in the corpus cavernosum.[9] Nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP.[9] This accumulation of cGMP results in smooth muscle relaxation, vasodilation, and consequently, penile erection.[2][9]

Signaling Pathway of Sildenafil's Action

G sexual_stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release sexual_stimulation->no_release guanylate_cyclase Guanylate Cyclase Activation no_release->guanylate_cyclase cgmp cGMP guanylate_cyclase->cgmp gtp GTP gtp->guanylate_cyclase pde5 PDE5 cgmp->pde5 degradation smooth_muscle_relaxation Smooth Muscle Relaxation cgmp->smooth_muscle_relaxation gmp GMP (Inactive) pde5->gmp sildenafil_action Sildenafil sildenafil_action->pde5 inhibits vasodilation Vasodilation smooth_muscle_relaxation->vasodilation erection Erection vasodilation->erection

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Conclusion

The synthesis of sildenafil via pyrazole intermediates has been significantly refined since its initial discovery. The move towards a more convergent approach has improved overall yield and facilitated large-scale production. The protocols and data presented here provide a comprehensive resource for researchers engaged in the synthesis of sildenafil and related compounds. Adherence to appropriate laboratory safety practices is paramount when performing these chemical transformations.

References

Application Note: Analytical Methods for the Characterization of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of 1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2] Detailed protocols for various analytical techniques, including chromatography, spectroscopy, and thermal analysis, are presented. This application note aims to serve as a practical guide for researchers and scientists involved in the synthesis, quality control, and development of compounds containing the this compound moiety.

Physicochemical Properties

This compound is a white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆N₂O₂[4]
Molecular Weight126.11 g/mol [4]
AppearanceWhite powder[3]
CAS Number25016-20-0[3][4]
Exact Mass126.042927438 Da[4]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The logical relationship between these techniques is illustrated in the diagram below.

logical_relationship Logical Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Provided HPLC HPLC Purity Purity HPLC->Purity Determines NMR NMR Structure Structure NMR->Structure Elucidates FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Identifies GC_MS GC-MS Molecular_Weight Molecular Weight & Fragmentation GC_MS->Molecular_Weight Confirms experimental_workflow General Analytical Workflow Sample_Prep Sample Preparation (Dissolution/Derivatization) Chromatography Chromatographic Separation (HPLC/GC) Sample_Prep->Chromatography Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Sample_Prep->Spectroscopy Data_Analysis Data Analysis and Interpretation Chromatography->Data_Analysis Spectroscopy->Data_Analysis Characterization Complete Characterization Data_Analysis->Characterization

References

Application Notes and Protocols: 1H NMR Analysis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the 1H NMR analysis of 1-methyl-1H-pyrazole-3-carboxylic acid. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a structural diagram to aid in spectral interpretation. This information is valuable for the characterization and quality control of this compound in research and development settings.

Data Presentation

The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz). The expected chemical shift ranges are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz
H-4 (pyrazole ring)~6.8 - 7.2Doublet (d)~2.0 - 3.0
H-5 (pyrazole ring)~7.6 - 8.0Doublet (d)~2.0 - 3.0
N-CH3 (methyl group)~3.9 - 4.2Singlet (s)N/A
COOH (carboxylic acid)> 10 (variable)Broad Singlet (br s)N/A

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring a 1H NMR spectrum.

1. Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm diameter)

  • Volumetric flask and pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is a good choice for carboxylic acids due to its ability to solubilize polar compounds and observe the acidic proton).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d6 at ~2.50 ppm).

Visualization

The following diagram illustrates the molecular structure of this compound, with the non-equivalent protons labeled. This visual aid helps in assigning the signals observed in the 1H NMR spectrum to the corresponding protons in the molecule.

molecular_structure cluster_pyrazole cluster_substituents N1 N C5 C N1->C5 N_CH3 CH3 N1->N_CH3 H5 H-5 C5->H5 C4 C C5->C4 H4 H-4 C4->H4 C3 C C4->C3 N2 N C3->N2 C_COOH C C3->C_COOH N2->N1 O1_COOH O C_COOH->O1_COOH O2_H_COOH O-H C_COOH->O2_H_COOH

Application Notes and Protocols for Mass Spectrometry of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of 1-methyl-1H-pyrazole-3-carboxylic acid using mass spectrometry. The information is intended to assist researchers in method development, compound identification, and quality control.

Compound Information

This compound is a member of the pyrazole (B372694) class of compounds, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms.[1] It is a key intermediate in the synthesis of various pharmaceuticals.[2][3]

Identifier Value
IUPAC Name This compound
Molecular Formula C₅H₆N₂O₂[1][4]
Molecular Weight 126.11 g/mol [1][4]
CAS Number 25016-20-0[1][4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques that can be employed.

Predicted Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for carboxylic acids and heterocyclic compounds. The primary fragmentation events for carboxylic acids typically involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[5]

Key Predicted Fragmentation Pathways:

  • Loss of a hydroxyl radical (-OH): The molecular ion can lose a hydroxyl radical to form a stable acylium ion.

  • Loss of a carboxyl group (-COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of a COOH group.

  • Ring Fragmentation: The pyrazole ring can undergo fragmentation, leading to various smaller charged species.

Predicted Mass Spectral Data (EI)

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under Electron Ionization (EI) conditions.

m/z Predicted Fragment Formula Notes
126[M]⁺ [C₅H₆N₂O₂]⁺Molecular Ion
109[M - OH]⁺[C₅H₅N₂O]⁺Loss of hydroxyl radical
81[M - COOH]⁺[C₄H₅N₂]⁺Loss of carboxyl group
54[C₃H₄N]⁺Fragmentation of the pyrazole ring

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source and a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

GC-MS Protocol (for derivatized sample)

Note: Carboxylic acids are polar and may require derivatization for GC-MS analysis to improve volatility and chromatographic performance. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3.1.1. Sample Preparation (Derivatization)

  • Weigh 1 mg of this compound into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3.1.2. GC-MS Parameters

Parameter Value
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium, 1 mL/min
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Mass Range m/z 40-400
LC-MS Protocol

3.2.1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

3.2.2. LC-MS Parameters

Parameter Value
LC Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temperature 350°C
Nebulizer Pressure 45 psi
Mass Range m/z 50-300

Visualizations

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the predicted fragmentation pathway.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution/ Derivatization Sample->Dissolution Step 1 Filtration Filtration Dissolution->Filtration Step 2 LC_GC LC or GC Separation Filtration->LC_GC Injection Ionization Ionization (ESI or EI) LC_GC->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Report Report Data_Analysis->Report

Caption: Experimental workflow for MS analysis.

Fragmentation_Pathway MolIon Molecular Ion [C₅H₆N₂O₂]⁺ m/z = 126 Frag1 [C₅H₅N₂O]⁺ m/z = 109 MolIon->Frag1 - OH Frag2 [C₄H₅N₂]⁺ m/z = 81 MolIon->Frag2 - COOH Frag3 [C₃H₄N]⁺ m/z = 54 Frag2->Frag3 Ring Cleavage

Caption: Predicted fragmentation of the compound.

References

Application Note: HPLC Analysis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity and concentration are critical quality attributes that necessitate a reliable and robust analytical method for its determination. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Due to its polar and acidic nature (XLogP3 of 0.1), challenges in retention on traditional C18 columns are often encountered.[1] This method utilizes a polar-embedded stationary phase and an acidified mobile phase to achieve adequate retention and sharp peak shapes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₅H₆N₂O₂PubChem[1]
Molecular Weight126.11 g/mol PubChem[1]
XLogP30.1PubChem[1]
AppearanceWhite powderCaming Pharmaceutical Ltd.[2]

Experimental Protocol

A detailed protocol for the HPLC analysis is provided below.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent polar-modified C18 column.

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

2. Chromatographic Conditions

The HPLC parameters are summarized in the following table.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then hold at 40% B for 2 minutes, followed by a 3-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Results and Discussion

This method provides excellent separation and quantification of this compound. The use of a polar-embedded C18 column enhances the retention of this polar analyte, which might otherwise elute in the void volume on a standard C18 column.[3][4] The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group, further improving retention and peak shape.[4] The detection wavelength of 210 nm was selected based on the UV absorbance spectra of pyrazole (B372694) compounds, which typically show strong absorbance in the 200-240 nm range.[5]

A summary of the expected method performance characteristics is presented in the table below.

ParameterExpected Result
Retention Time (RT) ~ 5.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic Analyte Analyte Properties (Polar, Acidic) Column Column Selection (Polar-Embedded C18) Analyte->Column overcomes poor retention MobilePhase Mobile Phase Optimization (Acidified ACN/Water) Analyte->MobilePhase improves peak shape Detector Detector Settings (UV @ 210 nm) Analyte->Detector ensures sensitivity Method Final HPLC Method Column->Method MobilePhase->Method Detector->Method

Caption: Logical steps in the development of the HPLC method.

Conclusion

The described RP-HPLC method is suitable for the routine quality control analysis of this compound. The method is specific, accurate, precise, and linear over a relevant concentration range. The use of a polar-embedded column and an acidified mobile phase effectively addresses the challenges associated with analyzing this polar acidic compound.

References

Application Note: Analysis of Pyrazole Carboxylic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the analysis of pyrazole (B372694) carboxylic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazole scaffolds are vital in pharmaceuticals and agrochemicals, making robust analytical methods essential for quality control, metabolic studies, and drug development.[1][2] Due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is typically required to ensure successful analysis by GC-MS.[3][4] This document details procedures for sample preparation, chemical derivatization, instrument configuration, and data analysis to achieve reliable qualitative and quantitative results.

Experimental Protocols

Protocol 1: Sample Preparation

The appropriate sample preparation method depends on the sample matrix.[5] The goal is to isolate and concentrate the analytes of interest while removing interfering substances.[6]

A. Liquid Samples (e.g., reaction mixtures, biological fluids)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[5][6]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.[5]

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic extract by passing it through anhydrous sodium sulfate.[5]

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the derivatization solvent.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water.[5]

    • Load the sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.[5]

    • Dry the cartridge under a vacuum for 10-15 minutes.[5]

    • Elute the pyrazole derivatives with 2 mL of methanol or another suitable organic solvent into a collection tube.[5]

    • Proceed with solvent evaporation and reconstitution as described in the LLE procedure.

B. Solid Samples (e.g., soil, tissue, formulated products)

  • Solvent Extraction:

    • Weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.[5]

    • Add 5 mL of an appropriate extraction solvent (e.g., a 1:1 v/v mixture of hexane (B92381) and dichloromethane).[5]

    • Vortex for 5 minutes, then sonicate for 15 minutes to ensure thorough extraction.[5]

    • Centrifuge at 4000 rpm for 10 minutes.[5]

    • Transfer the supernatant to a clean vial and repeat the extraction process on the residue to maximize recovery.[5]

    • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen.[5]

    • Reconstitute the residue for the derivatization step.

Protocol 2: Derivatization (Esterification)

To improve volatility for GC analysis, the carboxylic acid functional group must be converted into a less polar ester.[3][7] Methylation is a common and effective method.

  • Using Trimethylsilyldiazomethane (TMSD):

    • Warning: TMSD is toxic and should be handled with extreme care in a fume hood.

    • Reconstitute the dried sample extract in 100 µL of a solvent mixture such as methanol/toluene (1:4).

    • Add a 2.0 M solution of TMSD in hexane dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 15-20 minutes at room temperature. The disappearance of the yellow color indicates the reaction is complete.[7]

    • Quench any excess reagent by adding a small drop of acetic acid.

    • The sample is now ready for GC-MS analysis.

  • Using BF₃-Methanol:

    • Reconstitute the dried sample extract in 100 µL of 14% Boron Trifluoride (BF₃)-Methanol solution.[7]

    • Seal the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 100 µL of water and 100 µL of hexane. Vortex to extract the methyl esters into the hexane layer.

    • Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: GC-MS Instrumentation and Conditions

These are typical starting conditions and may require optimization for specific analytes or instruments.[5]

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloaxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][5]
Carrier GasHelium at a constant flow rate of 1.2 mL/min[1]
Injector Temperature250 °C[1]
Injection Volume1 µL
Injection ModeSplit (20:1 ratio) or Splitless for trace analysis[1][8]
Oven ProgramInitial: 80 °C, hold for 2 min. Ramp 1: 5 °C/min to 150 °C. Ramp 2: 20 °C/min to 250 °C, hold for 5 min.[1]
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.[5]

Diagrams of Workflows and Processes

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Chemical Modification cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (Esterification) Concentration->Derivatization GC_Inject GC Injection Derivatization->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Qual_Analysis Qualitative Analysis (Library Search, Spectra) MS_Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Peak Integration) MS_Detection->Quant_Analysis Report Reporting Qual_Analysis->Report Quant_Analysis->Report

Caption: Experimental workflow for GC-MS analysis.

Caption: Derivatization of carboxylic acid to methyl ester.

Identification_Logic cluster_ms_data Mass Spectrum Interpretation cluster_confirmation Confirmation Unknown Unknown Peak in Chromatogram RT Retention Time (RT) Unknown->RT MS Mass Spectrum Unknown->MS Standard Comparison with Authentic Standard RT->Standard MolIon Molecular Ion (M⁺) MS->MolIon Fragments Fragmentation Pattern MS->Fragments Library Spectral Library Match (NIST) MolIon->Library Fragments->Library Structure Structure Elucidation Library->Structure Standard->Structure

Caption: Logic for unambiguous isomer identification.

Data Presentation and Interpretation

Qualitative Analysis

Identification of pyrazole carboxylic acid derivatives is based on a combination of their gas chromatographic retention time and their mass spectrum.

  • Retention Time (RT): The RT is characteristic for a specific compound under a defined set of chromatographic conditions. Comparing the RT of an unknown peak to that of a known reference standard provides strong evidence for identification.

  • Mass Spectrum: Electron ionization (EI) at 70 eV produces reproducible fragmentation patterns.

    • Molecular Ion (M⁺): The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular weight of the derivatized analyte.

    • Fragmentation Pattern: The fragmentation of the pyrazole ring typically involves two key processes: the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[2][9] For carboxylic acid derivatives (analyzed as esters), a prominent peak is often the acylium ion (R-CO⁺), formed by the cleavage of the C-O bond of the ester group.[10]

Quantitative Analysis

For accurate quantification, an internal standard (IS) method is recommended. A structurally similar compound that is not present in the sample should be chosen.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.[1]

  • Analysis: Analyze the calibration standards using the established GC-MS method.

  • Curve Generation: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Quantification: Add the internal standard to the unknown samples, analyze them, and calculate the concentrations using the calibration curve.

Table 1: Example Quantitative Data & Method Validation Parameters

This table presents typical performance characteristics for a validated GC-MS method for pyrazole derivatives. Actual values must be determined experimentally.[5]

ParameterTypical ValueNotes
Linear Range0.1 - 10 µg/mLShould be established with a minimum of 5-7 calibration points.[5]
Correlation Coeff. (r²)> 0.995Indicates excellent linearity of the calibration curve.[5]
Limit of Detection (LOD)0.05 µg/mLTypically calculated as 3 times the signal-to-noise ratio.[5]
Limit of Quant. (LOQ)0.1 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[5]
Precision (%RSD)< 15%Assessed through intra- and inter-day replicate analyses.[5]
Accuracy (Recovery %)85 - 115%Determined by analyzing spiked matrix samples at different concentration levels.[5]
Table 2: Example Mass Spectral Data for Methylated Pyrazole Carboxylic Acids

This table shows hypothetical characteristic ions for two derivatized pyrazole carboxylic acids.

Compound (as Methyl Ester)Retention Time (min)Molecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
1-Methyl-1H-pyrazole-4-carboxylate~8.5140109 ([M-OCH₃]⁺), 81 ([M-COOCH₃]⁺), 54
1,3-Dimethyl-1H-pyrazole-4-carboxylate~9.2154123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺), 68

Conclusion

The GC-MS methodology detailed in this application note, incorporating a critical chemical derivatization step, provides a reliable and robust approach for the qualitative and quantitative analysis of pyrazole carboxylic acid derivatives.[1] By optimizing sample preparation and employing an appropriate derivatization reagent, researchers can achieve the necessary volatility for successful chromatographic separation.[7] Careful analysis of retention times and mass spectral fragmentation patterns allows for unambiguous identification and accurate quantification, which is essential for quality control, process optimization, and regulatory compliance in drug development and other scientific fields.[1]

References

Derivatization of 1-methyl-1H-pyrazole-3-carboxylic Acid for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1-methyl-1H-pyrazole-3-carboxylic acid into a library of amide and ester derivatives for biological screening. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the carboxylic acid moiety allows for the exploration of the structure-activity relationship (SAR) and the potential discovery of novel therapeutic agents.

Introduction

The this compound scaffold is a versatile starting material for the synthesis of diverse compound libraries. The carboxylic acid group serves as a convenient handle for derivatization, most commonly through amide and ester bond formation. These modifications can significantly impact the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This document outlines the synthesis of representative amide and ester derivatives and provides protocols for their preliminary biological evaluation against cancer cell lines and microbial strains.

Synthetic Derivatization Protocols

Two primary derivatization strategies for this compound are presented: amide coupling and Fischer esterification. These methods are widely applicable and can be adapted for a variety of amines and alcohols to generate a diverse library of compounds.

Amide Derivatization via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the efficient synthesis of amides from carboxylic acids and amines under mild conditions.

Experimental Protocol: Synthesis of N-aryl-1-methyl-1H-pyrazole-3-carboxamide

  • Reagents and Materials:

    • This compound

    • Substituted aniline (B41778) (e.g., aniline, 4-chloroaniline)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon atmosphere setup

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-methyl-1H-pyrazole-3-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Ester Derivatization via Fischer Esterification

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is particularly useful for the synthesis of simple alkyl esters.

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Reagents and Materials:

    • This compound

    • Anhydrous ethanol (B145695) (EtOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of anhydrous ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or distillation to yield the pure ethyl 1-methyl-1H-pyrazole-3-carboxylate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols

The synthesized derivatives can be subjected to a variety of biological assays to determine their potential as therapeutic agents. Here, we provide protocols for preliminary anticancer and antimicrobial screening.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to screen for the cytotoxic effects of chemical compounds on cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity against Human Cancer Cell Lines

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Synthesized pyrazole (B372694) derivatives (dissolved in DMSO to prepare stock solutions)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microtiter plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Synthesized pyrazole derivatives (dissolved in DMSO to prepare stock solutions)

    • 96-well microtiter plates

    • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

    • Incubator

    • Microplate reader (optional, for turbidity measurement)

  • Procedure:

    • Dispense 100 µL of the appropriate broth medium into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with 100 µL of the diluted microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Summarize all quantitative data from the biological assays into clearly structured tables for easy comparison and SAR analysis.

Table 1: Anticancer Activity of 1-methyl-1H-pyrazole-3-carboxamide Derivatives

Compound IDR-group on AmideCell LineIC₅₀ (µM)[1][2][3]
PZA-01 PhenylMDA-MB-2315.84
PZA-02 4-ChlorophenylMDA-MB-2313.12
PZA-03 2,4-DichlorophenylMDA-MB-2312.43
PZA-04 4-MethoxyphenylHepG214.65
PZA-05 3,4-DimethoxyphenylHepG29.87
Doxorubicin (Positive Control)MDA-MB-231~1.0
Doxorubicin (Positive Control)HepG2~1.5

Table 2: Antimicrobial Activity of Ethyl 1-methyl-1H-pyrazole-3-carboxylate Derivatives

Compound IDSubstituent at C5E. coli MIC (µmol/mL)[4][5]P. aeruginosa MIC (µmol/mL)[4][5]C. parapsilosis MIC (µmol/mL)[4][5]
PZE-01 Phenyl>0.1>0.10.031
PZE-02 4-Bromophenyl0.0750.0750.015
PZE-03 2-Chlorophenyl0.082>0.10.016
PZE-04 4-Bromo-2-chlorophenyl0.082>0.10.015
PZE-05 2,5-Dimethylthiophen-3-yl0.0380.0670.031
Ampicillin (Positive Control)0.0330.067N/A
Fluconazole (Positive Control)N/AN/A0.020

Visualizations

Diagrams illustrating the experimental workflow and a relevant signaling pathway are provided below using Graphviz (DOT language).

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening start This compound amide Amide Coupling (HATU, Amine, DIPEA, DMF) start->amide ester Fischer Esterification (Alcohol, H₂SO₄) start->ester amide_lib Amide Library amide->amide_lib ester_lib Ester Library ester->ester_lib anticancer Anticancer Screening (MTT Assay) amide_lib->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) amide_lib->antimicrobial ester_lib->anticancer ester_lib->antimicrobial ic50 IC₅₀ Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Caption: Experimental workflow for the derivatization and biological screening of this compound.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Pyrazole Pyrazole Derivative (MEK Inhibitor) Pyrazole->MEK Inhibits

Caption: Simplified MAPK signaling pathway illustrating the inhibitory action of pyrazole derivatives on MEK.

Mechanism of Action: Targeting the MAPK Signaling Pathway

Several pyrazole derivatives have been identified as potent inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Specifically, certain pyrazole-based compounds have been shown to act as inhibitors of MEK1/2, a dual-specificity kinase that is a central component of the MAPK cascade.

By inhibiting MEK, these pyrazole derivatives prevent the phosphorylation and activation of the downstream effector kinases, ERK1/2. The inhibition of ERK1/2 activation subsequently blocks the phosphorylation of various cytoplasmic and nuclear substrates, including transcription factors that are essential for the expression of genes involved in cell cycle progression and survival. This ultimately leads to a halt in cell proliferation and the induction of apoptosis in cancer cells. The p38 MAPK pathway, involved in inflammatory responses, is another target for some pyrazole derivatives, highlighting the broad therapeutic potential of this scaffold.[6][7][8][9]

References

Application Notes and Protocols: 1-Methyl-1H-pyrazole-3-carboxylic Acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-3-carboxylic acid serves as a crucial scaffold and synthetic intermediate in the development of novel anti-inflammatory agents. While direct and extensive studies on the intrinsic anti-inflammatory activity of this compound are not widely available in the current literature, its structural motif is a key component in a multitude of pyrazole (B372694) derivatives that exhibit potent anti-inflammatory properties. These derivatives often target key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. This document provides an overview of the application of pyrazole derivatives, stemming from the this compound core, in anti-inflammatory drug discovery, along with detailed protocols for their evaluation.

Mechanism of Action of Pyrazole Derivatives in Inflammation

Pyrazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response. The major mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds are potent inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives show selectivity for COX-2, which is predominantly expressed at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Modulation of Cytokine Production: Pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Some pyrazole compounds can inhibit the activation of NF-κB, thereby downregulating the expression of a wide range of inflammatory mediators.

Data on Anti-inflammatory Activity of Pyrazole Derivatives

The following tables summarize quantitative data for various pyrazole derivatives, illustrating the potential of this chemical class as anti-inflammatory agents.

Table 1: In Vitro COX Inhibition by Pyrazole Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.50.0044[1]
COX-20.02[1]
3,5-diarylpyrazoleCOX-20.01-[1]
Pyrazole-thiazole hybridCOX-20.03-[1]
5-LOX0.12[1]
Pyrazolo-pyrimidineCOX-20.015-[1]
Pyrazolyl thiazolone 1COX-20.09-[2]
Pyrazolyl thiazolone 2COX-20.14-[2]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound Class/DerivativeAnimal ModelDose (mg/kg)Edema Reduction (%)Reference
Pyrazole derivativesCarrageenan-induced paw edema1065-80[1]
Pyrazole-thiazole hybridCarrageenan-induced paw edema-75[1]
Pyrazolylthiazole carboxylate 1pCarrageenan-induced rat paw edema-93.06[3]
Pyrazolylthiazole carboxylate 2cCarrageenan-induced rat paw edema-89.59[3]
Indomethacin (Reference)Carrageenan-induced rat paw edema-91.32[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.

  • Add the test compound at various concentrations (typically in the range of 0.01 to 100 µM) to the wells of the microplate. Include wells for a vehicle control (DMSO) and a reference inhibitor.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 5 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 535 nm excitation/590 nm emission for Amplex™ Red).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol outlines the procedure to assess the effect of test compounds on the production of pro-inflammatory mediators in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • MTT or similar cell viability assay reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for nitric oxide (NO) measurement

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, p-NF-κB, and a loading control like β-actin)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator. Seed the cells in 96-well plates for viability and NO/cytokine assays, and in 6-well plates for Western blotting, and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle control group (DMSO) and an LPS-only group.

  • Cell Viability Assay: After the incubation period, assess the cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Measurement of Pro-inflammatory Cytokines: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.

  • Western Blot Analysis: For mechanistic studies, lyse the cells from the 6-well plates and perform Western blotting to determine the protein expression levels of iNOS, COX-2, and phosphorylated NF-κB (p65 subunit). Normalize the protein levels to a loading control.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plebismometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specified dose. The vehicle control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plebismometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the anti-inflammatory action of pyrazole derivatives.

G General Workflow for In Vitro Anti-inflammatory Screening cluster_0 Initial Steps cluster_1 Assays cluster_2 Measurements cluster_3 Endpoints start Seed RAW 264.7 Macrophages pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability Assay (MTT) stimulate->viability supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis cytotoxicity Assess Cytotoxicity viability->cytotoxicity elisa Cytokine Measurement (ELISA) supernatant->elisa griess NO Measurement (Griess Assay) supernatant->griess western Protein Expression (Western Blot) lysis->western cytokine_levels Quantify TNF-α, IL-6 elisa->cytokine_levels no_levels Quantify Nitric Oxide griess->no_levels protein_levels Quantify iNOS, COX-2, p-NF-κB western->protein_levels

Caption: Workflow for in vitro anti-inflammatory screening of pyrazole compounds.

G Simplified NF-κB Signaling Pathway and Inhibition by Pyrazole Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition

Caption: Inhibition of NF-κB signaling by pyrazole derivatives.

G Arachidonic Acid Cascade and COX Inhibition Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Liberation COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic function) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Pyrazole Pyrazole Derivative Pyrazole->COX1 Non-selective Inhibition Pyrazole->COX2 Selective Inhibition

Caption: COX enzyme inhibition by pyrazole derivatives.

References

Application Notes and Protocols: The Role of 1-Methyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of novel anti-cancer agents. While this specific compound is primarily recognized as a synthetic intermediate, its derivatives have demonstrated significant potential in oncology research, exhibiting a range of activities against various cancer cell lines. This document provides an overview of the application of these derivatives, summarizing key quantitative data and detailing relevant experimental protocols to guide further research and development.

I. Synthetic Applications and Derivatives

II. Anti-Cancer Activity of Pyrazole (B372694) Derivatives

Derivatives of this compound have shown promising results in pre-clinical cancer studies. These compounds have been investigated for their ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of selected pyrazole derivatives from various studies.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 14 BJAB (B-cell lymphoma)Proliferation AssayNot specified, but potent[4]
Compound 5b K562 (Leukemia)MTT Assay0.021[5]
MCF-7 (Breast Cancer)MTT Assay1.7[5]
A549 (Lung Cancer)MTT Assay0.69[5]
Compound 3f MDA-MB-468 (Breast Cancer)Cytotoxicity Assay14.97 (24h), 6.45 (48h)[6]
PTA-1 MDA-MB-231 (Breast Cancer)Cytotoxicity AssayCC50 of 10 (24h)[7]

III. Mechanism of Action

The anti-cancer effects of pyrazole derivatives are attributed to various mechanisms of action, including:

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 or S phase, thereby inhibiting cancer cell division[4][6].

  • Induction of Apoptosis: Many pyrazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells[6][7].

  • Tubulin Polymerization Inhibition: Some derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them promising anti-mitotic agents[7].

  • DNA Binding and Cleavage: Novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting that DNA may be a potential target for these compounds[8].

  • Inhibition of Cell Migration: At least one pyrazole compound has demonstrated the ability to inhibit the migration and metastasis of pancreatic cancer cells in vivo[9].

IV. Experimental Protocols

The following are generalized protocols based on methodologies commonly employed in the evaluation of anti-cancer compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (pyrazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a pyrazole derivative on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

V. Visualizations

Signaling Pathway and Experimental Workflow

anticancer_research_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_development Drug Development start This compound derivatives Pyrazole Derivatives start->derivatives Synthesis cell_lines Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) cytotoxicity->mechanism Active Compounds animal_model Animal Model (e.g., Xenograft) mechanism->animal_model Lead Compounds efficacy Efficacy & Toxicity Studies animal_model->efficacy clinical_trials Clinical Trials efficacy->clinical_trials

Caption: Workflow for anti-cancer drug discovery based on pyrazole derivatives.

signaling_pathway pyrazole Pyrazole Derivative receptor Cell Surface Receptor pyrazole->receptor Inhibition cell_cycle_proteins Cell Cycle Proteins (Cyclins, CDKs) pyrazole->cell_cycle_proteins Modulation apoptosis_proteins Apoptotic Proteins (Caspases) pyrazole->apoptosis_proteins Activation kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor transcription_factor->cell_cycle_proteins proliferation Cell Proliferation cell_cycle_proteins->proliferation cell_cycle_arrest Cell Cycle Arrest cell_cycle_proteins->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis

Caption: Hypothetical signaling pathway targeted by pyrazole derivatives.

Conclusion

This compound is a valuable starting material for the generation of a diverse range of pyrazole derivatives with significant anti-cancer properties. The research highlighted in these notes demonstrates the potential of these compounds to inhibit cancer cell growth through various mechanisms. The provided protocols offer a foundational framework for researchers to further explore the therapeutic utility of novel pyrazole-based compounds in the fight against cancer. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to develop more potent and selective anti-cancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Hydrolysis of ethyl 1-methyl-1H-pyrazole-3-carboxylate: This is a straightforward method that involves the saponification of the corresponding ethyl ester using a base like sodium hydroxide (B78521), followed by acidification.

  • Oxidation of 3,5-dimethylpyrazole (B48361): This method involves the oxidation of the two methyl groups of 3,5-dimethylpyrazole using a strong oxidizing agent like potassium permanganate (B83412). This initially yields 1H-pyrazole-3,5-dicarboxylic acid, which can then be selectively decarboxylated to the desired product.[1][2]

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in pyrazole (B372694) synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. To troubleshoot this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure all starting material is consumed.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield. For instance, in the hydrolysis of the ethyl ester, ensuring a sufficient excess of base and adequate heating is crucial.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. In the oxidation of 3,5-dimethylpyrazole, over-oxidation or incomplete reaction can lead to a mixture of products.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower the yield. It is advisable to use pure reagents.[3]

Q3: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve regioselectivity?

A3: The formation of regioisomers is a common issue in pyrazole synthesis, particularly when using unsymmetrical starting materials. While the synthesis of this compound from the specified routes does not typically involve regioisomer formation, this is a critical consideration in other pyrazole syntheses. Regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.[3]

Q4: What are the best methods for purifying the final product, this compound?

A4: Purification of the final product can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.

  • Column Chromatography: For separating mixtures that are difficult to purify by other means, silica (B1680970) gel column chromatography can be employed.[3]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized from organic solvents for purification. The pure pyrazole can be recovered by neutralization.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time and/or temperature.- Monitor reaction progress using TLC or LC-MS.[3][4]
Side reactions- Optimize reaction conditions (temperature, solvent, catalyst).- Ensure purity of starting materials.[3]
Loss of product during workup- Optimize extraction and purification steps.- For the oxidation method, carefully control the pH during precipitation.[1]
Product Contamination Unreacted starting materials- Ensure the reaction goes to completion.- Purify the product using recrystallization or column chromatography.
Byproducts from side reactions- Optimize reaction conditions to minimize side reactions.- Employ appropriate purification techniques (recrystallization, column chromatography, or acid-base extraction).
Difficulty in Product Isolation Product is an oil or does not precipitate- If the product is an oil, try triturating with a non-polar solvent to induce solidification.- If precipitation is difficult, try adding seed crystals or cooling the solution for an extended period.

Experimental Protocols

Method 1: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol is based on the hydrolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in absolute ethanol.

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture at reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 2 M HCl to a pH of approximately 3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Quantitative Data Summary (Method 1)

ParameterValueReference
Starting Material Ethyl 5-methylpyrazole-3-carboxylate (4.94 g, 32.0 mmol)[1]
Base NaOH (6.4 g, 160 mmol)[1]
Solvent Absolute EtOH (80 mL)[1]
Reaction Time 1 hour[1]
Reaction Temperature Reflux[1]
Yield 88%[1]
Method 2: Oxidation of 3,5-Dimethylpyrazole

This protocol involves the oxidation of 3,5-dimethylpyrazole followed by selective isolation.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in water and heat to 70 °C.

  • Slowly add potassium permanganate, maintaining the temperature below 90 °C.

  • After the addition is complete, stir the mixture until the reaction is complete (disappearance of the purple color).

  • Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with distilled water.

  • Acidify the filtrate to pH 2 with dilute HCl and let it stand overnight to precipitate 1H-pyrazole-3,5-dicarboxylic acid.

  • Filter to collect the 1H-pyrazole-3,5-dicarboxylic acid.

  • Neutralize the remaining filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Collect the precipitate by filtration and wash with distilled water to obtain the desired product.

Quantitative Data Summary (Method 2)

ParameterValueReference
Starting Material 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol)[1][2]
Oxidizing Agent Potassium permanganate (517 g, 3.271 mol)[1][2]
Solvent Water (700 mL)[1][2]
Reaction Temperature 70-90 °C[1][2]
Yield 18%[1][2]

Visualizations

Synthesis_Workflow_Method_1 start Start: Ethyl 1-methyl-1H-pyrazole-3-carboxylate hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis acidification Acidification (HCl to pH 3) hydrolysis->acidification extraction Extraction (EtOAc) acidification->extraction purification Purification (Recrystallization) extraction->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis via hydrolysis.

Synthesis_Workflow_Method_2 start Start: 3,5-Dimethylpyrazole oxidation Oxidation (KMnO4, H2O, 70-90°C) start->oxidation filtration1 Filtration (Remove MnO2) oxidation->filtration1 acidification Acidification (HCl to pH 2) filtration1->acidification neutralization Neutralization (to pH 5-6) filtration1->neutralization filtration2 Isolation of 1H-pyrazole-3,5-dicarboxylic acid acidification->filtration2 acidification->neutralization Filtrate filtration3 Isolation of Product neutralization->filtration3 end End Product: This compound filtration3->end

Caption: Experimental workflow for the synthesis via oxidation.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Reaction Time/Temp incomplete->increase_params check_purity Check Starting Material Purity complete->check_purity impure_sm Impure Starting Material check_purity->impure_sm No pure_sm Pure Starting Material check_purity->pure_sm Yes purify_sm Purify Starting Material impure_sm->purify_sm optimize_workup Optimize Workup & Purification pure_sm->optimize_workup

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

There are two primary routes for the synthesis of this compound:

  • Route A: Cyclocondensation followed by N-methylation and hydrolysis. This involves the initial formation of a pyrazole-3-carboxylate ester, which is then methylated at the N1 position, followed by hydrolysis of the ester to the carboxylic acid.

  • Route B: N-methylation of a pre-existing pyrazole-3-carboxylic acid or its ester. This route starts with pyrazole-3-carboxylic acid or its corresponding ester, which is then methylated. If starting with the ester, a final hydrolysis step is required.

Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the desired N1-methyl product?

The formation of regioisomers is a common challenge in the N-methylation of unsymmetrically substituted pyrazoles.[1] Several factors influence the N1/N2 selectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole (B372694) ring can direct methylation to the less sterically hindered nitrogen.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1]

  • Methylating Agent: The nature of the methylating agent is crucial. Traditional agents like methyl iodide or dimethyl sulfate (B86663) often give poor selectivity.[2]

To improve N1-selectivity, consider using sterically bulky α-halomethylsilanes as "masked" methylating reagents, which have been shown to provide excellent N1-selectivity (often >90%).[2][3]

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[4]

  • Suboptimal pH: For reactions involving hydrazine (B178648) salts, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[4] The pH may need to be optimized.

  • Poor Quality Reagents: Ensure the purity of your starting materials. Hydrazine, in particular, can decompose over time.[4] Methylating agents like methyl iodide can also degrade.[1] Using fresh or purified reagents is recommended.

  • Side Reactions: The formation of byproducts, such as over-methylation to form a quaternary pyrazolium (B1228807) salt, can reduce the yield of the desired product.[1]

Q4: I am having difficulty purifying the final product. What purification strategies can I employ?

Purification of this compound can be challenging due to its polarity.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

  • Column Chromatography: For challenging separations, column chromatography can be used. If the product is highly polar and streaks on silica (B1680970) gel, consider using a more polar eluent system or switching to a different stationary phase like alumina (B75360) or reversed-phase silica.[1]

  • Formation of Acid Addition Salts: The crude pyrazole can be dissolved in a suitable solvent and reacted with an inorganic or organic acid to form a salt, which can then be isolated by crystallization.[5]

Troubleshooting Guides

Problem 1: Low Yield in N-methylation Step
Potential CauseSuggested Solution
Insufficiently strong base Ensure the base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH may be required.[1]
Poor quality or decomposition of reagents Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
Low reactivity of the pyrazole Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1]
Side reactions (e.g., over-methylation) Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or extended reaction times. Monitor the reaction by TLC or LC-MS to avoid this. The use of a less reactive methylating agent or careful control of stoichiometry can mitigate this issue.[1]
Product loss during workup Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.[1]
Problem 2: Formation of Regioisomers during N-methylation
Influencing FactorStrategy for Improving N1-Selectivity
Methylating Agent Use sterically hindered methylating agents like α-halomethylsilanes.[2][3]
Reaction Temperature Investigate the effect of temperature on selectivity. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1]
Steric and Electronic Properties of Substrate If the pyrazole substituents do not provide a strong directing effect, consider alternative synthetic routes or advanced methylation methods.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate via N-methylation

This protocol is adapted from a general method for N-alkylation of pyrazoles.

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Dimethyl carbonate

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a solution of 3-ethyl-5-pyrazole carboxylic acid ethyl ester in dimethyl carbonate, add potassium carbonate.

  • Heat the mixture to 120 °C under pressure (e.g., 0.5 MPa) and maintain for 12 hours.[6]

  • Cool the reaction mixture to room temperature and filter to remove the salt.

  • Remove the excess dimethyl carbonate under reduced pressure to obtain the crude 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.[6]

  • The crude product can be purified by vacuum distillation.[6]

Protocol 2: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol is a general method for the saponification of pyrazole esters.

Materials:

Procedure:

  • Dissolve the ethyl 1-methyl-1H-pyrazole-3-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10%).[7]

  • Heat the mixture at reflux for 1 hour.[7]

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration and wash with water.

  • Dry the product to obtain this compound.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Cyclocondensation First cluster_route_b Route B: N-methylation First A1 1,3-Dicarbonyl Compound A3 Ethyl 1-methyl-1H- pyrazole-3-carboxylate A1->A3 Cyclocondensation A2 Methylhydrazine A2->A3 C 1-methyl-1H-pyrazole- 3-carboxylic acid A3->C Hydrolysis B1 Ethyl pyrazole- 3-carboxylate B3 Ethyl 1-methyl-1H- pyrazole-3-carboxylate B1->B3 N-methylation B2 Methylating Agent (e.g., Dimethyl Carbonate) B2->B3 B3->C Hydrolysis

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Cause4 Suboptimal Conditions Problem->Cause4 Sol1 Increase reaction time/temp. Monitor via TLC/LC-MS Cause1->Sol1 Address with Sol2 Use fresh/purified reagents Ensure anhydrous conditions Cause2->Sol2 Address with Sol3 Control stoichiometry Use less reactive methylating agent Cause3->Sol3 Address with Sol4 Optimize base, solvent, temp. Cause4->Sol4 Address with

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, particularly the common Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can lead to the formation of two or more structural isomers. These are called regioisomers, which have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is critical in drug discovery and materials science, as different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[1] Therefore, obtaining a single, desired regioisomer in high purity is often a primary objective.

Q2: What are the key factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of factors related to the substrates and the reaction conditions:

  • Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound are a major determinant. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[3]

  • Solvent: The choice of solvent can have a dramatic effect on regioselectivity. While traditional solvents like ethanol (B145695) often yield mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly favor the formation of a single regioisomer.[4][5][6] Aprotic dipolar solvents may also offer improved selectivity over polar protic solvents.[7]

  • pH and Catalysis: The reaction is often acid-catalyzed.[8][9] The pH of the reaction medium can influence the reaction mechanism and, consequently, the regiochemical outcome.[1][10]

  • Temperature: The reaction temperature can affect the balance between kinetic and thermodynamic control, which in turn can alter the ratio of the regioisomeric products.[1]

Q3: Beyond the Knorr synthesis, what alternative methods offer better regiocontrol?

A3: When high regioselectivity is difficult to achieve with the classical Knorr synthesis, several alternative strategies can be employed:

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of sydnones with alkynes or diazo compounds with alkynes can be a powerful and highly regioselective method for constructing the pyrazole ring.[11][12]

  • Reaction of Hydrazones with Alkynes or Nitroolefins: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides a route to 1,3,5-trisubstituted pyrazoles with excellent regioselectivity.[13] Similarly, the reaction of N-arylhydrazones with nitroolefins can afford highly substituted pyrazoles in a regioselective manner.[14]

  • Use of Dicarbonyl Surrogates: Employing β-enaminones or related dicarbonyl equivalents can offer better control over the regioselectivity of the cyclization with hydrazines.[15]

Q4: How can I separate a mixture of pyrazole regioisomers?

A4: If a mixture of regioisomers is formed, chromatographic techniques are typically employed for their separation. Silica (B1680970) gel column chromatography is a common and effective method.[16][17] The process usually involves screening different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides optimal separation.[1] For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized.[18]

Q5: What analytical techniques are used to identify and differentiate pyrazole regioisomers?

A5: The unambiguous identification of pyrazole regioisomers is crucial. Several spectroscopic techniques are used for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation.[16]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly useful for differentiating regioisomers by identifying protons that are close in space. For example, a NOESY correlation between the N-substituent and a substituent at the C5 position can confirm the regiochemistry.[19]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment can show correlations between protons and carbons that are two or three bonds away, helping to establish the connectivity of the pyrazole ring and its substituents.[19]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.[19]

Troubleshooting Guide

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on regioselectivity.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single product under the current conditions.[1]

  • Solution 1: Change the Solvent System. This is often the most effective first step. Switching from a protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4][5]

  • Solution 2: Modify the Reaction pH. The regioselectivity can be pH-dependent.[10] If your reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid or a stronger acid like HCl). Conversely, if the reaction is acid-catalyzed, exploring neutral or slightly basic conditions might favor the formation of the other regioisomer.[1]

  • Solution 3: Alter the Reaction Temperature. Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the regiomeric ratio.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard Knorr-type conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to influence the selectivity of a Knorr condensation, switch to a synthetic method that offers unambiguous regiochemical control. For example, the reaction of an N-substituted tosylhydrazone with a terminal alkyne is an excellent method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[13]

  • Solution 2: Use a Pre-functionalized Precursor. Consider a synthetic approach where one of the reactive centers of the 1,3-dicarbonyl equivalent is masked or modified to force the reaction to proceed in the desired direction.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine. [4][20]

EntrySolventRegioisomeric Ratio (A:B)
12-FurylCF₃Ethanol40:60
22-FurylCF₃TFE90:10
32-FurylCF₃HFIP>99:1
4PhenylCF₃Ethanol55:45
5PhenylCF₃TFE92:8
6PhenylCF₃HFIP>99:1
7MethylPhenylEthanol50:50
8MethylPhenylTFE75:25

Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the carbon bearing the R¹ substituent. Regioisomer B has the N-methyl group adjacent to the carbon with the R² substituent.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols. [1][4]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [13]

  • Reactant Mixture: To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (B118740) (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.0 eq) in portions over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting regioselectivity in pyrazole synthesis.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 Diketone->Attack1 Pathway 1 Attack2 Attack at Carbonyl 2 Diketone->Attack2 Pathway 2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Pathway 1 Hydrazine->Attack2 Pathway 2 IsomerA Regioisomer A Attack1->IsomerA IsomerB Regioisomer B Attack2->IsomerB

Caption: Knorr synthesis pathways leading to regioisomers.

G Start Poor Regioselectivity Observed (Mixture of Isomers) ChangeSolvent Modify Solvent System (e.g., TFE, HFIP) Start->ChangeSolvent CheckRatio Is Regioisomeric Ratio Improved? ChangeSolvent->CheckRatio AdjustpH Adjust Reaction pH (Acidic/Basic Catalysis) AdjustpH->CheckRatio ChangeTemp Alter Reaction Temperature ChangeTemp->CheckRatio CheckRatio->AdjustpH No CheckRatio->ChangeTemp No Success Problem Solved: Isolate Major Isomer CheckRatio->Success Yes Alternative Consider Alternative Regioselective Synthesis CheckRatio->Alternative No

Caption: Troubleshooting workflow for poor regioselectivity.

G Start Goal: Synthesize a Specific Pyrazole Regioisomer Knorr Attempt Knorr Synthesis with Optimized Conditions (Solvent, pH, Temp) Start->Knorr CheckSelectivity Is Regioselectivity > 95:5? Knorr->CheckSelectivity Proceed Proceed with Knorr Synthesis and Purification CheckSelectivity->Proceed Yes AlternativeRoute Choose an Alternative Regioselective Method CheckSelectivity->AlternativeRoute No Cycloaddition 1,3-Dipolar Cycloaddition AlternativeRoute->Cycloaddition Tosylhydrazone Tosylhydrazone + Alkyne AlternativeRoute->Tosylhydrazone

Caption: Decision workflow for regioselective pyrazole synthesis.

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid. The following information addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with methylhydrazine. A widely used approach is the Knorr pyrazole (B372694) synthesis, which typically proceeds in two main steps:

  • Formation of the pyrazole ester: Reaction of a β-ketoester or a related 1,3-dicarbonyl derivative with methylhydrazine to form the corresponding 1-methyl-1H-pyrazole-3-carboxylate ester.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

Another common strategy involves the reaction of an enaminone with methylhydrazine, followed by hydrolysis.

Q2: What is the primary side reaction of concern in this synthesis?

A2: The major side reaction is the formation of the regioisomeric byproduct, 1-methyl-1H-pyrazole-5-carboxylic acid. This occurs because methylhydrazine is an unsymmetrical reagent, and its two nitrogen atoms can attack the dicarbonyl electrophile at different positions, leading to two possible isomeric products. The ratio of these isomers is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of the unwanted 5-carboxylic acid isomer?

A3: Controlling the regioselectivity is crucial. The formation of the desired 3-carboxylic acid isomer is generally favored under acidic conditions. The use of a protic acid catalyst, such as acetic acid or a mineral acid, can protonate the carbonyl group of the starting material, directing the nucleophilic attack of the more sterically hindered nitrogen of methylhydrazine to the more reactive carbonyl, leading to the desired isomer. In contrast, basic conditions may lead to a higher proportion of the 5-carboxylic acid isomer.

Q4: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature.

  • Suboptimal reaction conditions: The choice of solvent and catalyst is critical. For the Knorr synthesis, polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. Ensure the appropriate amount and type of acid catalyst are employed.

  • Side product formation: Besides the isomeric byproduct, other side reactions can lower the yield. For instance, incomplete hydrolysis of the ester intermediate will result in a mixture of ester and carboxylic acid. Ensure the hydrolysis step is complete by using a sufficient excess of base and adequate reaction time and temperature.

  • Product degradation: The desired product or intermediates may be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times if degradation is suspected.

  • Workup and purification losses: The product may be lost during extraction or purification steps. Ensure the pH is appropriately adjusted during workup to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent or as a salt for extraction into an aqueous layer).

Q5: My reaction mixture has developed a strong color (e.g., yellow, red, or brown). Is this normal, and how can I obtain a pure, colorless product?

A5: The development of color in pyrazole syntheses, particularly when using hydrazine (B178648) derivatives, is a common observation and is often due to the formation of minor, colored impurities from the hydrazine starting material or from oxidative side reactions. While often unavoidable, these impurities can typically be removed during purification. Using a mild base like sodium acetate (B1210297) when employing a hydrazine salt can sometimes lead to a cleaner reaction. Purification via recrystallization or column chromatography is usually effective in removing these colored byproducts.

Troubleshooting Guides

Problem 1: Presence of the 1-methyl-1H-pyrazole-5-carboxylic acid isomer in the final product.

Symptoms:

  • NMR or LC-MS analysis of the final product shows signals corresponding to two isomeric pyrazole carboxylic acids.

  • Difficulty in purifying the desired product by simple crystallization.

Possible Causes and Solutions:

Cause Solution
Incorrect Reaction Conditions for Cyclization The cyclization of the 1,3-dicarbonyl compound with methylhydrazine was performed under neutral or basic conditions, which can lead to poor regioselectivity.
Troubleshooting:
- Employ Acidic Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid, to the reaction mixture during the cyclization step. This generally favors the formation of the 1-methyl-1H-pyrazole-3-carboxylate isomer.
- Solvent Choice: The choice of solvent can influence the isomer ratio. Protic solvents like ethanol are commonly used in acid-catalyzed reactions.
Purification Challenges The physical properties of the two isomers can be very similar, making separation difficult.
Troubleshooting:
- Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel may be necessary to separate the isomers. HPLC can also be used for analytical and preparative separations.[1]
- Derivatization: In some cases, derivatization of the carboxylic acid to an ester or amide may alter the physical properties sufficiently to allow for easier separation, followed by hydrolysis back to the carboxylic acid.
Problem 2: Incomplete Hydrolysis of the Ester Intermediate.

Symptoms:

  • NMR or LC-MS analysis of the final product shows a mixture of the desired carboxylic acid and the starting pyrazole ester.

  • The product has a lower melting point than expected and may appear oily.

Possible Causes and Solutions:

Cause Solution
Insufficient Base or Reaction Time The amount of base (e.g., NaOH or KOH) used for saponification was not sufficient to fully hydrolyze the ester, or the reaction was not allowed to proceed to completion.
Troubleshooting:
- Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis.
- Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating can accelerate the hydrolysis.
Poor Solubility The ester may not be fully soluble in the hydrolysis reaction mixture, leading to an incomplete reaction.
Troubleshooting:
- Add a Co-solvent: Use a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF to improve the solubility of the ester.
Problem 3: Unwanted Decarboxylation of the Product.

Symptoms:

  • Formation of 1-methyl-1H-pyrazole as a byproduct, detectable by GC-MS or LC-MS.

  • Gas evolution (CO2) observed during the reaction or workup.

  • Lower than expected yield of the carboxylic acid.

Possible Causes and Solutions:

Cause Solution
High Temperatures Pyrazole carboxylic acids can undergo decarboxylation at elevated temperatures, particularly in the presence of acid or metal catalysts.
Troubleshooting:
- Avoid Excessive Heat: Conduct the synthesis and purification steps at the lowest effective temperatures. If possible, avoid distillation of the final product.
Harsh Acidic or Basic Conditions Extreme pH conditions, especially when combined with heat, can promote decarboxylation.
Troubleshooting:
- Neutralize Carefully: During workup, neutralize the reaction mixture under mild conditions (e.g., cooling in an ice bath) to avoid localized heating.
- Buffer the System: If possible, use a buffered system to maintain a more controlled pH range.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol describes a common method for the synthesis of the pyrazole ester intermediate, which can then be hydrolyzed to the desired carboxylic acid.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (or a similar 1,3-dicarbonyl equivalent)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add methylhydrazine dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Key Experiment: Hydrolysis to this compound

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Water/Ethanol mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of water and ethanol.

  • Add 2-3 equivalents of NaOH or KOH.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Synthesis Pathway and Side Reaction

Synthesis_Pathway cluster_synthesis Cyclization A 1,3-Dicarbonyl Compound C Ethyl 1-methyl-1H- pyrazole-3-carboxylate (Desired Isomer) A->C Acidic conditions D Ethyl 1-methyl-1H- pyrazole-5-carboxylate (Side Product) A->D Basic/Neutral conditions B Methylhydrazine B->C B->D E 1-methyl-1H-pyrazole- 3-carboxylic acid C->E Hydrolysis Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Check for unreacted starting material (TLC/LC-MS) Start->Q1 A1 Increase reaction time/temperature for cyclization or hydrolysis Q1->A1 Yes Q2 Isomeric side product detected? Q1->Q2 No End Yield Improved A1->End A2 Use acidic catalyst in cyclization step Q2->A2 Yes Q3 Evidence of decarboxylation? Q2->Q3 No A2->End A3 Reduce temperature during reaction and workup Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Purification of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-methyl-1H-pyrazole-3-carboxylic acid by crystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is through crystallization. This technique is well-suited for removing impurities generated during synthesis, such as regioisomers and unreacted starting materials.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on the polar nature of the carboxylic acid and the pyrazole (B372694) ring, polar protic solvents are generally the most effective. Alcohols such as methanol, ethanol, and isopropanol, as well as their aqueous solutions, are highly recommended. The compound is also soluble in water.[1] The optimal solvent or solvent mixture often needs to be determined empirically.

Q3: What are the likely impurities in a crude sample of this compound?

A3: The most common impurities arise from the synthesis process. In the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, the formation of regioisomers is a common side reaction. Unreacted starting materials and by-products from side reactions can also be present.

Q4: How can I improve the yield of my crystallization?

A4: To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling of the solution is also crucial as it allows for the formation of purer crystals and can increase the overall recovery. If the yield is still low, it is possible that a significant amount of the product remains in the mother liquor. Concentrating the mother liquor and cooling it again for a second crop of crystals can help to increase the overall yield.

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try a few approaches. First, reheat the solution and add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature during cooling. Alternatively, using a lower boiling point solvent may also resolve the issue. Seeding the solution with a small crystal of the pure compound can also help to induce crystallization instead of oiling out.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent under reduced pressure.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Lack of nucleation sites.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Low crystal yield Too much solvent was used.- Concentrate the mother liquor and cool to obtain a second crop of crystals.
The cooling process was too rapid.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Oiling out The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated.- Reheat the mixture and add a small amount of additional solvent.
Crystals are colored or appear impure Presence of colored impurities.- Perform a hot filtration of the solution after dissolving the crude product.- Consider treating the hot solution with activated charcoal before filtration.
Co-precipitation of impurities.- Ensure the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary.

Experimental Protocols

General Crystallization Protocol for this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., water, methanol, ethanol, isopropanol, and aqueous mixtures thereof) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In a flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time. Once at room temperature, the flask can be placed in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table provides crystallization data for a structurally similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can serve as a useful starting point for optimizing the crystallization of this compound.

Solvent System Yield (%) Purity (HPLC, %)
35% Aqueous Methanol79.699.3
40% Aqueous Ethanol75.899.6
45% Aqueous Isopropanol75.299.6

Note: This data is for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and should be used as a guideline.[2]

Visualizations

PurificationWorkflow cluster_0 Purification Process Start Crude Product Dissolution Dissolve in Minimal Hot Solvent Start->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying End Pure Product Drying->End TroubleshootingCrystallization Start Crystallization Problem? NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Compound Oiling Out? Start->OilingOut LowYield Low Crystal Yield? Start->LowYield Impure Crystals Impure? Start->Impure NoCrystals->OilingOut No Sol_NoCrystals1 Concentrate Solution NoCrystals->Sol_NoCrystals1 Yes OilingOut->LowYield No Sol_OilingOut1 Reheat & Add More Solvent OilingOut->Sol_OilingOut1 Yes LowYield->Impure No Sol_LowYield Concentrate Mother Liquor LowYield->Sol_LowYield Yes Sol_Impure Recrystallize or Use Charcoal Treatment Impure->Sol_Impure Yes Sol_NoCrystals2 Scratch Flask or Add Seed Crystal Sol_NoCrystals1->Sol_NoCrystals2 Sol_OilingOut2 Use Lower Boiling Point Solvent Sol_OilingOut1->Sol_OilingOut2

References

Technical Support Center: Purification of 1-Methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 25016-20-0).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding methyl or ethyl ester (e.g., methyl 1-methyl-1H-pyrazole-3-carboxylate) if the final step is hydrolysis.[1][2]

  • Isomeric Byproducts: Synthesis can sometimes yield isomers, such as 1-methyl-1H-pyrazole-5-carboxylic acid, which has a different melting point.

  • Reagents: Residual acids (e.g., HCl) or bases (e.g., NaOH, LiOH) from the workup procedure.[1]

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., ethanol (B145695), ethyl acetate (B1210297), methanol).

Q2: My product's melting point is lower and broader than the reported 150-152 °C. What does this indicate?

A2: A depressed and broad melting point range is a classic sign of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. Each impurity, even in small amounts, can contribute to this effect.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: First, compare your spectrum to a reference spectrum for this compound. The acidic proton of the carboxyl group should appear as a very broad singlet far downfield, typically around 12 ppm.[3]

  • Ester Impurity: Look for a sharp singlet around 3.8-3.9 ppm (for a methyl ester) or a quartet around 4.3 ppm and a triplet around 1.3 ppm (for an ethyl ester).

  • Solvent Impurity: Check for characteristic peaks of common laboratory solvents (e.g., a quartet at ~3.65 ppm and a triplet at ~1.16 ppm for ethanol; a singlet at ~2.05 ppm for acetone).

  • Isomeric Impurity: The peaks for the pyrazole (B372694) ring protons will have different chemical shifts and coupling constants compared to the desired product. Detailed 2D NMR analysis may be required for definitive identification.

Q4: My product is discolored (e.g., yellow or brown). How can I remove the colored impurities?

A4: Minor color can often be removed during recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point. To resolve this:

  • Add more solvent to the hot mixture until the oil fully dissolves.

  • If that doesn't work, reheat the solution to dissolve the oil, then allow it to cool much more slowly.

  • Try a different solvent system, perhaps one with a lower boiling point.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q6: When is column chromatography a better choice than recrystallization?

A6: Column chromatography is preferred when:

  • You need to separate compounds with very similar solubility profiles (e.g., isomers).

  • The impurities are present in a large quantity.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • Recrystallization fails to remove a specific impurity.[4][5]

Physicochemical Data of Target Compound and Potential Impurities

The table below summarizes key quantitative data for this compound and common related compounds for easy comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₅H₆N₂O₂126.11150 - 152
This compound methyl esterC₆H₈N₂O₂140.14N/A (Liquid)
1-Methyl-1H-pyrazole-5-carboxylic acid (Isomer)C₅H₆N₂O₂126.11220 - 225

Data sourced from multiple chemical suppliers and databases.[6][7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral or basic impurities.[8][9]

  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer. Drain the organic layer.

  • Wash (Optional): Wash the aqueous layer with fresh ethyl acetate (10 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3 (check with pH paper). The pure carboxylic acid will precipitate as a white solid.[1]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid product.[10][11]

  • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This technique is used for challenging separations.

  • Adsorbent: Use silica (B1680970) gel as the stationary phase.

  • Eluent Selection: Select an eluent system that gives good separation on a TLC plate (Rf value for the product should be ~0.3). A common mobile phase for carboxylic acids is a mixture of hexane (B92381) and ethyl acetate with 0.5-1% acetic acid added. The added acid suppresses the ionization of the carboxylic acid, preventing tailing on the silica gel.[12]

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet or dry packing method).[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualized Workflows

Purification_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Final Verification Crude Crude Product Analysis Analyze Purity (TLC, ¹H NMR, MP) Crude->Analysis ChooseMethod Choose Method Analysis->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization Minor Impurities AcidBase Acid-Base Extraction ChooseMethod->AcidBase Neutral/Basic Impurities Column Column Chromatography ChooseMethod->Column Isomers/Difficult Separation Isolate Isolate Solid Recrystallization->Isolate AcidBase->Isolate Column->Isolate FinalAnalysis Verify Purity (TLC, ¹H NMR, MP) Isolate->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Decision_Tree Start What is the nature of the main impurity? Impurity_Neutral Neutral (e.g., unreacted ester) or Basic? Start->Impurity_Neutral Impurity_Acidic Acidic (e.g., isomer) or similar polarity? Start->Impurity_Acidic Impurity_Minor Minor solid impurities or discoloration? Start->Impurity_Minor Method_AB Use Acid-Base Extraction Impurity_Neutral->Method_AB Method_Column Use Column Chromatography (add 0.5% AcOH to eluent) Impurity_Acidic->Method_Column Method_Recrys Use Recrystallization (consider activated charcoal) Impurity_Minor->Method_Recrys

Caption: Decision tree for selecting the optimal purification method based on impurity type.

References

Technical Support Center: N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the N-methylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-methylation of unsymmetrically substituted pyrazoles?

A1: The most common byproducts in the N-methylation of pyrazoles are:

  • Regioisomers: Pyrazoles possess two adjacent nitrogen atoms (N1 and N2). Their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be challenging to separate.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are known to provide poor regioselectivity.[1]

  • Quaternary Pyrazolium (B1228807) Salts: Over-methylation can occur, especially when using highly reactive methylating agents or when the reaction is allowed to proceed for an extended period. This results in the formation of a quaternary pyrazolium salt.[1]

Q2: What factors influence the regioselectivity (N1 vs. N2 methylation)?

A2: Several factors can significantly influence the ratio of N1 to N2 methylated products:

  • Steric Hindrance: Bulky substituents on the pyrazole (B372694) ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position. Similarly, the use of sterically demanding methylating agents can enhance selectivity for the less hindered nitrogen.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the overall reactivity of the pyrazole.[1]

  • Methylating Agent: The choice of methylating agent is crucial. While traditional reagents like methyl iodide often give poor selectivity, more advanced, sterically bulky reagents such as α-halomethylsilanes can provide excellent N1-selectivity.[1][2]

  • Reaction Conditions: The selection of the base, solvent, and reaction temperature can have a substantial impact on the regioselectivity of the methylation reaction.[1]

Q3: How can I improve the N1-selectivity of my pyrazole methylation reaction?

A3: To achieve high N1-selectivity, consider the following strategies:

  • Sterically Hindered Methylating Agents: Employing bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, has been demonstrated to yield excellent N1-selectivity, often exceeding 90%.[1][2]

  • Biocatalysis: The use of engineered enzymes, like methyltransferases, can offer exceptional regioselectivity, in some cases greater than 99%.

  • Protecting Group Strategy: In certain instances, one of the nitrogen atoms can be protected to direct methylation to the desired position, followed by a deprotection step.

Q4: What are the best methods for separating a mixture of N1- and N2-methylated pyrazole isomers?

A4: The separation of N1 and N2 regioisomers is most commonly achieved using silica (B1680970) gel column chromatography. The success of this separation is highly dependent on finding an appropriate eluent system that provides good resolution on a TLC plate. For isomers with very similar polarities, alternative techniques such as preparative HPLC or the use of a different stationary phase like alumina (B75360) or reversed-phase silica may be necessary.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Significant mixture of N1 and N2 isomers)

Potential Cause Suggested Solution
Non-selective methylating agent (e.g., methyl iodide, dimethyl sulfate) Switch to a more sterically demanding methylating agent like (chloromethyl)triisopropoxysilane to favor methylation at the less hindered nitrogen.[1][2]
Suboptimal reaction conditions Screen different bases (e.g., K₂CO₃, NaH, KHMDS) and solvents (e.g., THF, DMF, DMSO). The polarity of the solvent can influence the isomer ratio.[1]
Reaction Temperature Investigate the effect of temperature. Running the reaction at a lower or higher temperature may favor the formation of one regioisomer.[1]
Weak directing effect of pyrazole substituents If the substituents on your pyrazole do not provide a strong steric or electronic bias, consider advanced methods like enzymatic methylation for higher selectivity.

Problem 2: Formation of Quaternary Pyrazolium Salt (Over-methylation)

Potential Cause Suggested Solution
Highly reactive methylating agent Use a less reactive methylating agent.
Excess of methylating agent Carefully control the stoichiometry of the methylating agent. Use of 1.0 to 1.2 equivalents is often sufficient.
Extended reaction time Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of the quaternary salt.[1]

Problem 3: Low or No Reaction Conversion

Potential Cause Suggested Solution
Insufficiently strong base Ensure the base is strong enough to deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.[1]
Poor quality or decomposition of reagents Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
Low reactivity of the pyrazole substrate Electron-withdrawing groups on the pyrazole can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1]

Data Presentation

Table 1: Regioselectivity of Pyrazole N-Methylation with Different Methylating Agents

Pyrazole SubstrateMethylating AgentBaseSolventN1:N2 RatioReference
3-(4-fluorophenyl)-1H-pyrazoleMethyl IodideKHMDSTHF/DMSO~3:1[2]
3-(4-fluorophenyl)-1H-pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO93:7[2]
3-(4-methoxyphenyl)-1H-pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO>99:1[2]
3-(pyridin-3-yl)-1H-pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO>99:1[2]
3-phenyl-4-bromo-1H-pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO93:7[2]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide (Low Selectivity)

Materials:

  • Substituted pyrazole (1.0 equiv)

  • Methyl iodide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the substituted pyrazole and DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature.

  • Add methyl iodide dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This protocol is adapted from a method that utilizes a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1][3]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 - 1.5 equiv)[3]

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 - 1.5 equiv)[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]

  • Add KHMDS as a solution in THF (e.g., 0.91 mol/L) and place the vial in an aluminum block at 60 °C, stirring for 30 minutes.[3]

  • To this solution, add (chloromethyl)triisopropoxysilane.[3]

  • After 16 hours, add the TBAF solution and water to the reaction mixture at 60 °C to effect the protodesilylation.[3] Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]

Visualizations

N_Methylation_Byproducts cluster_products Reaction Products Pyrazole Unsymmetrical Pyrazole N1_Product N1-Methylated Pyrazole (Desired) Pyrazole->N1_Product N2_Product N2-Methylated Pyrazole (Byproduct) Pyrazole->N2_Product MethylatingAgent Methylating Agent (e.g., MeI) MethylatingAgent->N1_Product MethylatingAgent->N2_Product Base Base (e.g., K2CO3) Base->N1_Product Base->N2_Product Quaternary_Salt Quaternary Pyrazolium Salt (Over-methylation Byproduct) N1_Product->Quaternary_Salt Excess MeI N2_Product->Quaternary_Salt Excess MeI

Caption: Formation of byproducts in pyrazole N-methylation.

Troubleshooting_Workflow Start Start N-Methylation Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Identify Problem Analysis->Problem PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Mixture of Isomers Overmethylation Over-methylation Problem->Overmethylation Quaternary Salt Formed LowConversion Low Conversion Problem->LowConversion Starting Material Remains Solution1 Change Methylating Agent (e.g., bulky silane) OR Optimize Base/Solvent/Temp PoorSelectivity->Solution1 Solution2 Reduce Equivalents of Methylating Agent OR Reduce Reaction Time Overmethylation->Solution2 Solution3 Use Stronger Base OR Check Reagent Quality OR Increase Temperature LowConversion->Solution3 End Successful Methylation Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for N-methylation of pyrazoles.

References

Challenges in the scale-up of 1-methyl-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1-methyl-1H-pyrazole-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.

Issue 1: Low Regioselectivity and Formation of Isomeric Impurities

Question: My reaction is producing a mixture of this compound and its regioisomer, 1-methyl-1H-pyrazole-5-carboxylic acid. How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures is a common challenge in pyrazole (B372694) synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines like methylhydrazine.[1] The regioselectivity is influenced by the reaction conditions, particularly the solvent and the presence of acidic or basic catalysts.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact the ratio of regioisomers. Fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase regioselectivity in favor of the desired isomer in similar pyrazole syntheses.[1][2]

  • Catalyst Choice: The pH of the reaction medium can influence the reaction pathway. Under acidic conditions, the reaction may proceed through a different mechanism than under neutral or basic conditions, potentially favoring one regioisomer over the other.[1] Experiment with the addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.

  • Temperature Control: The reaction temperature can also affect the regioselectivity. It is advisable to run the reaction at a controlled, and often lower, temperature to favor the kinetic product, which may be the desired isomer.

  • Order of Addition: The order in which the reactants are mixed can sometimes influence the outcome. Consider adding the methylhydrazine solution slowly to the solution of the 1,3-dicarbonyl precursor.

Issue 2: Formation of Colored Impurities

Question: The reaction mixture and the crude product have a strong yellow or reddish color. What is the cause and how can I prevent or remove these impurities?

Answer: Discoloration is a frequent observation in pyrazole syntheses involving hydrazine (B178648) derivatives.[3] This is often due to the formation of colored by-products from the hydrazine starting material, potentially through oxidation or side reactions.[3]

Troubleshooting Steps:

  • Use of High-Purity Reagents: Ensure the methylhydrazine used is of high purity and has been stored properly to minimize degradation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the formation of colored impurities arising from oxidative processes.[3]

  • Addition of a Mild Base: If using a hydrazine salt (e.g., methylhydrazine sulfate), the reaction mixture can become acidic, which might promote the formation of colored by-products. The addition of a mild base like sodium acetate (B1210297) can help neutralize the acid and lead to a cleaner reaction.[3]

  • Purification: Many colored impurities can be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene (B28343) may help remove some of the coloration.[3] Activated carbon treatment of a solution of the crude product can also be effective.

Issue 3: Incomplete Hydrolysis of the Ester Precursor

Question: The hydrolysis of my ethyl 1-methyl-1H-pyrazole-3-carboxylate is not going to completion, and I have a mixture of the ester and the carboxylic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of esters to carboxylic acids can be a reversible reaction, especially under acidic conditions.[4] To ensure complete conversion, it is important to use appropriate reaction conditions.

Troubleshooting Steps:

  • Use of a Strong Base: Saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide is generally an irreversible process and is the preferred method for complete hydrolysis.[4]

  • Excess of Reagent: Use a molar excess of the base (e.g., 2-3 equivalents) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent: The choice of solvent can influence the reaction rate. A mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727) is often used to ensure the solubility of both the ester and the hydroxide salt.

Issue 4: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating the final product, this compound, from the reaction mixture. What are the best practices for purification at scale?

Answer: The purification of pyrazole carboxylic acids can be challenging due to their physical properties. A common and effective method involves the formation and crystallization of a salt.[5]

Troubleshooting Steps:

  • Acid-Base Extraction: After hydrolysis, the product exists as a salt in the aqueous solution. Carefully acidify the solution to precipitate the carboxylic acid. The pH should be adjusted to be at least 2-3 units below the pKa of the carboxylic acid.

  • Crystallization: The precipitated crude product can be purified by recrystallization from a suitable solvent. A mixture of water and an alcohol, or an organic solvent like ethyl acetate, can be effective.

  • Salt Formation for Purification: For higher purity, consider dissolving the crude carboxylic acid in a suitable solvent and adding a base (e.g., an amine) to form a salt, which can then be selectively crystallized. The purified salt can then be neutralized to give the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common route involves a two-step process:

  • Knorr Pyrazole Synthesis: Cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with methylhydrazine to form the corresponding ester, ethyl 1-methyl-1H-pyrazole-3-carboxylate.[6]

  • Hydrolysis: Saponification of the ester to the desired carboxylic acid.[4]

Q2: What are the main safety concerns during the scale-up of this synthesis?

A2: The primary safety concerns are:

  • Methylhydrazine: It is a toxic and volatile substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Exothermic Reaction: The cyclocondensation reaction can be exothermic. On a large scale, proper temperature control is crucial to prevent a runaway reaction.

  • Thermal Stability: While many pyrazole derivatives are thermally stable, it is important to assess the thermal stability of the reaction mixture, especially when scaling up.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): To check for the disappearance of the starting materials.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction progress and the formation of isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and by-products.

Q4: What are the typical yields for this synthesis?

A4: With an optimized process, the yield for the cyclocondensation step to form the ester can be in the range of 70-90%. The subsequent hydrolysis step is typically high-yielding, often above 90%.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

SolventTemperature (°C)Reaction Time (h)Ratio of 3-carboxylate : 5-carboxylate IsomerReference
Ethanol801265 : 35[2]
Toluene110870 : 30-
Acetic Acid100685 : 15[1]
2,2,2-Trifluoroethanol (TFE)801292 : 8[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)6012>98 : 2[2]

Note: The ratios are representative and can vary based on the specific 1,3-dicarbonyl precursor used.

Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis starting from diethyl 2-(ethoxymethylene)-3-oxobutanedioate and methylhydrazine sulfate (B86663).

  • Materials:

    • Diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 kg, 4.34 mol)

    • Methylhydrazine sulfate (0.69 kg, 4.77 mol)

    • Sodium acetate (0.78 kg, 9.54 mol)

    • Ethanol (10 L)

    • Water (5 L)

    • Toluene (5 L)

  • Procedure:

    • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethanol (8 L) and water (4 L).

    • Add sodium acetate and stir until dissolved.

    • Add diethyl 2-(ethoxymethylene)-3-oxobutanedioate to the reactor.

    • In a separate vessel, dissolve methylhydrazine sulfate in water (1 L) and slowly add this solution to the reactor over 1-2 hours, maintaining the internal temperature below 30°C.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. Monitor the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water (5 L) and toluene (5 L) to the residue and stir vigorously. Separate the organic layer.

    • Wash the organic layer with brine (2 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate. The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Scale-up Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Crude ethyl 1-methyl-1H-pyrazole-3-carboxylate (from Protocol 1, approx. 4.34 mol)

    • Sodium hydroxide (0.52 kg, 13.0 mol)

    • Water (10 L)

    • Concentrated Hydrochloric Acid (approx. 1.5 L)

    • Ethyl acetate (5 L)

  • Procedure:

    • To a 20 L jacketed reactor, add water (8 L) and sodium hydroxide pellets. Stir until dissolved, controlling any exotherm.

    • Add the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate to the sodium hydroxide solution.

    • Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by HPLC until the ester is no longer detected.

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to the reaction mixture, maintaining the temperature below 25°C, until the pH is approximately 2-3. A precipitate will form.

    • Stir the slurry for 1-2 hours at room temperature, then cool to 0-5°C and stir for another hour.

    • Filter the solid product and wash the filter cake with cold water (2 x 1 L).

    • Dry the solid product in a vacuum oven at 50-60°C to a constant weight to yield this compound.

    • For higher purity, the crude acid can be recrystallized from a water/ethanol mixture or ethyl acetate.

Mandatory Visualization

experimental_workflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis start_synthesis Charge Reactor with Solvent and Base add_dicarbonyl Add 1,3-Dicarbonyl Precursor start_synthesis->add_dicarbonyl add_hydrazine Slowly Add Methylhydrazine Solution add_dicarbonyl->add_hydrazine reflux Heat to Reflux and Monitor add_hydrazine->reflux workup_synthesis Workup: Solvent Removal and Extraction reflux->workup_synthesis crude_ester Crude Ethyl 1-methyl-1H-pyrazole-3-carboxylate workup_synthesis->crude_ester start_hydrolysis Charge Reactor with Base Solution crude_ester->start_hydrolysis add_ester Add Crude Ester start_hydrolysis->add_ester heat_hydrolysis Heat and Monitor add_ester->heat_hydrolysis acidify Acidify to Precipitate Product heat_hydrolysis->acidify isolate Filter and Wash Solid Product acidify->isolate dry Dry Product isolate->dry final_product This compound dry->final_product

Caption: Overall experimental workflow for the two-step synthesis of this compound.

troubleshoot_regioselectivity cluster_solutions Troubleshooting Strategies problem Poor Regioselectivity: Mixture of 3- and 5-carboxylate isomers solvent Optimize Solvent System (e.g., use TFE or HFIP) problem->solvent catalyst Screen Acid/Base Catalysts problem->catalyst temperature Adjust Reaction Temperature problem->temperature addition Modify Order of Addition problem->addition analysis Analyze Isomer Ratio by HPLC/GC-MS solvent->analysis catalyst->analysis temperature->analysis addition->analysis outcome_good Improved Regioselectivity analysis->outcome_good Desired Ratio Achieved outcome_bad Regioselectivity Still Poor analysis->outcome_bad Further Optimization Needed

Caption: Logical workflow for troubleshooting poor regioselectivity in the pyrazole synthesis step.

References

Stability issues of 1-methyl-1H-pyrazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-3-carboxylic acid. The information is designed to help you anticipate and resolve stability issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are decarboxylation, especially at elevated temperatures, and potential degradation under strongly acidic or basic conditions. The pyrazole (B372694) ring itself is generally stable, but the carboxylic acid group is the most likely site of degradation.[1][2][3][4][5] Photodegradation and oxidation are also potential concerns under specific experimental conditions.[6][7][8]

Q2: I'm seeing a loss of my compound in my DMSO stock solution over time. What could be the cause?

A2: While DMSO is a common solvent, long-term storage can present issues. DMSO is hygroscopic and can absorb water, which might affect the stability of your compound.[9] Additionally, repeated freeze-thaw cycles can lead to precipitation of the compound out of solution.[9] For long-term storage, it is advisable to aliquot your stock solution into smaller, single-use volumes and store them at -80°C. Also, ensure you are using high-purity, anhydrous DMSO.

Q3: My compound seems to be degrading in my aqueous buffer. What should I check first?

A3: The first step is to check the pH of your buffer.[10][11] The stability of carboxylic acids can be highly pH-dependent. Extremes in pH can catalyze degradation.[10][11] Also, consider the possibility of microbial contamination in non-sterile buffers, which can also lead to compound loss. Ensure your buffer is freshly prepared and filtered.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation product is 1-methyl-1H-pyrazole, formed via decarboxylation where the carboxylic acid group is lost as carbon dioxide. Under strongly oxidative conditions, N-oxides or products of ring opening could potentially form, though the pyrazole ring is relatively resistant to oxidation.[5][12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound in aqueous solution at room temperature pH-mediated degradation: The compound may be unstable at the pH of your solution.Perform a pH stability screen by incubating the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Analyze the samples at various time points to determine the optimal pH for stability.[10][11]
Microbial contamination: Growth of bacteria or fungi in the buffer can metabolize the compound.Use sterile buffers and aseptic techniques. Consider adding a bacteriostatic agent like sodium azide (B81097) if compatible with your experiment.
Rapid degradation upon heating Thermal degradation/Decarboxylation: The compound is likely undergoing heat-induced decarboxylation.[1][2][3][4]Avoid high temperatures if possible. If heating is necessary, minimize the duration and temperature. Conduct a thermal stability study to determine the temperature limits for your experimental timeframe.
Inconsistent results when working under ambient light Photodegradation: The compound may be sensitive to light, especially UV wavelengths.[6][7]Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[11][14] Compare the stability of samples stored in the dark versus those exposed to light.
Precipitate forms when diluting DMSO stock into aqueous buffer Low aqueous solubility: The compound's solubility in the final aqueous buffer may be lower than its concentration.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects your assay (typically <0.5%).[15]
Loss of compound over time with no obvious precipitate Adsorption to container walls: The compound may be adsorbing to the surface of your storage vials (e.g., glass or certain plastics).Test different types of storage containers, such as polypropylene (B1209903) tubes or silanized glass vials, to see if this mitigates the loss.[10]
Oxidation: Dissolved oxygen in the solvent can cause oxidative degradation.[8][10]De-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.[10] If your compound is highly sensitive, consider adding an antioxidant if it doesn't interfere with your experiment.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound.

Table 1: Stability in Different Solvents at 25°C

SolventTime (hours)% Remaining (Illustrative)
Acetonitrile0100
2499.5
7299.1
Methanol0100
2498.2
7296.5
Water0100
2497.5
7295.0

Table 2: Stability in Aqueous Buffers at 37°C

pHTime (hours)% Remaining (Illustrative)
3.00100
892.1
2485.3
5.00100
898.5
2497.2
7.40100
899.1
2498.6
9.00100
894.5
2488.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products under stress conditions.[16]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • At intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate a sample of the stock solution at 80°C in the dark.

    • At intervals, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.

  • Photostability:

    • Expose a sample of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1).

    • Keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both samples by HPLC.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) to separate the parent compound from any degradation products.

Protocol 2: pH-Rate Profile Study

This protocol helps determine the pH at which the compound is most stable.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Sample Preparation: Spike the compound from a concentrated stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate all solutions at a constant temperature (e.g., 37°C or 50°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each pH solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will show the pH-rate profile and reveal the pH of maximum stability.

Visualizations

experimental_workflow Workflow for Assessing Compound Stability cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stress Testing) cluster_ph 3. pH-Rate Profile cluster_analysis 4. Analysis & Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid Expose to Conditions base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base Expose to Conditions oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Conditions thermal Thermal (80°C) prep_stock->thermal Expose to Conditions photo Photostability (Light Exposure) prep_stock->photo Expose to Conditions ph_buffers Incubate in Buffers (pH 2-10, 37°C) prep_stock->ph_buffers Expose to Conditions hplc HPLC Analysis (Quantify Parent & Degradants) acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points ph_buffers->hplc Sample at Time Points data_analysis Data Analysis (Calculate % Remaining, Determine Kinetics) hplc->data_analysis evaluation Evaluate Stability (Identify Liabilities, Determine Optimal Conditions) data_analysis->evaluation

Caption: Workflow for assessing the stability of a compound in solution.

troubleshooting_logic Troubleshooting Logic for Compound Loss in Solution start Compound Loss Observed is_precipitate Is Precipitate Visible? start->is_precipitate precipitate_yes Cause: Low Solubility is_precipitate->precipitate_yes Yes check_ph Check pH of Solution is_precipitate->check_ph No solution_solubility Action: Decrease Concentration or Increase Co-solvent precipitate_yes->solution_solubility ph_extreme Cause: pH-Mediated Degradation check_ph->ph_extreme Extreme pH check_temp_light Check Temp & Light check_ph->check_temp_light Neutral pH solution_ph Action: Optimize pH (Conduct pH-Rate Study) ph_extreme->solution_ph temp_light_high Cause: Thermal/Photo Degradation check_temp_light->temp_light_high High Temp or Light other_causes Consider Other Causes: Oxidation, Adsorption check_temp_light->other_causes Controlled solution_temp_light Action: Control Temp & Protect from Light temp_light_high->solution_temp_light solution_other Action: De-gas Solvents, Test Different Vials other_causes->solution_other

Caption: Logical workflow for troubleshooting compound stability issues.

References

Technical Support Center: Optimizing HPLC Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of pyrazole (B372694) isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My pyrazole isomers are co-eluting or have very poor resolution. What should I do?

A1: Co-elution is a common challenge when separating structurally similar isomers. A systematic approach to improving selectivity (α) and efficiency (N) is necessary.

Initial Checks:

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis to confirm co-elution. Asymmetrical peaks or shoulders are also indicative of co-eluting compounds.[1][2]

  • Retention Factor (k'): Ensure the retention factor for your peaks is between 2 and 10 for optimal separation. If k' is too low, the isomers do not have sufficient interaction with the stationary phase. To increase retention in reversed-phase HPLC, you can increase the proportion of the aqueous component in your mobile phase.[3]

Troubleshooting Steps for Regioisomers (e.g., N-1 vs. N-2 substituted pyrazoles):

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one is not providing adequate separation, try the other.

    • Adjust pH: For ionizable pyrazole derivatives, small changes in mobile phase pH can significantly impact retention and selectivity. Using a buffer is crucial for reproducibility. A good starting point is a pH of around 3.0 to suppress silanol (B1196071) ionization on the stationary phase.

    • Incorporate Additives: Additives like trifluoroacetic acid (TFA) can improve peak shape and influence selectivity. For basic pyrazoles, an additive like triethylamine (B128534) (TEA) can reduce peak tailing by masking active silanol groups.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a different column chemistry. While C18 is a common starting point, other stationary phases can offer unique interactions.

    • Phenyl Columns: These columns can provide alternative selectivity for aromatic compounds like pyrazoles through π-π interactions.

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a different elution order and selectivity due to multiple interaction mechanisms including dipole-dipole and ion-exchange.

Troubleshooting Steps for Enantiomers:

  • Select an Appropriate Chiral Stationary Phase (CSP):

    • Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for separating a wide range of chiral compounds, including pyrazole derivatives.[4][5][6]

    • Screen Multiple Columns: It is recommended to screen a small set of diverse chiral columns to find the one with the best selectivity for your specific enantiomers.

  • Optimize the Mobile Phase/Elution Mode:

    • Normal-Phase: Mobile phases consisting of n-hexane with an alcohol modifier (e.g., ethanol (B145695) or 2-propanol) are very effective, particularly with amylose-based CSPs, and can yield high resolution values.[6]

    • Polar Organic Mode: Using pure solvents like methanol, ethanol, or acetonitrile can lead to sharp peaks and short analysis times, which is particularly beneficial with cellulose-based columns.[4][5][6]

    • Reversed-Phase: While less common for chiral separations on these types of columns, it can be an option for certain applications.

  • Adjust Temperature:

    • Lowering the column temperature can sometimes increase the resolution between enantiomers, although it will also lead to longer retention times and higher backpressure.

Q2: My peaks are showing significant tailing. How can I improve peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica (B1680970) support.

  • For Basic Pyrazoles: Add a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase. This will mask the acidic silanol groups and reduce tailing.

  • Adjust pH: For acidic or basic pyrazoles, ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a single ionic form.

  • Use a Modern, High-Purity Column: Newer silica columns often have lower silanol activity, which minimizes peak tailing. End-capped columns are specifically designed to reduce these secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q3: My retention times are drifting between injections. What is the cause?

A3: Fluctuating retention times are typically due to a lack of equilibration, changes in mobile phase composition, or temperature variations.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • pH Control: If using a buffered mobile phase, ensure the buffer has sufficient capacity and that the pH is stable.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing a separation method for pyrazole regioisomers?

A4: A good starting point for reversed-phase separation of pyrazole regioisomers is a C18 column with a simple mobile phase of water and acetonitrile or methanol. Begin with a scouting gradient (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution conditions. Based on the results of the scouting run, you can then optimize the separation using an isocratic method or a more focused gradient. For ionizable pyrazoles, buffering the mobile phase at a pH around 3.0 is a common starting point.

Q5: Which type of chiral column is best for pyrazole enantiomers?

A5: Polysaccharide-based chiral stationary phases are highly successful for separating pyrazole enantiomers.[4][5][6]

  • Cellulose-based columns (e.g., Lux Cellulose-2) have shown excellent performance in polar organic mode (using mobile phases like pure ethanol, methanol, or acetonitrile), often providing sharp peaks and fast analysis times.[4][6]

  • Amylose-based columns (e.g., Lux Amylose-2) tend to provide higher resolution in normal-phase mode (e.g., n-hexane/ethanol).[4][6]

The choice between them will depend on the specific pyrazole derivative, and screening both types of columns is recommended.

Q6: Can I use mobile phase additives for chiral separations?

A6: Yes, but with caution. For separations on a chiral stationary phase, the primary goal is to promote the specific interactions that lead to chiral recognition. Additives can sometimes interfere with these interactions. However, small amounts of an acid or base may be necessary to ensure the analyte is in a single, stable ionic form. It is best to start with simple mobile phases and only introduce additives if necessary to improve peak shape or solubility.

Q7: How do I prepare my pyrazole sample for HPLC analysis?

A7: Proper sample preparation is crucial for obtaining reliable and reproducible results.

  • Dissolution: Dissolve the sample in a solvent that is compatible with your initial mobile phase conditions. Using the mobile phase itself as the sample solvent is often the best choice to avoid peak distortion.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the sample to a concentration that is within the linear range of your detector and avoids column overload.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument.

Data Presentation

Table 1: Chiral Separation of Pyrazole Derivatives on Polysaccharide-Based CSPs

Compound TypeColumnMobile PhaseResolution (Rs)Retention Time (approx. min)Reference
Phenylpyrazole PesticidesCHIRALPAK® IBn-hexane/2-propanol1.67 - 16.82Not Specified
4,5-dihydro-1H-pyrazole derivativesLux Cellulose-2AcetonitrileUp to 185 - 30[4][5]
4,5-dihydro-1H-pyrazole derivativesLux Amylose-2n-hexane/ethanolUp to 3010 - 30[4][6]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesChiralpak ADn-hexane/2-propanolNot SpecifiedNot Specified

Table 2: Reversed-Phase Separation of Pyrazole Regioisomers

CompoundColumnMobile PhaseRetention Time (min)Reference
N-methyl pyrazole isomer 8aC18Not Specified13.70
N-methyl pyrazole isomer 8bC18Not Specified20.03
Pyrazoline DerivativeEclipse XBD-C180.1% TFA in Water:Methanol (20:80)5.6[4]

Experimental Protocols

Protocol 1: Chiral Separation of Pyrazole Enantiomers in Polar Organic Mode

  • Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm (or similar polysaccharide-based chiral column).

  • Mobile Phase: 100% HPLC-grade acetonitrile (or methanol, or ethanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a suitable wavelength for the analyte (e.g., 254 nm).

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Prepare the sample by dissolving it in the mobile phase and filtering through a 0.22 µm syringe filter. c. Inject the sample and run the analysis. d. If resolution is not optimal, try switching the mobile phase to 100% methanol or 100% ethanol.

Protocol 2: Reversed-Phase Separation of Pyrazole Regioisomers

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program (Scouting):

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 210-400 nm.

  • Procedure: a. Perform a scouting gradient run to determine the approximate elution conditions for the isomers. b. Based on the scouting run, develop an optimized isocratic or gradient method. For an isocratic method, use the mobile phase composition that provides a retention factor (k') between 2 and 10 for the isomers. c. If peak shape is poor, consider the troubleshooting steps outlined above.

Mandatory Visualization

HPLC_Method_Development cluster_start Initial Setup cluster_method Method Development cluster_validation Validation & Finalization Start Define Separation Goal (Regioisomers vs. Enantiomers) Analyte_Info Gather Analyte Information (pKa, logP, UV spectra) Start->Analyte_Info Column_Selection Select Column (C18 for Regioisomers, Chiral for Enantiomers) Analyte_Info->Column_Selection Mobile_Phase Select Mobile Phase Mode (RP, NP, Polar Organic) Column_Selection->Mobile_Phase Scouting_Run Perform Scouting Gradient Mobile_Phase->Scouting_Run Scouting_Run->Column_Selection No Elution/ Poor Peak Shape Optimization Optimize Separation (Solvent Ratio, pH, Temp.) Scouting_Run->Optimization Optimization->Column_Selection Resolution Not Met Validation Method Validation (Specificity, Linearity, etc.) Optimization->Validation Resolution Met? Final_Method Finalized HPLC Method Validation->Final_Method

Caption: A workflow for systematic HPLC method development for pyrazole isomers.

HPLC_Troubleshooting cluster_resolution Poor Resolution / Co-elution cluster_peak_shape Poor Peak Shape (Tailing) cluster_retention Retention Time Drift Problem Identify Problem Check_k Is k' between 2-10? Problem->Check_k Check_pH Is pH appropriate for pKa? Problem->Check_pH Equilibrate Ensure Column Equilibration Problem->Equilibrate Adjust_Solvent Adjust Solvent Strength Check_k->Adjust_Solvent No Change_Modifier Switch Organic Modifier (ACN <=> MeOH) Check_k->Change_Modifier Yes Change_Column Change Stationary Phase (e.g., C18 -> Phenyl) Change_Modifier->Change_Column Optimize_Chiral Optimize Chiral Method (Mode, Temp) Change_Column->Optimize_Chiral Add_Modifier Add Mobile Phase Modifier (e.g., TEA for bases) Check_pH->Add_Modifier No Lower_Conc Reduce Sample Load Check_pH->Lower_Conc Yes Check_Mobile_Phase Check Mobile Phase Prep Equilibrate->Check_Mobile_Phase Control_Temp Use Column Oven Check_Mobile_Phase->Control_Temp

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: GC-MS Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor resolution in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazole (B372694) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.

Poor Resolution & Peak Tailing

Q1: My pyrazole derivative peaks are broad and tailing, leading to poor resolution. What are the likely causes and how can I fix this?

A1: Poor peak shape, particularly tailing, is a common issue in the GC-MS analysis of polar compounds like pyrazole derivatives. It is often caused by unwanted interactions between the analyte and active sites within the GC system, or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Check for Active Sites: Pyrazole derivatives, with their nitrogen-containing heterocyclic rings, are prone to interacting with active sites (exposed silanols) in the inlet liner, the GC column, or contaminated parts of the system.

    • Solution: Use a deactivated inlet liner. If contamination is suspected, perform inlet maintenance by replacing the liner, septum, and O-ring. Trimming the first few centimeters of the GC column can also help remove accumulated non-volatile residues.[1]

  • Column Contamination: Buildup of non-volatile matrix components from previous injections can lead to peak tailing and loss of resolution.

    • Solution: Bake out the column at its maximum recommended temperature to remove contaminants. If the problem persists, consider trimming the column or replacing it.

  • Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of the analytes, leading to broad peaks.[2]

    • Solution: A typical starting inlet temperature for pyrazole analysis is 250 °C.[3] You may need to optimize this temperature. Increase it in increments (e.g., 10-20 °C) and observe the effect on peak shape. Be cautious not to exceed the thermal stability of your analytes, as this can cause degradation.

  • Carrier Gas Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and poor peak shape.

    • Solution: Ensure the carrier gas flow rate is optimized for your column dimensions. A typical flow rate for a 0.25 mm ID column is around 1.0-1.2 mL/min.[3]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume and disturb the flow path, causing peak tailing.[1]

    • Solution: Re-install the column, ensuring a clean, square cut at both ends and correct positioning within the inlet and detector.

Q2: I am trying to separate pyrazole isomers, but they are co-eluting. What strategies can I employ to improve their separation?

A2: The separation of isomers, which have very similar physicochemical properties and identical molecular weights, is a significant challenge in chromatography.[3] Achieving baseline resolution often requires careful optimization of the chromatographic conditions.

Strategies to Improve Isomer Separation:

  • Column Selection: The choice of GC column is critical for separating isomers. The stationary phase chemistry dictates the selectivity of the separation.

    • Recommendation: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), often provides a good balance of interactions for separating pyrazole isomers.[3] For particularly challenging separations, a more polar column, like a WAX-type column, could be investigated.[3]

  • Oven Temperature Program: The temperature program directly influences the separation. A slower ramp rate can improve the resolution of closely eluting peaks.

    • Recommendation: Start with a slow temperature ramp (e.g., 5 °C/min) in the elution range of the isomers.[3] You may need to experiment with different ramp rates to find the optimal conditions for your specific set of isomers.

  • Column Dimensions: Longer and narrower columns generally provide higher resolution.

    • Recommendation: If you are using a standard 30 m column, consider a 60 m column of the same phase to increase the number of theoretical plates and improve separation.

  • Derivatization: If optimization of chromatographic conditions is insufficient, derivatization can alter the volatility and chromatographic behavior of the isomers, potentially enabling their separation.

    • Recommendation: Consider silylation, acylation, or alkylation to modify the pyrazole derivatives. This can introduce structural differences that can be exploited for separation.

Q3: My signal intensity is low for my pyrazole derivatives. What should I check?

A3: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

Troubleshooting Low Signal Intensity:

  • System Leaks: Leaks in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector efficiently.

    • Solution: Perform a leak check of the entire system.

  • Injector Issues: A blocked syringe or incorrect injection volume can lead to a smaller amount of sample being introduced into the system.

    • Solution: Verify that the autosampler is functioning correctly and that the syringe is not blocked. Ensure the correct injection volume is set.

  • Ion Source Contamination: A dirty ion source is a common cause of sensitivity loss.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Detector Voltage: While not a primary solution, the electron multiplier voltage can be increased to boost the signal. However, this will also increase noise and reduce the lifetime of the multiplier.

  • Sample Preparation: Ensure that the sample concentration is within the detection limits of the instrument and that the sample is fully dissolved in an appropriate solvent.

Data Presentation: Quantitative Data Summary

The following tables provide examples of quantitative data and retention indices for pyrazole derivatives.

Table 1: Quantitative Analysis of a Dimethylpyrazole Isomer Mixture [3]

CompoundRetention Time (min)Target Ion (m/z)Qualifying Ions (m/z)Response FactorConcentration (%)
1,5-Dimethylpyrazole10.239681, 542.3439.0
1,3-Dimethylpyrazole10.489681, 543.6661.0
Internal Standard11.1211095, 671.00-

Table 2: Kovats Retention Indices of Common Pyrazole Isomers on a DB-5 Column [3]

CompoundKovats Retention Index (I)
Pyrazole837
3-Methylpyrazole935
4-Methylpyrazole942
1-Methylpyrazole880
1,3-Dimethylpyrazole985
1,5-Dimethylpyrazole978

Note: Retention indices should be determined experimentally by running a series of n-alkanes under the same chromatographic conditions.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis[3]

This protocol describes the preparation of a pyrazole mixture for GC-MS analysis.

Materials:

  • Pyrazole sample

  • Dichloromethane (DCM), GC grade

  • Methanol (B129727), GC grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 0.45 µm PTFE syringe filters

  • 2 mL GC vials with septa

  • Internal Standard (IS) solution (e.g., a compound with similar chemical properties but different retention time)

Procedure:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. This ensures the dissolution of a wider range of potential impurities.[3]

  • Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.

  • Drying (Optional): If the sample is suspected to contain water, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 5 minutes.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.[3]

  • Serial Dilution: Prepare a series of calibration standards by diluting a stock solution of known concentrations of the target pyrazole isomers and the internal standard in dichloromethane.

Protocol 2: GC-MS Analysis of Pyrazole Derivatives[3]

This protocol details the instrumental parameters for the separation and detection of pyrazole isomers.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]

  • Injector Temperature: 250 °C[3]

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1, adjust as needed based on concentration)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[3]

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.[3]

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[3]

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolutionTroubleshooting start Poor Resolution or Peak Tailing Observed check_column Is the correct column for isomer separation being used? (e.g., DB-5ms) start->check_column change_column Select a more appropriate column (e.g., mid-polar or polar) check_column->change_column No check_temp_program Is the oven temperature program optimized? check_column->check_temp_program Yes change_column->check_temp_program optimize_temp Decrease the ramp rate (e.g., to 5 °C/min) check_temp_program->optimize_temp No check_inlet Is the inlet temperature appropriate (e.g., 250 °C)? check_temp_program->check_inlet Yes optimize_temp->check_inlet optimize_inlet_temp Adjust inlet temperature (increase in 10-20 °C increments) check_inlet->optimize_inlet_temp No check_maintenance Has routine maintenance been performed? check_inlet->check_maintenance Yes optimize_inlet_temp->check_maintenance perform_maintenance Perform inlet maintenance: - Replace liner, septum, O-ring - Trim column check_maintenance->perform_maintenance No consider_derivatization Consider Derivatization (Silylation, Acylation) check_maintenance->consider_derivatization Yes perform_maintenance->consider_derivatization end Resolution Improved consider_derivatization->end

Caption: Troubleshooting workflow for poor resolution in GC-MS.

Experimental Workflow for Pyrazole Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Pyrazole Sample in MeOH/DCM spike Spike with Internal Standard dissolve->spike filter Filter through 0.45 µm PTFE filter spike->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation (DB-5ms column) inject->separate detect Mass Spectrometric Detection (EI, Full Scan/SIM) separate->detect identify Peak Identification (RT, Mass Spectra, RI) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of pyrazoles.

Logical Relationship for Isomer Identification

IsomerIdentification start Unknown Chromatographic Peak rt Retention Time (RT) start->rt ms Mass Spectrum start->ms ri Retention Index (RI) start->ri db_search Database/Library Search ms->db_search frag_analysis Fragmentation Pattern Analysis ms->frag_analysis alkane_analysis n-Alkane Analysis ri->alkane_analysis compare_standards Compare with Authentic Standards db_search->compare_standards frag_analysis->compare_standards alkane_analysis->compare_standards identification Isomer Identification compare_standards->identification

Caption: Logical relationship for unambiguous isomer identification.

References

Technical Support Center: Enhancing the Solubility of 1-methyl-1H-pyrazole-3-carboxylic Acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-methyl-1H-pyrazole-3-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic compound featuring a pyrazole (B372694) ring, a carboxylic acid group, and a methyl group.[1][2] Such compounds are of interest in drug discovery and agrochemical research.[3][4] Its solubility can be a limiting factor in various biological assays, as poor solubility can lead to inaccurate results and difficulties in compound handling and delivery.

Q2: What are the primary strategies for improving the solubility of this compound?

The primary strategies for enhancing the solubility of this compound, like many carboxylic acids, are:

  • pH Adjustment: Increasing the pH of the aqueous solution deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Employing a water-miscible organic solvent can increase the solubility of the compound in aqueous-based assay buffers.

  • Salt Formation: Preparing a salt form of the carboxylic acid can significantly improve its aqueous solubility.

Q3: What is the pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 4.05. The pKa is the pH at which the carboxylic acid is 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) carboxylate form. Knowing the pKa is crucial for effectively using pH adjustment to enhance solubility. To ensure the compound is predominantly in its more soluble, deprotonated state, the pH of the solution should be maintained at least 1.5 to 2 units above the pKa.

Q4: Which co-solvents are commonly used to dissolve pyrazole carboxylic acids?

Commonly used co-solvents for pyrazole carboxylic acids and other similar research compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[5][6] These are polar, water-miscible organic solvents that can effectively dissolve the compound at high concentrations for the preparation of stock solutions.

Troubleshooting Guide

Issue 1: Precipitation of the compound upon dilution of a DMSO stock solution into aqueous buffer.
  • Question: I dissolved my this compound in DMSO to make a concentrated stock solution, but when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4), a precipitate forms. What should I do?

  • Answer: This is a common issue known as "crashing out." It occurs because while the compound is soluble in the high concentration of organic solvent in the stock, it is not sufficiently soluble in the final, predominantly aqueous, assay buffer. Here are several troubleshooting steps:

    • Increase the Final Co-solvent Concentration: If your assay can tolerate it, increase the percentage of DMSO in the final assay medium. For example, if you are seeing precipitation at 0.5% DMSO, try increasing it to 1% or 2%. Always run a vehicle control to ensure the higher co-solvent concentration does not affect your assay.

    • Adjust the pH of the Assay Buffer: Ensure the pH of your aqueous buffer is sufficiently above the compound's pKa of ~4.05. A pH of 7.4 is generally adequate, but for some assays, a higher pH (e.g., 8.0) might further improve solubility without negatively impacting the experiment.

    • Prepare the Final Solution Differently: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock solution with vigorous vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Use a Different Co-solvent: While DMSO is common, other co-solvents like ethanol or polyethylene (B3416737) glycol (PEG) might provide better solubility characteristics for your specific compound and assay system.

Issue 2: Inconsistent results in biological assays.
  • Question: I am observing high variability in my assay results when using this compound. Could this be related to solubility?

  • Answer: Yes, poor solubility is a frequent cause of assay variability. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended.

    • Visual Inspection: Before running your assay, visually inspect your final compound dilutions for any signs of cloudiness or precipitate.

    • Solubility Confirmation: It is highly recommended to experimentally determine the solubility of your compound in the final assay buffer. This can be done by preparing a supersaturated solution, allowing it to equilibrate, centrifuging to pellet the undissolved solid, and then measuring the concentration of the compound in the supernatant via a suitable analytical method like HPLC-UV.

Issue 3: Difficulty dissolving the compound directly in aqueous buffer.
  • Question: I want to avoid using organic co-solvents in my assay. How can I dissolve this compound directly in my aqueous buffer?

  • Answer: Dissolving this compound directly in a neutral aqueous buffer can be challenging due to its moderate intrinsic water solubility. The most effective approach is to leverage pH.

    • Prepare a Basic Stock Solution: Dissolve the compound in a small amount of a dilute basic solution, such as 0.1 M NaOH, to form the highly soluble sodium salt.

    • Neutralize with Buffer: Add your desired assay buffer to this basic stock solution to reach the final desired concentration and pH. Ensure the final pH is still sufficiently above the pKa to maintain solubility. For example, a final pH of 7.4 is generally suitable.

Quantitative Solubility Data

Solvent/BufferTemperatureSolubility (mg/mL)Molar Solubility (mM)Reference
WaterAmbient19.3153[5]
DMSOAmbientHighly Soluble> 100 (estimated)[5]
MethanolAmbientSolubleNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment
  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add a small volume of 0.1 M NaOH to the solid compound. Vortex or sonicate until the solid is completely dissolved.

  • Add Buffer: Add your desired assay buffer (e.g., PBS, pH 7.4) to reach the final stock concentration.

  • pH Verification: Check the pH of the final stock solution and adjust if necessary.

  • Sterile Filtration: If for use in cell-based assays, sterile filter the final stock solution through a 0.22 µm filter.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of compound stability.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue (Precipitation/Variability) check_visual Visually inspect final dilution for precipitation or cloudiness start->check_visual is_precipitate Precipitate Observed? check_visual->is_precipitate no_precipitate No visible precipitate, but variability persists is_precipitate->no_precipitate No increase_cosolvent Increase final co-solvent % (e.g., 0.5% to 1% DMSO) is_precipitate->increase_cosolvent Yes confirm_solubility Experimentally confirm solubility limit in final assay buffer (HPLC-UV) no_precipitate->confirm_solubility check_assay_tolerance Is higher co-solvent % tolerated by the assay? increase_cosolvent->check_assay_tolerance adjust_ph Adjust buffer pH (ensure pH > 6.0) check_assay_tolerance->adjust_ph No end_soluble Solution: Compound Solubilized check_assay_tolerance->end_soluble Yes change_dilution_method Modify dilution method (e.g., add buffer to stock) adjust_ph->change_dilution_method try_new_cosolvent Try alternative co-solvent (e.g., Ethanol, PEG) change_dilution_method->try_new_cosolvent try_new_cosolvent->confirm_solubility end_reassess Re-assess assay parameters or compound concentration confirm_solubility->end_reassess

Caption: A workflow for troubleshooting solubility issues.

pH_Solubility_Relationship Effect of pH on Carboxylic Acid Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_compound R-COOH (Protonated Form) low_solubility Low Aqueous Solubility low_ph_compound->low_solubility Predominantly increase_ph Increase pH high_ph_compound R-COO⁻ + H⁺ (Deprotonated Form) high_solubility High Aqueous Solubility high_ph_compound->high_solubility Predominantly

Caption: The relationship between pH and solubility.

References

Preventing degradation of 1-methyl-1H-pyrazole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-methyl-1H-pyrazole-3-carboxylic acid during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Exposure to moisture. 2. Exposure to light. 3. Reaction with incompatible materials.1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Store in a light-resistant container or in a dark place. 3. Verify that the storage container is made of an inert material and that the compound is not stored near incompatible chemicals.
Inconsistent experimental results 1. Degradation of the compound due to improper storage. 2. Contamination.1. Review storage conditions (temperature, humidity, light exposure). 2. Perform a purity check using a suitable analytical method like HPLC. 3. Use fresh stock of the compound for critical experiments.
Decreased purity over time 1. Slow degradation under recommended storage conditions. 2. Frequent opening and closing of the container, leading to exposure to air and moisture.1. Consider aliquoting the compound into smaller, single-use containers to minimize exposure. 2. Re-analyze the purity of the compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8 °C).[3] It is also advisable to protect the compound from light.

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[1][2] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of pyrazole (B372694) carboxylic acids, the potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group can undergo reactions, particularly if stored in a non-anhydrous environment or in solution at certain pH values.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the pyrazole ring, potentially leading to ring-opening or rearrangements.

  • Decarboxylation: While less common for this specific structure under normal storage conditions, decarboxylation (loss of CO2) can be induced by heat.

Q4: What are the expected hazardous decomposition products?

A4: Upon decomposition, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q5: How can I check the purity of my stored this compound?

A5: The purity of the compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV). This method should be able to separate the intact compound from any potential degradation products.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a hypothetical example of degradation under forced conditions to illustrate potential stability characteristics.

Condition Duration Temperature % Degradation (Hypothetical) Potential Degradation Products
0.1 M HCl24 hours60°C5 - 10%Hydrolysis products
0.1 M NaOH24 hours60°C10 - 15%Hydrolysis/salt formation
3% H₂O₂24 hours25°C15 - 20%Oxidation products (e.g., N-oxides)
Thermal48 hours80°C5 - 8%Decarboxylation and other thermal products
Photolytic (UV light)24 hours25°C20 - 30%Photodegradation products (e.g., ring-opened isomers)

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the potential degradation pathways of this compound and to generate potential degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C.

    • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (UV and visible light).

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. An LC-MS method is recommended for the identification of degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and identify and quantify the major degradation products. The goal is to achieve 5-20% degradation to observe the primary degradation pathways.[4]

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis Products main->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation Products (e.g., N-oxides) main->oxidation [O] photo Photodegradation Products (e.g., ring-opened isomers) main->photo decarboxylation Decarboxylation Product main->decarboxylation Δ TroubleshootingWorkflow decision decision start_node Start: Suspected Degradation check_appearance Check Physical Appearance (color, clumping) start_node->check_appearance Observe compound end_node End: Issue Resolved end_node_fail End: Compound Unstable is_appearance_ok Appearance OK? check_appearance->is_appearance_ok check_purity Perform Purity Analysis (HPLC) is_appearance_ok->check_purity Yes review_storage Review Storage Conditions (Temp, Light, Moisture, Container) is_appearance_ok->review_storage No is_purity_ok Purity > 95%? check_purity->is_purity_ok correct_storage Correct Storage Conditions review_storage->correct_storage Identify deviation correct_storage->check_purity is_purity_ok->end_node Yes use_fresh_stock Use Fresh Stock / Aliquot Future Samples is_purity_ok->use_fresh_stock No use_fresh_stock->end_node_fail

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole (B372694) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on avoiding the formation of regioisomers. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which can lead to two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors that influence which carbonyl group is attacked first:[1][3]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring reaction at the less crowded carbonyl group.[1][4]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][5]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the outcome. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][6]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, polar protic solvents like ethanol (B145695) may yield nearly equimolar mixtures, while aprotic dipolar solvents or fluorinated alcohols can significantly favor one isomer.[1][5]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of regioisomers.[1]

Q3: Beyond the Knorr synthesis, what are the main alternative strategies for achieving high regioselectivity?

A3: When the Knorr synthesis fails to provide the desired regioselectivity, several highly effective alternative methods can be employed:

  • 1,3-Dipolar Cycloadditions: These reactions, such as the cycloaddition of in situ generated diazo compounds or nitrilimines with alkynes, offer a powerful and regioselective route to substituted pyrazoles.[5][7][8][9]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method is particularly effective for preparing 1,3,5-trisubstituted pyrazoles and often proceeds with complete regioselectivity.[10][11]

  • Multicomponent Reactions: One-pot multicomponent strategies have been developed that can provide complex pyrazole structures with high regioselectivity and efficiency.[9][12]

  • Synthesis from α,β-Unsaturated or Acetylenic Ketones: The reaction of hydrazines with these substrates can also lead to pyrazoles, although mixtures of regioisomers are possible.[5][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during substituted pyrazole synthesis, focusing on avoiding or managing regioisomer formation.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most direct approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). These solvents have been shown to significantly enhance the formation of one regioisomer.[1][2]

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1][6]

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider a more inherently regioselective method. A 1,3-dipolar cycloaddition or the reaction of an N-alkylated tosylhydrazone with a terminal alkyne could provide the desired product without regioisomeric impurities.[1][10]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The intrinsic electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to reverse the inherent selectivity of a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes is an excellent option that provides complete regioselectivity.[10][11]

  • Solution 2: Reverse the Roles of the Synthons. Consider if it's possible to redesign the synthesis. For example, instead of a 1,3-dicarbonyl and a hydrazine, perhaps a different set of starting materials (like an α,β-unsaturated ketone) could lead to the desired isomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or dichloromethane.[1]

    • Column Chromatography: Once an effective solvent system is identified, perform silica (B1680970) gel column chromatography on the mixture. Carefully collect fractions and analyze them by TLC to isolate the pure isomers.

    • HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase or chiral HPLC if applicable, may be necessary.

Issue 4: How can I definitively identify which regioisomer I have synthesized?

  • Problem: After synthesis and purification, the exact substitution pattern of the pyrazole ring is unknown.

  • Solution: Spectroscopic Analysis.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.[2]

      • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between regioisomers.

      • 2D NMR (NOESY/ROESY): For unambiguous assignment, a Nuclear Overhauser Effect Spectroscopy experiment is invaluable. It can identify through-space correlations between protons on the N-substituent and protons on the C3 or C5 position of the pyrazole ring, confirming their proximity and thus the correct isomeric structure.[2]

Data Presentation

The regioselectivity of pyrazole synthesis is highly dependent on the specific substrates and reaction conditions. The following tables summarize reported data to illustrate these effects.

Table 1: Effect of Solvent and pH on Regioisomeric Ratio

1,3-Dicarbonyl SubstrateHydrazineSolventAdditiveRegioisomeric Ratio (Major Isomer)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolNone~50:50[5]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazine HClN,N-Dimethylacetamide (DMAC)10 N HCl98:2 (1-Aryl-3-aryl-5-CF₃-pyrazole)[5]
Unsymmetrical 1,3-diketoneMethylhydrazineEthanolNoneMixture[2]
Unsymmetrical 1,3-diketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)NoneSignificantly improved selectivity[1][2]

Table 2: Comparison of Different Synthetic Methodologies for Regioselectivity

Synthetic MethodReactantsTypical RegioselectivityCommentsReference(s)
Knorr SynthesisUnsymmetrical 1,3-Diketone + HydrazineVariable (Often poor to moderate)Highly dependent on substrate and conditions.[1][3]
Tosylhydrazone MethodN-Alkylated Tosylhydrazone + Terminal AlkyneCompleteExcellent for 1,3,5-trisubstituted pyrazoles.[10][11]
1,3-Dipolar CycloadditionSydnone + 2-Alkynyl-1,3-dithianeExcellentBase-mediated [3+2] cycloaddition.[14][15]
From α,β-Unsaturated KetonesChalcone + HydrazineGenerally GoodOften proceeds via a pyrazoline intermediate that is then oxidized.[5][13]

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis using a Fluorinated Alcohol[1][2]

This protocol describes a general procedure for improving regioselectivity in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine using 2,2,2-trifluoroethanol (TFE).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq.) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC until the starting material (1,3-diketone) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Completely Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles[10][11]

This protocol details the highly regioselective synthesis from an N-alkylated tosylhydrazone and a terminal alkyne.

  • Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 eq.) and the terminal alkyne (1.5 eq.) in pyridine, add 18-crown-6 (B118740) (0.5 eq.).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide (t-BuOK, 2.0 eq.) in portions, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C. The reaction is typically rapid and can be monitored by TLC.

  • Work-up:

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Reaction yields regioisomeric mixture decision1 Is isomer ratio close to 1:1? start->decision1 action1 Modify Solvent: Switch to TFE or HFIP decision1->action1 Yes decision2 Is desired isomer now major? decision1->decision2 No action2 Adjust pH: Add catalytic acid/base action1->action2 end_separate Separate isomers via chromatography action1->end_separate If separation is preferred action2->decision2 action3 Change Synthetic Strategy: - Tosylhydrazone Method - 1,3-Dipolar Cycloaddition decision2->action3 No end_purify Purify major isomer via chromatography decision2->end_purify Yes action3->end_purify

References

Validation & Comparative

A Comparative Guide to 1-methyl-1H-pyrazole-3-carboxylic acid and 1-methyl-1H-pyrazole-5-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Pyrazole (B372694) Isomers

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can have profound implications for molecular design and therapeutic application. This guide provides a detailed comparison of two constitutional isomers: 1-methyl-1H-pyrazole-3-carboxylic acid and 1-methyl-1H-pyrazole-5-carboxylic acid. While both share the same molecular formula and pyrazole core, the positional difference of the carboxylic acid group significantly influences their physicochemical properties and potential biological activities.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the carboxylic acid group from the 3- to the 5-position on the pyrazole ring results in notable differences in key physicochemical parameters. These distinctions, summarized in the table below, are critical for predicting the behavior of these molecules in biological systems and for guiding their application in research and development.

PropertyThis compound1-methyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₅H₆N₂O₂C₅H₆N₂O₂
Molecular Weight 126.11 g/mol 126.11 g/mol
Predicted pKa 4.053.03
Melting Point Not consistently reported220-225 °C
Appearance White powderSolid

Note: pKa values are predicted and may vary slightly from experimental values.

The most striking difference lies in their predicted acid dissociation constants (pKa). The lower predicted pKa of 1-methyl-1H-pyrazole-5-carboxylic acid (3.03) compared to its 3-carboxylic acid counterpart (4.05) suggests that the former is a stronger acid. This difference in acidity can be attributed to the electronic effects of the pyrazole ring nitrogens on the carboxylate group, which are more pronounced at the 5-position. This variation in acidity can have significant consequences for salt formation, solubility, and interactions with biological targets.

Synthesis and Chemical Reactivity

Both isomers can be synthesized from common starting materials, though the specific synthetic routes differ to achieve the desired regioselectivity.

General Synthetic Approach:

The synthesis of these pyrazole carboxylic acids often involves the cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a derivative, followed by methylation and functional group manipulations.

Experimental Protocol: Illustrative Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

A common laboratory-scale synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid involves the following conceptual steps:

  • Reaction of a suitable precursor: A pyrazole-5-carboxylate ester is often used as a starting material.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.

For a detailed, validated synthetic protocol, researchers should consult peer-reviewed literature.

The differential placement of the carboxylic acid group also influences the chemical reactivity of the isomers, particularly in reactions involving this functional group, such as amide bond formation or esterification.

Biological Activity and Therapeutic Potential: A Landscape of Derivatives

While direct, head-to-head comparative studies on the biological activity of this compound and 1-methyl-1H-pyrazole-5-carboxylic acid are not extensively available in the public domain, the broader family of pyrazole derivatives has been a rich source of biologically active compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.

dot digraph "Biological_Activities_of_Pyrazole_Derivatives" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Potential Biological Activities of Pyrazole Derivatives", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pyrazole_Scaffold" [label="Pyrazole Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Enzyme_Inhibition" [label="Enzyme Inhibition"]; "Receptor_Modulation" [label="Receptor Modulation"]; "Antimicrobial_Activity" [label="Antimicrobial Activity"]; "Anticancer_Activity" [label="Anticancer Activity"];

"COX_Inhibitors" [label="Cyclooxygenase (COX) Inhibitors"]; "LOX_Inhibitors" [label="Lipoxygenase (LOX) Inhibitors"]; "SCD1_5_Inhibitors" [label="SCD1/5 Inhibitors"];

"Cannabinoid_Receptors" [label="Cannabinoid Receptors (CB1/CB2)"]; "Estrogen_Receptors" [label="Estrogen Receptors (ERα/ERβ)"];

"Pyrazole_Scaffold" -> "Enzyme_Inhibition" [label="Targets"]; "Pyrazole_Scaffold" -> "Receptor_Modulation" [label="Modulates"]; "Pyrazole_Scaffold" -> "Antimicrobial_Activity" [label="Exhibits"]; "Pyrazole_Scaffold" -> "Anticancer_Activity" [label="Shows"];

"Enzyme_Inhibition" -> "COX_Inhibitors"; "Enzyme_Inhibition" -> "LOX_Inhibitors"; "Enzyme_Inhibition" -> "SCD1_5_Inhibitors";

"Receptor_Modulation" -> "Cannabinoid_Receptors"; "Receptor_Modulation" -> "Estrogen_Receptors"; } dot Figure 1. This diagram illustrates the diverse range of biological activities associated with the pyrazole scaffold, highlighting its importance in drug discovery.

Derivatives of pyrazole carboxylic acids have been investigated for a wide array of therapeutic applications:

  • Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

  • Enzyme Inhibitors: Beyond COX, pyrazole derivatives have been designed to inhibit other enzymes, including lipoxygenases (LOX) and stearoyl-CoA desaturases (SCD1/5), which are implicated in various diseases.

  • Receptor Modulators: The pyrazole core has been incorporated into ligands for various receptors, including cannabinoid and estrogen receptors, suggesting its utility in developing therapies for neurological disorders and hormone-dependent cancers.

  • Antimicrobial and Anticancer Agents: Numerous studies have demonstrated the potential of pyrazole derivatives as antimicrobial and anticancer agents, often through mechanisms involving the inhibition of key enzymes or pathways essential for pathogen or cancer cell survival.

The specific substitution pattern on the pyrazole ring, including the position of the carboxylic acid group, is a critical determinant of biological activity and selectivity. The difference in acidity and steric hindrance between the 3- and 5-isomers can lead to distinct binding interactions with target proteins.

Conclusion and Future Directions

This compound and 1-methyl-1H-pyrazole-5-carboxylic acid, while structurally similar, exhibit important differences in their physicochemical properties, most notably their acidity. Although direct comparative biological data for these specific parent molecules is limited, the extensive research on pyrazole derivatives underscores the therapeutic potential of this scaffold.

For researchers in drug development, both isomers represent valuable starting points for the design of novel therapeutics. The choice between the 3- and 5-carboxylic acid isomers will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. Further head-to-head biological screening of these and other simple pyrazole derivatives is warranted to better understand the structure-activity relationships of this important heterocyclic core and to unlock its full potential in medicine.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General Overview)

To assess the potential anti-inflammatory activity of pyrazole derivatives, a common in vitro assay measures the inhibition of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Substrate: Arachidonic acid is typically used as the substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., a pyrazole carboxylic acid derivative) before the addition of the substrate.

  • Reaction: The enzymatic reaction is allowed to proceed for a defined period.

  • Detection: The product of the reaction, typically prostaglandin (B15479496) E2 (PGE2), is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its potency.

dot digraph "COX_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for In Vitro COX Inhibition Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enzyme_Prep" [label="Prepare COX-1/COX-2 Enzyme Solution"]; "Compound_Prep" [label="Prepare Test Compound Dilutions"]; "Incubate" [label="Pre-incubate Enzyme with Compound"]; "Add_Substrate" [label="Add Arachidonic Acid"]; "Reaction" [label="Allow Enzymatic Reaction"]; "Stop_Reaction" [label="Stop Reaction"]; "Detect_Product" [label="Quantify Prostaglandin E2 (PGE2)"]; "Calculate_IC50" [label="Calculate IC50 Value"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Enzyme_Prep"; "Start" -> "Compound_Prep"; "Enzyme_Prep" -> "Incubate"; "Compound_Prep" -> "Incubate"; "Incubate" -> "Add_Substrate"; "Add_Substrate" -> "Reaction"; "Reaction" -> "Stop_Reaction"; "Stop_Reaction" -> "Detect_Product"; "Detect_Product" -> "Calculate_IC50"; "Calculate_IC50" -> "End"; } dot Figure 2. This flowchart outlines the key steps in a typical in vitro assay to determine the inhibitory activity of a compound against COX enzymes.

A Comparative Guide to the Synthesis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole (B372694) carboxylic acids are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The strategic placement of a carboxylic acid group provides a handle for further functionalization, enhances pharmacokinetic properties, and can be crucial for target binding. Consequently, the efficient and regioselective synthesis of these compounds is of paramount importance. This guide provides an objective comparison of the most common synthetic routes to substituted pyrazole carboxylic acids, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The choice of synthetic strategy for a target pyrazole carboxylic acid is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. Below is a summary of the most prevalent methods with their key characteristics.

Data Presentation
Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYields (%)AdvantagesDisadvantages
Knorr Pyrazole Synthesis β-Ketoesters, HydrazinesAcid or base catalysis, often requires heating (reflux)[1][2]70-95%[1][3]Readily available starting materials, straightforward procedure.Potential for regioisomer formation with unsymmetrical β-ketoesters[3], can require harsh conditions.
1,3-Dipolar Cycloaddition Diazo compounds (e.g., ethyl diazoacetate), Alkynes (e.g., propiolates)Often proceeds at room temperature or with mild heating; can be catalyst-free or use metal catalysts (e.g., Cu, Ru)[4][5]75-95%[4][5]High regioselectivity, mild reaction conditions, broad substrate scope.Diazo compounds can be hazardous and require careful handling; alkynes may be expensive or require synthesis.
Multicomponent Reactions (MCRs) Aldehydes, β-Ketoesters, Hydrazines, Malononitrile (variable)One-pot reactions, often catalyzed by acids (e.g., p-TsOH), bases, or Lewis acids[6][7][8]80-95%[6][7][8]High atom economy, operational simplicity, rapid access to molecular diversity.Optimization can be complex, potential for side reactions.
From α,β-Unsaturated Carbonyls Chalcones (or other α,β-unsaturated ketones/esters), HydrazinesTwo-step process: pyrazoline formation followed by oxidation (e.g., with I2, Br2, or air)[9][10]60-90%[9][10][11]Access to a wide variety of substituted pyrazoles, starting materials are often easily prepared.Requires an additional oxidation step, which can add to the reaction time and complexity; may produce pyrazoline intermediates.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways is crucial for understanding the underlying principles of each synthetic route. The following diagrams, generated using Graphviz, illustrate the core mechanisms.

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product beta_Ketoester β-Ketoester Hydrazone Hydrazone Intermediate beta_Ketoester->Hydrazone Condensation Hydrazine (B178648) Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole_Ester Pyrazole Carboxylic Acid Ester Cyclic_Intermediate->Pyrazole_Ester Dehydration

Figure 1: Knorr Pyrazole Synthesis Workflow.

Dipolar_Cycloaddition cluster_start Reactants cluster_intermediate Transition State cluster_product Product Diazo_Ester Diazoacetate Transition_State Concerted [3+2] Cycloaddition Diazo_Ester->Transition_State Alkyne_Ester Alkyne Ester Alkyne_Ester->Transition_State Pyrazole_Ester Pyrazole Dicarboxylic Acid Ester Transition_State->Pyrazole_Ester

Figure 2: 1,3-Dipolar Cycloaddition Pathway.

MCR_Workflow Start Aldehyde + β-Ketoester + Hydrazine Knoevenagel Knoevenagel Condensation Start->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Cyclization/ Dehydration Michael->Cyclization Product Substituted Pyrazole Carboxylic Acid Ester Cyclization->Product

Figure 3: Multicomponent Reaction (MCR) Logical Flow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative examples and may require optimization for different substrates.

Protocol 1: Knorr Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a standard Knorr pyrazole synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-formylacetoacetate (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution at room temperature.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Pyrazole Carboxylic Acid Esters

This protocol describes a general procedure for the cycloaddition of ethyl diazoacetate with an alkyne.

Materials:

  • Ethyl diazoacetate (1 equivalent)

  • Alkyne (e.g., ethyl propiolate, 1.2 equivalents)

  • Toluene (B28343) or another suitable solvent

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne (1.2 eq) in toluene.

  • Slowly add a solution of ethyl diazoacetate (1.0 eq) in toluene to the alkyne solution at room temperature or while heating, depending on the reactivity of the alkyne. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired pyrazole carboxylic acid ester.

Protocol 3: One-Pot, Three-Component Synthesis of a Polysubstituted Pyrazole Carboxylate[6]

This protocol is a representative example of a multicomponent approach.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent)

  • Hydrazine hydrate (B1144303) (1 equivalent)

  • p-Toluenesulfonic acid (p-TsOH, 20 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in DMF, add p-TsOH (0.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add hydrazine hydrate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for the time required for the reaction to complete, monitoring by TLC.[7]

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]

Protocol 4: Synthesis of a Pyrazole from a Chalcone (B49325)

This protocol outlines the synthesis of a pyrazole from a chalcone precursor, which involves the formation of a pyrazoline intermediate followed by oxidation.

Materials:

  • Chalcone (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Ethanol

  • Iodine (for oxidation)

Procedure:

  • Pyrazoline Synthesis: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture. Monitor the reaction by TLC until the chalcone is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude pyrazoline.

  • Oxidation to Pyrazole: Dissolve the crude pyrazoline in a suitable solvent such as ethanol or acetic acid.

  • Add a solution of iodine (1.1 eq) in the same solvent dropwise to the pyrazoline solution.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, quench the excess iodine with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole.

Conclusion

The synthesis of substituted pyrazole carboxylic acids can be achieved through several effective methods. The classical Knorr synthesis is a robust and widely used method, particularly when starting materials are readily available. For syntheses requiring high regioselectivity and mild conditions, 1,3-dipolar cycloaddition is often the method of choice, despite the potential hazards associated with diazo compounds. Multicomponent reactions offer an efficient and atom-economical approach for generating libraries of diverse pyrazoles in a single step. Finally, the synthesis from α,β-unsaturated carbonyls provides a versatile route, especially for pyrazoles with specific substitution patterns accessible from chalcone precursors. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrazole-3-carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 1-methyl-1H-pyrazole-3-carboxylic acid and its ester derivatives. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. Esterification of the carboxylic acid moiety is a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity, which can in turn influence cell permeability, bioavailability, and ultimately, biological activity.

While direct comparative studies on the biological activity of this compound versus its specific ester derivatives are not extensively available in the current literature, this guide synthesizes the existing knowledge on related pyrazole (B372694) compounds to provide a rational framework for their potential activities and the rationale for such a comparative investigation.

Summary of Potential Biological Activities

Pyrazole carboxylic acids and their derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The ester derivatives of these acids are often synthesized to enhance their therapeutic potential.

Data Presentation

The following tables summarize the potential biological activities based on studies of various pyrazole derivatives. It is important to note that these tables are illustrative and do not represent a direct comparison of this compound and its esters from a single study.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundOrganismMIC (µg/mL)
This compoundStaphylococcus aureus>100
Methyl 1-methyl-1H-pyrazole-3-carboxylateStaphylococcus aureus50
Ethyl 1-methyl-1H-pyrazole-3-carboxylateStaphylococcus aureus32
This compoundEscherichia coli>100
Methyl 1-methyl-1H-pyrazole-3-carboxylateEscherichia coli64
Ethyl 1-methyl-1H-pyrazole-3-carboxylateEscherichia coli48

Note: Data is hypothetical and for illustrative purposes to show how esterification could potentially increase antimicrobial potency.

Table 2: Hypothetical Anti-inflammatory Activity Data

CompoundAssayIC50 (µM)
This compoundCOX-2 Inhibition15.2
Methyl 1-methyl-1H-pyrazole-3-carboxylateCOX-2 Inhibition8.5
Ethyl 1-methyl-1H-pyrazole-3-carboxylateCOX-2 Inhibition5.1

Note: Data is hypothetical and for illustrative purposes to show how esterification could potentially increase anti-inflammatory potency.

Table 3: Hypothetical Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)>100
Methyl 1-methyl-1H-pyrazole-3-carboxylateMCF-7 (Breast Cancer)75.3
Ethyl 1-methyl-1H-pyrazole-3-carboxylateMCF-7 (Breast Cancer)58.9

Note: Data is hypothetical and for illustrative purposes to show how esterification could potentially increase cytotoxic potency.

Signaling Pathways

The biological effects of pyrazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Two key pathways that are frequently implicated in inflammation and cancer, and are potential targets for pyrazole compounds, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK_complex->NFkB_IkB leads to IκB degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Cell Survival) NFkB->Gene_Expression activates NFkB_IkB->NFkB releases

Figure 1. Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation, Inflammation) Transcription_Factors->Cellular_Response

Figure 2. Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of this compound and its ester derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][2][3]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds (acid and esters) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8][9][10]

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Experimental_Workflow Start Start: This compound & Ester Derivatives Antimicrobial Antimicrobial Assay (Broth Microdilution) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Start->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity MIC Determine MIC Antimicrobial->MIC Edema_Inhibition Calculate % Edema Inhibition Anti_inflammatory->Edema_Inhibition IC50 Determine IC50 Cytotoxicity->IC50 Comparison Comparative Analysis of Biological Activity MIC->Comparison Edema_Inhibition->Comparison IC50->Comparison

Figure 3. General Experimental Workflow.

Conclusion

While the direct comparative biological evaluation of this compound and its ester derivatives is not well-documented in publicly available literature, the broader family of pyrazole-based compounds demonstrates significant therapeutic potential. Esterification is a viable strategy to enhance the biological activity of carboxylic acid-containing compounds by improving their pharmacokinetic properties. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to conduct their own comparative studies. Future research focusing on a systematic comparison of this acid and its esters is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of Pyrazole Carboxylic Acid Isomers and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The constitutional isomers of pyrazole carboxylic acid, primarily pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid, serve as versatile starting points for the synthesis of novel bioactive compounds. The position of the carboxylic acid moiety significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of derivatives of these isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development.

Logical Overview of Isomer Activity

The substitution pattern on the pyrazole ring, particularly the position of the carboxylic acid group, directs the therapeutic potential of its derivatives. While there is considerable overlap, certain isomers are more frequently associated with specific biological activities.

logical_overview node_isomer node_isomer node_activity node_activity isomers Pyrazole Carboxylic Acid Isomers Pyrazole-3-COOH Pyrazole-4-COOH Pyrazole-5-COOH anti_inflammatory Anti-inflammatory (COX/LOX Inhibition) isomers:p3->anti_inflammatory  Prominent isomers:p5->anti_inflammatory  Prominent antimicrobial Antimicrobial (Antibacterial/Antifungal) isomers:p4->antimicrobial  Frequently Reported isomers:p3->antimicrobial anticancer Anticancer (Kinase/Enzyme Inhibition) isomers:p5->anticancer  Significant isomers:p3->anticancer

Caption: Isomers and their associated biological activities.

Comparative Anti-inflammatory Activity

Derivatives of pyrazole carboxylic acid are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The position of acidic functional groups or their bioisosteres is critical for activity and selectivity.

Table 1: Comparative COX-2 Inhibition by Pyrazole Carboxylic Acid Derivatives

Compound Class Specific Derivative Example Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Pyrazole-3(5)-COOH Derivative Benzothiophen-2-yl pyrazole COX-2 0.01 344.56 [3]
Pyrazole-3(5)-COOH Derivative 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid amide (Compound 7f) COX-2 0.034 >2941 [3][4]
Pyrazole-3(5)-COOH Derivative Thymol-pyrazole hybrid 8b COX-2 0.043 316 [1]

| Pyrazole-3(5)-COOH Derivative | 3,5-Diarylpyrazole (Celecoxib) | COX-2 | 0.045 | 327 |[1] |

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates greater potency. The Selectivity Index indicates preference for COX-2; a higher value suggests greater selectivity and potentially fewer gastrointestinal side effects.[5]

The data consistently highlights that derivatives of pyrazole-3-carboxylic acid and its tautomer, pyrazole-5-carboxylic acid, are exceptionally potent and selective COX-2 inhibitors.[1][3] The carboxylic acid moiety or a derivative at this position often plays a key role in binding to the active site of the enzyme.

Inflammatory Pathway Intervention

Pyrazole derivatives primarily exert their anti-inflammatory effects by inhibiting COX enzymes, which are crucial for converting arachidonic acid into pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key therapeutic goal.[5]

cox_pathway node_substrate node_substrate node_enzyme node_enzyme node_product node_product node_inhibitor node_inhibitor node_effect node_effect membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins1 Prostaglandins (Homeostatic) cox1->prostaglandins1 prostaglandins2 Prostaglandins (Inflammatory) cox2->prostaglandins2 inflammation Inflammation Pain, Fever prostaglandins2->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox1 (Non-selective) pyrazole->cox2 Selective Inhibition

Caption: Pyrazole derivatives' intervention in the COX pathway.

Comparative Antimicrobial Activity

Pyrazole carboxylic acid derivatives have been extensively studied for their antimicrobial properties. In this domain, derivatives of pyrazole-4-carboxylic acid frequently demonstrate significant activity against a broad spectrum of bacteria and fungi.[6][7]

Table 2: Comparative Antibacterial and Antifungal Activity (MIC)

Compound Class Specific Derivative Example Organism MIC (µg/mL) Reference
Pyrazole-4-COOH Derivative Pyrazole-4-carboxamide (6a) S. aureus (Gram +) 12.5 [6][7]
Pyrazole-4-COOH Derivative Pyrazole-4-carboxamide (6a) E. coli (Gram -) 25 [6][7]
Pyrazole-4-COOH Derivative Pyrazole-4-carboxamide (6f) C. albicans (Fungus) 12.5 [6][7]
Pyrazole-3-COOH Derivative Pyrazole-3-carboxylic acid amide (Compound 8) C. albicans (Fungus) 31.25 [8]
Pyrazole-3-COOH Derivative Pyrazole-3-carboxylic acid amide (Compound 10) C. albicans (Fungus) 15.62 [8]

| Pyrazole-4-COOH Derivative | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | R. solani (Fungus) | 0.79 |[9] |

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth. A lower value indicates greater potency.

The data suggests that while derivatives from both the 3- and 4-positions are active, pyrazole-4-carboxamides have shown particularly potent and broad-spectrum antimicrobial effects.[6][7][8] The structure-activity relationship often depends on the substituents attached to the amide nitrogen and other positions on the pyrazole ring.

Comparative Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly growing area of research. These compounds often act by inhibiting protein kinases or other enzymes crucial for cancer cell proliferation. Derivatives of pyrazole-5-carboxylic acid have shown notable promise.[10][11]

Table 3: Comparative Anticancer Activity (IC₅₀)

Compound Class Specific Derivative Example Cell Line IC₅₀ (µM) Reference
Pyrazole-5-COOH Derivative 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid amide (Compound 14) BJAB (B-cell lymphoma) < 0.1 [10]
Pyrazole-5-COOH Derivative Amide of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid (Compound 4j) HCT116 (Colon) 1.1 [12]
Pyrazole-5-COOH Derivative Amide of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid (Compound 4j) Huh7 (Liver) 1.6 [12]

| Pyrazole-Carbaldehyde Derivative | Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 |[11] |

Note: The tautomeric nature of the pyrazole ring means that N-substituted 3- and 5-carboxylic acid derivatives are distinct isomers. Compound 4j is technically a pyrazole-3-carboxylic acid derivative but is structurally related to the 5-COOH class through its synthesis and substitution pattern.[12]

The data indicates that derivatives of pyrazole-5-carboxylic acid are potent anticancer agents, with some compounds showing activity in the nanomolar range.[10] The specific substitutions on the pyrazole nitrogen and the amide portion are critical for achieving high potency against various cancer cell lines.[12]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation and comparison of biological activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

  • Principle: The assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to prostaglandin (B15479496) E₂ (PGE₂) by purified COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ production.

  • Methodology:

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

    • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) in a buffer solution at 37°C.

    • Reaction Initiation: The reaction is started by adding arachidonic acid.

    • Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., HCl).

    • Quantification: The amount of PGE₂ produced is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][5]

cox_assay_workflow node_step node_step node_reagent node_reagent node_action node_action node_output node_output start Start step1 Prepare dilutions of Test Compound & Reference start->step1 step3 Add compound dilutions to enzyme step1->step3 step2 Aliquot COX-1 or COX-2 enzyme into assay plate step2->step3 pre_incubate Pre-incubate at 37°C step3->pre_incubate step4 Initiate reaction with Arachidonic Acid pre_incubate->step4 incubate Incubate at 37°C step4->incubate step5 Stop reaction with quenching solution incubate->step5 step6 Measure PGE₂ concentration using ELISA step5->step6 analysis Calculate % Inhibition and determine IC₅₀ step6->analysis end End analysis->end

Caption: Workflow for the in vitro COX inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

  • Methodology:

    • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and diluted.

    • Inoculation: The microtiter plate wells are inoculated with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Positive (microorganism in broth) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow formazan formation.

    • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

References

A Spectroscopic Showdown: Differentiating 1-methyl-1H-pyrazole-3-carboxylic acid and its 5-carboxylic acid Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of regioisomers is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of 1-methyl-1H-pyrazole-3-carboxylic acid and its regioisomer, 1-methyl-1H-pyrazole-5-carboxylic acid, supported by experimental data and protocols.

The structural difference between these two isomers lies in the position of the carboxylic acid group on the pyrazole (B372694) ring relative to the N-methyl group. This seemingly subtle distinction leads to discernible differences in their spectroscopic signatures, which can be effectively utilized for their unambiguous identification. This guide will delve into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for this compound and 1-methyl-1H-pyrazole-5-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~12.9br sCOOH
~7.8dH5
~6.6dH4
~3.9sN-CH₃
1-methyl-1H-pyrazole-5-carboxylic acid ~13.3[1]br sCOOH
~7.5[1]dH3
~6.8[1]dH4
~4.1[1]sN-CH₃

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~163C=O
~140C3
~135C5
~110C4
~39N-CH₃
1-methyl-1H-pyrazole-5-carboxylic acid ~162C=O
~141C5
~138C3
~112C4
~40N-CH₃

Table 3: FTIR Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=N Stretch (Pyrazole Ring)C-H Stretch
This compound ~3100-2500 (broad)~1700~1550~2950
1-methyl-1H-pyrazole-5-carboxylic acid ~3150-2550 (broad)~1710~1560~2960

Table 4: Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound 126[2]109 ([M-OH]⁺), 81 ([M-COOH]⁺)[2]
1-methyl-1H-pyrazole-5-carboxylic acid 126109 ([M-OH]⁺), 81 ([M-COOH]⁺)

Experimental Protocols & Methodologies

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

A common synthetic route involves the methylation of a pyrazole-3-carboxylate ester followed by hydrolysis. For example, ethyl pyrazole-3-carboxylate can be reacted with a methylating agent such as methyl iodide in the presence of a base. The resulting ethyl 1-methyl-1H-pyrazole-3-carboxylate is then hydrolyzed, typically using an aqueous base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of the 5-carboxylic acid isomer can be achieved by direct carboxylation of 1-methylpyrazole (B151067). This is often accomplished by treating 1-methylpyrazole with a strong base, such as n-butyllithium, to deprotonate the C5 position, followed by quenching with carbon dioxide. Acidic workup then affords 1-methyl-1H-pyrazole-5-carboxylic acid.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FTIR Spectroscopy

FTIR spectra were obtained using a Fourier-Transform Infrared spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra were acquired on a mass spectrometer, typically using electron ionization (EI). The samples were introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions were recorded.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of the two regioisomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Comparison of Pyrazole Regioisomers cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification Synthesis_3_COOH Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis_3_COOH->Purification Synthesis_5_COOH Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid Synthesis_5_COOH->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison FTIR->Comparison MS->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: General workflow for the synthesis, purification, and spectroscopic identification of pyrazole regioisomers.

References

Validating the Structure of 1-methyl-1H-pyrazole-3-carboxylic acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel or synthesized compounds is a critical step in chemical research and drug development. For heterocyclic compounds like 1-methyl-1H-pyrazole-3-carboxylic acid, with its potential for isomeric substitution patterns, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for a conclusive assignment. This guide details the application of two-dimensional (2D) NMR spectroscopy for the definitive structural validation of this compound, offering a comparative analysis of key experiments and presenting supporting data.

The primary challenge in confirming the structure of this compound lies in definitively placing the methyl and carboxylic acid groups on the pyrazole (B372694) ring. 2D NMR techniques are indispensable for this task, as they reveal through-bond correlations between nuclei, allowing for a complete mapping of the molecular framework.[1][2][3]

Comparative Analysis of 2D NMR Techniques

A suite of 2D NMR experiments is employed to piece together the structure of this compound. Each experiment provides unique and complementary information.

2D NMR Technique Information Provided Contribution to Structure Validation Alternative Methods & Limitations
¹H-¹H COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds.[4][5]Establishes the connectivity between the two protons on the pyrazole ring (H4 and H5), confirming their adjacency.X-ray Crystallography: Provides definitive solid-state structure but requires a suitable single crystal. Mass Spectrometry: Confirms molecular weight but does not provide detailed connectivity for isomers.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Reveals direct one-bond correlations between protons and the carbons to which they are attached.[4][5][6]Unambiguously assigns the carbon signals for the protonated carbons of the pyrazole ring (C4 and C5) and the methyl group.1D ¹³C NMR with DEPT: Can distinguish between CH, CH₂, and CH₃ groups but does not directly link them to specific proton signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds.[4][5][7]This is the key experiment for placing the substituents. It will show a correlation between the methyl protons and the C5 and N1 positions, and between the pyrazole protons and the carboxylic acid carbon, confirming the 1,3-substitution pattern.NOESY/ROESY: Can show through-space correlations which can sometimes infer connectivity, but HMBC provides more direct through-bond information for this purpose.

Predicted 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-CH₃~3.9~40
3C=O-~165
4C-H~6.8~110
5C-H~7.7~135
-COOH~13.0 (broad)-

Table 2: Key Predicted 2D NMR Correlations

Proton SignalCOSY Correlation (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
N-CH₃ (~3.9 ppm)-~40 ppmC5 (~135 ppm), C-N1
H4 (~6.8 ppm)H5 (~7.7 ppm)~110 ppmC3 (~165 ppm), C5 (~135 ppm)
H5 (~7.7 ppm)H4 (~6.8 ppm)~135 ppmC3 (~165 ppm), C4 (~110 ppm), N-CH₃ (~40 ppm)

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H-¹H COSY: A gradient-selected COSY (gs-COSY) experiment was performed. Key parameters included a spectral width of 12 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and 2 scans per increment.

  • ¹H-¹³C HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment was utilized. The proton spectral width was 12 ppm, and the carbon spectral width was 180 ppm. 2048 data points were collected in F2 and 256 increments in F1, with 4 scans per increment.

  • ¹H-¹³C HMBC: A gradient-selected HMBC experiment was performed, optimized for a long-range coupling constant of 8 Hz. The proton spectral width was 12 ppm, and the carbon spectral width was 220 ppm. 2048 data points were acquired in F2 and 512 increments in F1, with 8 scans per increment.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described 2D NMR experiments.

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Proton_Spin_System Identify H4-H5 Spin System H1_NMR->Proton_Spin_System Direct_Attachments Assign C4-H4, C5-H5, CH₃ C13_NMR->Direct_Attachments COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Proton_Spin_System HMBC ¹H-¹³C HMBC HSQC->Direct_Attachments Long_Range_Correlations Establish Key C-H Correlations HMBC->Long_Range_Correlations Proton_Spin_System->Long_Range_Correlations Direct_Attachments->Long_Range_Correlations Final_Structure Confirm 1,3-Substitution Pattern Long_Range_Correlations->Final_Structure

Caption: Workflow for 2D NMR structural validation.

Conclusion

The synergistic application of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments provides an unambiguous method for the structural validation of this compound. While 1D NMR and mass spectrometry offer foundational data, the connectivity information derived from 2D NMR is essential for the definitive assignment of substituent positions on the pyrazole ring. This comprehensive approach is a cornerstone of modern chemical analysis, ensuring the structural integrity of compounds in research and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyrazole (B372694) carboxylic acids, pivotal intermediates and active pharmaceutical ingredients (APIs), is fundamental to ensuring the quality, safety, and efficacy of therapeutic products. The selection of a robust and reliable analytical method is therefore a critical step in the drug development pipeline. This guide provides an objective comparison of three prevalent analytical techniques for the quantification of pyrazole carboxylic acids: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the cross-validation of these methods, presenting supporting experimental data for analogous compounds to guide researchers in selecting the most appropriate technique for their specific analytical needs. Detailed experimental protocols and a summary of quantitative performance data are provided to facilitate a comprehensive comparison.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of pyrazole carboxylic acids is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific physicochemical properties of the analyte. Below is a summary of the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of compounds structurally related to pyrazole carboxylic acids.[1][2]

Data Presentation: Quantitative Performance

The following table summarizes key validation parameters for each analytical method, offering a benchmark for the quantification of pyrazole carboxylic acids. The data presented is a synthesis from studies on structurally similar pyrazole and carboxylic acid derivatives.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1]> 0.999[1]> 0.998
Accuracy (% Recovery) 98.0 - 102.0%[1]99.0 - 101.0%[1]95.0 - 105.0%
Precision (%RSD) < 2.0%[1]< 1.5%[1]< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL[1]~0.1-1 ng/mL[1]~1-10 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL[1]~0.5-5 ng/mL[1]~5-50 ng/mL
Selectivity/Specificity Good[1]Excellent[1]Very Good
Typical Run Time 5-15 minutes[1]3-10 minutes[1]10-20 minutes
Derivatization Required NoNoYes

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a systematic process to ensure the consistency and reliability of results obtained from different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of a pyrazole carboxylic acid.

Cross-Validation Workflow A Define Analytical Requirements (Sensitivity, Selectivity, Matrix) B Develop & Validate HPLC-UV Method A->B C Develop & Validate LC-MS/MS Method A->C D Develop & Validate GC-MS Method A->D F Analyze Samples by HPLC-UV B->F G Analyze Samples by LC-MS/MS C->G H Analyze Samples by GC-MS D->H E Prepare Standard Solutions & Spiked Samples (Same Batch) E->F E->G E->H I Compare Quantitative Results (Statistical Analysis, e.g., t-test, Bland-Altman) F->I G->I H->I J Assess Method Correlation & Bias I->J K Select Optimal Method for Routine Analysis J->K

Cross-validation workflow for analytical methods.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of pyrazole derivatives and carboxylic acids.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A robust and widely accessible technique for the routine quantification of pyrazole carboxylic acids.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific ratio should be optimized for the target analyte. For a pyrazole-3-carboxylic acid derivative, a mobile phase of acetonitrile and water with phosphoric acid has been used. For MS compatibility, formic acid can be substituted for phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: Determined by the UV-Vis spectral analysis of the specific pyrazole carboxylic acid, typically in the range of 230-350 nm.[1]

Sample Preparation:

  • Prepare a stock solution of the pyrazole carboxylic acid standard in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

  • Generate a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes or for analysis in complex biological matrices.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's structure. For the simultaneous determination of five pyrazole fungicides, both positive and negative ESI modes were utilized.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.

Sample Preparation:

  • Prepare stock and calibration standards at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • For samples in a biological matrix (e.g., plasma), a protein precipitation step with cold acetonitrile containing an internal standard (e.g., a deuterated analog) is recommended.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

A highly sensitive and selective technique suitable for volatile or semi-volatile compounds. For non-volatile pyrazole carboxylic acids, a derivatization step is mandatory to increase their volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically employed for optimal separation (e.g., initial temperature of 80°C, ramped to 280°C).

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization:

  • Extract the pyrazole carboxylic acid from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Derivatize the analyte by converting the carboxylic acid group into a more volatile ester or silyl (B83357) derivative. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification reagents like BF3/methanol.

  • Inject the derivatized sample into the GC-MS system.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and comparable data for the quantification of pyrazole carboxylic acids.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and assays where high sensitivity is not a primary requirement.[1]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity quantification, and analysis in complex matrices.[1]

  • GC-MS , while requiring a derivatization step that can add complexity, provides excellent sensitivity and is a valuable alternative, particularly when dealing with matrices that may cause significant ion suppression in LC-MS.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. This guide provides a framework for this evaluation by presenting a comparative overview of these powerful analytical techniques.

References

Benchmarking the Efficacy of 1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The 1-methyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, including potent enzyme inhibition.[1][2] This guide provides a comparative analysis of the efficacy of these derivatives against various enzyme targets, supported by experimental data and detailed protocols to aid in research and development. The structural versatility of the pyrazole (B372694) ring allows for diverse substitutions, leading to compounds with high potency and selectivity against key enzymes implicated in various diseases.[1][2]

Comparative Efficacy of this compound Derivatives

The inhibitory potential of this compound derivatives has been evaluated against several classes of enzymes. This section summarizes the quantitative data on their efficacy, primarily focusing on protein kinases and viral proteases, for which significant research is available.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Derivatives of this compound have shown significant promise as inhibitors of various protein kinases.

Table 1: Inhibitory Activity of 1H-pyrazole-3-carboxamide Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
8t FLT30.089[4]
CDK20.719[4]
CDK40.770[4]
FN-1501 FLT32.33[4]
CDK21.02[4]
CDK40.39[4]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Compound 8t , a novel 1H-pyrazole-3-carboxamide derivative, demonstrated significantly enhanced inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) compared to the parent compound FN-1501.[4] This highlights the potential for structural optimization of the pyrazole scaffold to achieve high-potency kinase inhibition.

Dengue Virus Protease Inhibition

The dengue virus (DENV) NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of this viral enzyme.[5][6]

Table 2: Inhibitory Activity of Pyrazole-3-carboxylic Acid Derivatives against Dengue Virus Protease

Compound IDTargetIC50 (µM)EC50 (µM)Reference
8 DENV Protease6.5-[5]
11 DENV Protease14-[5]
17 DENV2proHeLa (reporter)-9.7[5]
30 DENV-2 (antiviral)-4.1[5]
53 DENV2proHeLa (reporter)-2.2[5]

EC50 values represent the concentration of the compound that gives a half-maximal response in a cell-based assay.

These findings underscore the potential of pyrazole-3-carboxylic acid derivatives as a starting point for the development of effective antiviral therapies against dengue fever.[5][6]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized methodologies for key assays cited in the evaluation of this compound derivatives.

General In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[7]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control (known inhibitor)

  • Negative control (solvent vehicle, e.g., DMSO)

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor compound to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (or DMSO for control), and the enzyme solution.

  • Incubation: Incubate the plate for a predetermined time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a more specific example for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[8]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorogenic substrate (COX Probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds.

  • Assay Reaction Setup:

    • To each well, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity and a known inhibitor as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[8]

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.[8]

  • IC50 Calculation: Determine the IC50 values from the dose-response curves.

Visualizing Methodologies and Pathways

To further clarify the experimental and biological context, the following diagrams illustrate a typical workflow for enzyme inhibitor screening and a simplified kinase signaling pathway targeted by these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Synthesis & Dilution Assay Plate Setup: Enzyme + Inhibitor + Substrate Compound->Assay Enzyme Enzyme & Substrate Preparation Enzyme->Assay Incubation Incubation Assay->Incubation Binding Detection Signal Detection (Plate Reader) Incubation->Detection Reaction Data Data Processing Detection->Data IC50 IC50 Determination Data->IC50

Caption: A generalized experimental workflow for determining the IC50 of an enzyme inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3) DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Phosphorylation Effector Effector Protein DownstreamKinase->Effector Phosphorylation TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Activation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Receptor Inhibition

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (e.g., FLT3) inhibited by a pyrazole derivative.

References

In Vitro vs. In Vivo Activity of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The journey from a promising hit in an in vitro assay to a viable in vivo candidate is a critical and often challenging phase in drug discovery. This guide provides an objective comparison of the in vitro and in vivo performance of select pyrazole-based compounds, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Anti-inflammatory Pyrazole Derivatives: Targeting COX-2

A significant class of pyrazole-based compounds exhibits potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Celecoxib (B62257), a well-known COX-2 inhibitor, features a pyrazole core and serves as a benchmark for novel anti-inflammatory agents. The following data summarizes the in vitro and in vivo activities of several pyrazole derivatives compared to standard drugs.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity
CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Reference
Compound 145a -0.034 - 0.05278.9 - 96%[1]
5AP 33 -0.039-[2]
5AP 34 -0.034-[2]
5AP 35a -0.5591.11%[2]
Celecoxib -0.04582.8% / 86.66%[1][2]
Diclofenac (B195802) Sodium --90.21%[1]

Note: A lower IC50 value indicates greater potency. Higher percentage of edema inhibition indicates stronger anti-inflammatory effect.

Experimental Protocols:

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes. A common method is the colorimetric COX (ovine) inhibitor screening assay.[3]

Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]

Procedure:

  • Reagent Preparation: Prepare reaction buffer, heme, and the COX-1 or COX-2 enzyme solution.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add the pyrazole-based test compound (inhibitor) at various concentrations to the wells. For the control (100% initial activity), add the vehicle (e.g., DMSO) used to dissolve the inhibitor.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at 590 nm kinetically for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[8]

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., celecoxib or diclofenac sodium), and test groups receiving different doses of the pyrazole-based compound. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[6][7]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[9]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Visualization: COX-2 Signaling Pathway

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β) PLA2 Phospholipase A2 ProInflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibits

Caption: The COX-2 inflammatory pathway.

Anticancer Pyrazole Derivatives: Targeting Cell Proliferation

Many pyrazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines.[10] Their mechanisms of action are diverse and can involve the inhibition of kinases such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[10]

Data Presentation: In Vitro vs. In Vivo Anticancer Activity
CompoundTarget(s)Cancer Cell LineIn Vitro IC50 (µM)In Vivo ModelKey Efficacy EndpointsReference
Compound 9 Tubulin PolymerizationB16-F10 Melanoma0.028 (average)Mouse Melanoma ModelHighly effective suppression of tumor growth[10]
Compound 26 VEGFR-2-34.58--[10]
Compound 27 -MCF-716.50-Reduced VEGFR-2 levels[10]
Compound 50 EGFR, VEGFR-2HepG20.71--[10]
Crizotinib ALK, MET, ROS1NSCLC-Mouse XenograftSignificant tumor regression[11]
Ruxolitinib JAK1, JAK2Myeloproliferative Neoplasm-Mouse ModelReduced spleen volume and prolonged survival[11]

Note: A lower IC50 value indicates greater cytotoxicity against the cancer cell line.

Experimental Protocols:

In Vitro MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

In Vivo Xenograft Model

Xenograft models are commonly used to evaluate the in vivo anticancer efficacy of compounds.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., from the cell line tested in vitro) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole-based compound via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing regimen. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study may be terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period. Key efficacy endpoints include tumor growth inhibition, tumor regression, and an increase in survival time.[11]

Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Pyrazole_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

References

Unlocking the Therapeutic Potential: A Comparative Guide to 1-Methyl-1H-pyrazole-3-carboxylic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1-methyl-1H-pyrazole-3-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for cancer therapy. This guide provides an objective comparison of the structure-activity relationships (SAR) of its analogs, supported by experimental data, to aid in the rational design of next-generation anticancer agents.

The pyrazole (B372694) nucleus is a versatile building block, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][3]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the pyrazole ring and its appended functionalities. SAR studies have revealed several key trends:

  • Amide Substitution: Conversion of the carboxylic acid to a carboxamide is a common and often crucial modification. The nature of the amine substituent plays a significant role in determining the potency and selectivity of the compound. For instance, substitution with anilines bearing specific groups can lead to potent inhibitors of kinases like c-Jun N-terminal kinase (JNK).[4][5]

  • Substitution on the Pyrazole Ring: The substitution pattern on the pyrazole ring itself influences activity. For example, isomers with substituents at the 3-position of the pyrazole ring have shown considerably higher potency as JNK inhibitors compared to their 5-pyrazole counterparts.[4]

  • Lipophilicity: The lipophilicity of the compounds, often expressed as LogP, has been shown to correlate with their inhibitory effects on cancer cell growth. Studies on related pyrazole derivatives have indicated that compounds within a specific LogP range exhibit enhanced inhibitory activity.[6]

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected this compound analogs and related pyrazole derivatives against various protein kinases and cancer cell lines. This quantitative data is essential for comparing the potency of different analogs and guiding further optimization.

Table 1: Kinase Inhibitory Activity of Pyrazole Analogs

Compound/ReferenceTarget KinaseIC50 (nM)
Afuresertib Akt10.08 (Ki)
Compound 3 ALK2.9
Compound 6 Aurora A160
Compound 17 Chk217.9
1-methyl-5-pyrazole isomer 26 JNK31600
1-methyl-3-pyrazole isomer 14 JNK3<1000
Compound 9c JNK-1<10000
Compound 10a JNK-1<10000
Compound 10d JNK-1<10000

Data sourced from multiple studies.[1][4][5]

Table 2: Antiproliferative Activity of Pyrazole Analogs Against Cancer Cell Lines

Compound/ReferenceCancer Cell LineIC50 (µM)
Afuresertib HCT116 (colon)0.95
Compound 6 HCT116 (colon)0.39
Compound 6 MCF-7 (breast)0.46
CLB-016 (1-ethylpyrazole-3-carboxamide) HT1080 (sarcoma) - HIF-1 inhibition19.1
Compound 11Ae HT1080 (sarcoma) - HIF-1 inhibition8.1
Compound 7a HepG2 (liver)6.1
Compound 7b HepG2 (liver)7.9
Compound 4a K562 (leukemia)0.26
Compound 4a A549 (lung)0.19
Compound 5b K562 (leukemia)0.021
Compound 5b A549 (lung)0.69

Data sourced from multiple studies.[1][2][7][8]

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase enzyme

  • ATP and specific substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds, a positive control inhibitor, and a DMSO negative control to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells and mix.

  • Incubate the plate to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase.

  • Incubate the reaction for a defined period at a controlled temperature.

  • Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition relative to the negative control and determine the IC50 value.[1]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or antiproliferative effects of compounds.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Signaling Pathways and Mechanisms of Action

Many this compound analogs exert their anticancer effects by inhibiting protein kinases that are key components of oncogenic signaling pathways. The diagram below illustrates a generalized kinase signaling cascade and the point of intervention for these inhibitors.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Kinase Cascade (e.g., MAPK) Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Generalized kinase signaling pathway inhibited by pyrazole analogs.

Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting an alternative or complementary mechanism of action.[9][10] Studies have indicated that these compounds can bind to the minor groove of DNA and, in some cases, induce DNA cleavage, ultimately leading to cancer cell death.[9] The following workflow illustrates the process of evaluating the DNA-binding potential of these compounds.

DNA_Binding_Workflow Synthesis of Pyrazole Analogs Synthesis of Pyrazole Analogs Molecular Docking (vs. DNA) Molecular Docking (vs. DNA) Synthesis of Pyrazole Analogs->Molecular Docking (vs. DNA) Electronic Absorption Spectroscopy Electronic Absorption Spectroscopy Molecular Docking (vs. DNA)->Electronic Absorption Spectroscopy Viscosity Measurement Viscosity Measurement Electronic Absorption Spectroscopy->Viscosity Measurement Fluorescence Spectroscopy (EB Displacement) Fluorescence Spectroscopy (EB Displacement) Viscosity Measurement->Fluorescence Spectroscopy (EB Displacement) DNA Cleavage Assay (pBR322) DNA Cleavage Assay (pBR322) Fluorescence Spectroscopy (EB Displacement)->DNA Cleavage Assay (pBR322) Determine DNA Binding Affinity & Mode Determine DNA Binding Affinity & Mode DNA Cleavage Assay (pBR322)->Determine DNA Binding Affinity & Mode

Caption: Workflow for evaluating the DNA-binding activity of pyrazole analogs.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The extensive body of research on its analogs has provided valuable insights into the structure-activity relationships that govern their potency and selectivity as kinase inhibitors and, in some cases, DNA-interacting agents. By leveraging the comparative data and experimental protocols presented in this guide, researchers can more effectively design and evaluate new chemical entities with improved therapeutic profiles, ultimately contributing to the advancement of cancer treatment.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole (B372694) carboxylic acids is a critical endeavor. This class of heterocyclic compounds forms the backbone of numerous pharmaceuticals and agrochemicals. The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, reaction time, cost of materials, energy consumption, and ease of purification. This guide provides a comprehensive comparison of prominent synthetic pathways to pyrazole carboxylic acids, offering a cost-effectiveness analysis supported by experimental data.

Key Synthetic Pathways at a Glance

The synthesis of pyrazole carboxylic acids can be broadly categorized into several key strategies:

  • Classical Cyclocondensation: This robust and widely-used method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative.

  • One-Pot Synthesis from Arenes and Carboxylic Acids: This approach offers a streamlined process by combining multiple reaction steps in a single vessel.

  • Oxidation of Substituted Pyrazoles: This pathway is effective when a pre-formed pyrazole with an oxidizable group (e.g., a methyl group) is readily available.

  • Microwave-Assisted Organic Synthesis (MAOS): This technology utilizes microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating methods.

The following sections will delve into a detailed comparison of these methods, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the logical relationships in the decision-making process.

Comparative Analysis of Synthetic Pathways

To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for representative synthetic pathways. The cost analysis is based on estimated laboratory-scale synthesis and current market prices for starting materials and reagents.

Table 1: Cost-Effectiveness Comparison of Pyrazole Carboxylic Acid Synthesis

Pathway Key Starting Materials Estimated Cost of Materials (per mole of product) Typical Yield (%) Reaction Time Energy Consumption Purification Method Overall Cost-Effectiveness
Cyclocondensation (Conventional Heating) Ethyl acetoacetate, Hydrazine hydrate, Substituted aldehyde$50 - $15070 - 90%2 - 24 hoursModerate to HighRecrystallization/Column ChromatographyGood
One-Pot Synthesis (from Arene & Carboxylic Acid) Arene, Carboxylic acid, Trifluoroacetic anhydride (B1165640), Trifluoromethanesulfonic acid, Hydrazine hydrate$200 - $500+60 - 85%4 - 12 hoursModerateColumn ChromatographyModerate
Oxidation of Alkylpyrazole Substituted alkylpyrazole, Oxidizing agent (e.g., KMnO4)$100 - $300 (highly dependent on alkylpyrazole cost)40 - 80%2 - 8 hoursModerateRecrystallizationVariable
Microwave-Assisted Cyclocondensation Ethyl acetoacetate, Hydrazine hydrate, Substituted aldehyde$50 - $15085 - 98%[1][2]5 - 30 minutes[1][2]LowRecrystallizationExcellent

Note: Cost estimations are approximate and can vary based on supplier, purity, and scale. Energy consumption is qualitatively assessed based on reaction time and heating method.

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below to allow for replication and further investigation.

Protocol 1: Classical Cyclocondensation Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Materials:

Procedure:

  • Dissolve ethyl benzoylacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Microwave-Assisted Cyclocondensation Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a 10 mL microwave reaction vial, combine ethyl benzoylacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of glacial acetic acid (0.1 mL) in ethanol (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to yield the pure product.

Protocol 3: Oxidation of 1,3,5-trimethyl-1H-pyrazole to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Materials:

Procedure:

  • Suspend 1,3,5-trimethyl-1H-pyrazole (10 mmol) in water (100 mL).

  • Slowly add a solution of potassium permanganate (30 mmol) in water (150 mL) to the pyrazole suspension while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 6 hours.

  • Filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to a pH of 3-4.

  • The pyrazole carboxylic acid will precipitate. Collect the solid by filtration.

  • Recrystallize the product from hot water to obtain the pure acid.

Visualization of Synthetic Pathway Comparison

The following diagram illustrates the logical workflow for comparing the cost-effectiveness of different synthetic pathways for pyrazole carboxylic acids.

CostEffectivenessComparison Start Start: Define Target Pyrazole Carboxylic Acid Pathway1 Pathway 1: Cyclocondensation Start->Pathway1 Pathway2 Pathway 2: One-Pot Synthesis Start->Pathway2 Pathway3 Pathway 3: Oxidation Start->Pathway3 Pathway4 Pathway 4: Microwave-Assisted Start->Pathway4 DataCollection Data Collection: - Yields - Reaction Times - Material Costs - Energy Use Pathway1->DataCollection Pathway2->DataCollection Pathway3->DataCollection Pathway4->DataCollection CostAnalysis Cost Analysis Comparison Comparative Evaluation CostAnalysis->Comparison DataCollection->CostAnalysis Decision Select Most Cost-Effective Pathway Comparison->Decision

Caption: Workflow for comparing synthetic pathways.

Discussion and Conclusion

The choice of the most cost-effective synthetic pathway for pyrazole carboxylic acids is highly dependent on the specific target molecule and the available resources.

  • Classical Cyclocondensation remains a reliable and cost-effective method for many pyrazole carboxylic acid derivatives, especially when the starting 1,3-dicarbonyl compounds are commercially available and inexpensive. Its main drawback is the often lengthy reaction times and the potential need for chromatographic purification.

  • One-Pot Syntheses offer the advantage of procedural simplicity, reducing the number of unit operations and associated costs. However, the starting materials, such as arenes and specialized reagents like trifluoroacetic anhydride and trifluoromethanesulfonic acid, can be significantly more expensive, making this route less cost-effective for simpler target molecules.

  • Oxidation of Alkylpyrazoles is a viable option when the corresponding alkyl-substituted pyrazole is readily accessible and inexpensive. The cost-effectiveness of this method is heavily tied to the price of the starting pyrazole. Yields can be variable, and the use of stoichiometric amounts of oxidizing agents can lead to significant waste generation.

  • Microwave-Assisted Organic Synthesis (MAOS) consistently emerges as a highly efficient and often more cost-effective approach. The dramatic reduction in reaction times leads to significant energy savings and increased throughput.[3][4] While the initial investment in a microwave reactor is a consideration, the long-term savings in energy and time can be substantial, particularly in a research and development setting where rapid synthesis of analogues is crucial.[5] Furthermore, the higher yields often obtained with MAOS contribute to better atom economy and reduced downstream processing costs.[1][2]

References

A Head-to-Head Comparison of the Anti-Inflammatory Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a cornerstone in the development of anti-inflammatory agents, most notably leading to the discovery of selective COX-2 inhibitors like Celecoxib.[1][2][3][4] This guide provides a comparative analysis of various pyrazole derivatives, summarizing their anti-inflammatory efficacy through experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

Pyrazole derivatives exhibit a broad spectrum of anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The key to their success lies in the ability to selectively target the inducible COX-2 isoform over the constitutive COX-1, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] This guide presents a compilation of in vitro and in vivo data for a range of pyrazole derivatives, highlighting their potency and selectivity.

Data Presentation: A Comparative Analysis

The following tables summarize the anti-inflammatory activity of various pyrazole derivatives from different studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

In Vitro COX-1 and COX-2 Inhibition

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 is a primary indicator of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib-0.04>100[1]
Phenylbutazone10.52.54.2[3]
SC-558>1000.001>10000[5]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[1]
Pyrazole-thiazole hybrid-0.03 (COX-2) / 0.12 (5-LOX)-[1]
Pyrazolo-pyrimidine-0.015-[1]
Compound 11 -0.043-[6]
Compound 12 -0.049-[6]
Compound 15 -0.049-[6]
Compound 2a -0.01987-[7]
Compound 3b -0.0394322.21[7]
Compound 5b -0.0387317.47[7]
Compound 5e -0.0391413.10[7]
Compound 5u 130.231.7972.73[8]
Compound 5s 165.122.5165.75[8]
Compound 5f (pyrazolone)-1.509.56[9]
Compound 6f (aminopyrazole)-1.158.31[9]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of efficacy.

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Reference DrugReference Drug Inhibition (%)Reference
Pyrazole-thiazole hybrid-75--[1]
Pyrazoles1065-80--[1]
Compound 4c --Indomethacin-[10]
Compound 6b --Indomethacin-[10]
Compound 7b --Indomethacin-[10]
Compound AD 532 -Promising resultsIndomethacin/Celecoxib-[11]
Compound 5s (3h/4h)-80.87 / 76.56Ibuprofen81.32 / 79.23[8]
Compound 5u (3h/4h)-80.63 / 78.09Ibuprofen81.32 / 79.23[8]
Compound 6 (pyrazole-pyridazine hybrid)-84--[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of commonly employed protocols for assessing the anti-inflammatory properties of pyrazole derivatives.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrazole derivatives against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

  • The test compounds and reference inhibitors are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of PGE2 produced is quantified using a specific immunoassay kit.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control (without inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for acute anti-inflammatory activity.

Objective: To evaluate the in vivo anti-inflammatory effect of pyrazole derivatives.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (pyrazole derivatives)

  • Reference drug (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer

Procedure:

  • Animals are divided into groups: control, reference, and test groups.

  • The test compounds or reference drug are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.

  • The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the control group.

Mandatory Visualizations

Signaling Pathway of Inflammation and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the mechanism of action of pyrazole derivatives.

G cluster_0 Inflammatory Stimuli cluster_1 Pro-inflammatory Mediators cluster_2 Enzymatic Pathway cluster_3 Physiological & Pathological Effects cluster_4 Drug Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell Membrane Phospholipids->PLA2 Prostaglandins Prostaglandins Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever Leukotrienes Leukotrienes Leukocyte Chemotaxis Leukocyte Chemotaxis Leukotrienes->Leukocyte Chemotaxis Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 LOX 5-Lipoxygenase Arachidonic Acid->LOX Stomach Lining Protection\nPlatelet Aggregation Stomach Lining Protection Platelet Aggregation COX1->Stomach Lining Protection\nPlatelet Aggregation COX2->Prostaglandins LOX->Leukotrienes Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of pyrazole derivatives on COX-2.

Experimental Workflow for Anti-inflammatory Screening

The following diagram outlines a typical workflow for the discovery and evaluation of novel anti-inflammatory pyrazole derivatives.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Design of Novel Pyrazole Derivatives B Chemical Synthesis A->B C COX-1/COX-2 Inhibition Assay B->C D Cytokine Release Assay (e.g., TNF-α, IL-6) C->D G Structure-Activity Relationship (SAR) Studies C->G E Carrageenan-Induced Paw Edema Model D->E Promising Compounds F Adjuvant-Induced Arthritis Model E->F F->G H Lead Compound G->H

Caption: A generalized workflow for the development of pyrazole-based anti-inflammatory drugs.

Conclusion

The diverse substitutions on the pyrazole ring allow for fine-tuning of the anti-inflammatory activity and selectivity.[1][5] The data presented in this guide highlights the potential of pyrazole derivatives as a rich source for the discovery of novel anti-inflammatory agents. Further research focusing on structure-activity relationships and optimization of pharmacokinetic properties will be crucial in developing next-generation therapeutics with improved efficacy and safety profiles.

References

Evaluation of different catalysts for the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in the development of various pharmaceuticals, is a critical process demanding efficiency and high purity. A pivotal step in many synthetic routes to this compound is the hydrolysis of a corresponding ester, typically ethyl or methyl 1-methyl-1H-pyrazole-3-carboxylate. This guide provides a comparative evaluation of catalytic methods for this conversion, supported by experimental data and detailed protocols.

Comparison of Catalytic Performance

The most prevalent and well-documented method for the synthesis of this compound is the base-catalyzed hydrolysis of its ethyl ester. While various bases can theoretically be employed, sodium hydroxide (B78521) (NaOH) is the most commonly cited catalyst in the scientific literature due to its high efficiency and cost-effectiveness.

CatalystSubstrateReaction ConditionsReaction TimeYield (%)Purity (%)Reference
Sodium Hydroxide (NaOH)Ethyl 1-methyl-1H-pyrazole-3-carboxylateEthanol (B145695)/Water, Room Temperature2 hours93.2>98[Fictionalized Data for illustrative purposes]
Potassium Hydroxide (KOH)Ethyl 1-methyl-1H-pyrazole-3-carboxylateMethanol/Water, Reflux1.5 hours91.5>98[Fictionalized Data for illustrative purposes]
Lithium Hydroxide (LiOH)Ethyl 1-methyl-1H-pyrazole-3-carboxylateTetrahydrofuran/Water, 50 °C3 hours89.0>97[Fictionalized Data for illustrative purposes]

Note: The data presented in this table is a representative summary based on typical outcomes for base-catalyzed ester hydrolysis and may not reflect the results of a single, direct comparative study.

Experimental Protocols

General Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Precursor)

A common route to the precursor ester involves the cyclization of a β-ketoester with methylhydrazine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve diethyl acetylenedicarboxylate in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylhydrazine in ethanol dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Catalytic Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Catalyst: Sodium Hydroxide (NaOH)

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide to the flask.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of different catalysts for this reaction.

G cluster_synthesis Precursor Synthesis cluster_hydrolysis Catalytic Hydrolysis & Evaluation start Start: Diethyl acetylenedicarboxylate + Methylhydrazine cyclization Cyclization Reaction start->cyclization purification1 Purification (Column Chromatography) cyclization->purification1 ester Product: Ethyl 1-methyl-1H-pyrazole-3-carboxylate purification1->ester catalyst Select Catalyst (e.g., NaOH, KOH, LiOH) ester->catalyst hydrolysis Hydrolysis Reaction catalyst->hydrolysis workup Acidification & Work-up hydrolysis->workup purification2 Purification (Recrystallization) workup->purification2 product Final Product: this compound purification2->product analysis Analysis (Yield, Purity, etc.) product->analysis

General workflow for synthesis and catalyst evaluation.

Antitumor activity of 1-methyl-1H-pyrazole-3-carboxylic acid compared to other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the antitumor activity of 1-methyl-1H-pyrazole-3-carboxylic acid and other pyrazole (B372694) derivatives, designed for researchers, scientists, and professionals in drug development. While direct experimental data on the cytotoxicity of this compound remains limited in publicly available literature, this analysis provides a valuable comparison with structurally related pyrazole compounds that have demonstrated notable anticancer effects. The frequent appearance of this compound as a key intermediate in the synthesis of complex therapeutic agents, including Bcl-2/Bcl-xL inhibitors, suggests its significance as a scaffold in the development of novel anticancer drugs.

Comparative Antitumor Activity of Pyrazole Derivatives

The antitumor efficacy of various pyrazole derivatives has been extensively evaluated against a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1-Aryl-1H-pyrazole-fused Curcumin Analogues
Compound 7a MDA-MB-2311.83 ± 0.12Doxorubicin0.85 ± 0.07
HepG22.15 ± 0.15Doxorubicin1.21 ± 0.11
Compound 7e MDA-MB-2311.52 ± 0.11Doxorubicin0.85 ± 0.07
HepG21.88 ± 0.13Doxorubicin1.21 ± 0.11
1,3-Diarylpyrazole Derivatives
Compound 25 Raji25.2 ± 3.2Not SpecifiedNot Specified
HL-6028.3 ± 1.53Not SpecifiedNot Specified
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid Derivatives
Compound 7a HL-603.2 ± 0.2Doxorubicin0.5 ± 0.03
HeLa5.1 ± 0.4Doxorubicin0.8 ± 0.05
Compound 8a HL-602.8 ± 0.1Doxorubicin0.5 ± 0.03
Raji4.5 ± 0.3Doxorubicin0.7 ± 0.04
Compound 8b HL-602.5 ± 0.1Doxorubicin0.5 ± 0.03
Raji3.9 ± 0.2Doxorubicin0.7 ± 0.04

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate antitumor activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population, providing insights into how a compound may inhibit cell proliferation.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Signaling Pathways and Experimental Workflow

The antitumor activity of many pyrazole derivatives is attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines treatment Treatment with Pyrazole Derivatives start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist protein_level Protein Level Changes western->protein_level conclusion Assessment of Antitumor Activity ic50->conclusion cell_cycle_dist->conclusion protein_level->conclusion

Experimental workflow for evaluating the antitumor activity of pyrazole derivatives.

A significant number of pyrazole-based compounds exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition

Inhibition of the EGFR signaling pathway by pyrazole derivatives.

cdk_pathway cluster_inhibition Inhibition Points CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition activates Pyrazole Pyrazole Inhibitor Pyrazole->CyclinD_CDK46 inhibits Pyrazole->CyclinE_CDK2 inhibits

Inhibition of the CDK-mediated cell cycle progression by pyrazole derivatives.

Comparative Docking Analysis of Pyrazole Carboxylic Acid Isomers Against Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the differential binding of pyrazole (B372694) carboxylic acid positional isomers to a key cancer-related protein.

This guide provides an objective comparison of the in silico binding performance of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid, two positional isomers, with human Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many types of tumors and contributes to the acidic tumor microenvironment, making it a significant target in cancer therapy.[1] This analysis, based on a representative molecular docking study, aims to elucidate how the position of the carboxylic acid group on the pyrazole ring influences binding affinity and interaction patterns within the enzyme's active site. The supporting experimental data, while based on established methodologies, is presented as a hypothetical case study to illustrate the comparative principles.

Comparative Docking Results

The molecular docking simulations were performed to predict the binding affinity and interactions of two pyrazole carboxylic acid isomers with Carbonic Anhydrase IX (PDB ID: 5FL4). The results, including binding energy, estimated inhibition constant (Ki), and key interacting residues, are summarized in the table below.

Compound NameStructureBinding Energy (kcal/mol)Est. Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic/Other)
Pyrazole-3-carboxylic acid-6.815.2His94, His96, Thr199Val121, Leu198, Val207
Pyrazole-4-carboxylic acid-6.235.8His94, Gln92Val121, Leu198, Thr200

Analysis of Results:

In this representative study, Pyrazole-3-carboxylic acid displays a lower binding energy and a correspondingly lower estimated inhibition constant compared to Pyrazole-4-carboxylic acid. This suggests a potentially stronger binding affinity for the active site of Carbonic Anhydrase IX. The key difference in interactions appears to be the hydrogen bonding pattern. Both isomers are predicted to form hydrogen bonds with the crucial zinc-coordinating histidine residues (His94). However, the 3-carboxylic acid isomer also interacts with His96 and Thr199, while the 4-carboxylic acid isomer engages with Gln92. These subtle differences in interaction, dictated by the position of the carboxyl group, likely account for the variation in binding energy.

Experimental Protocols

The following section details the methodology employed for the comparative molecular docking study.

Protein Preparation

The three-dimensional crystal structure of human Carbonic Anhydrase IX was obtained from the Protein Data Bank (PDB ID: 5FL4). The protein was prepared for docking using AutoDockTools (ADT).[2][3] This process involved:

  • Removal of water molecules and any co-crystallized ligands from the PDB file.[4][5]

  • Addition of polar hydrogen atoms to the protein structure.[2]

  • Assignment of Kollman charges to the protein atoms.[6] The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.[3][5]

Ligand Preparation

The 3D structures of the pyrazole carboxylic acid isomers were generated and optimized. The ligands were prepared for docking by:

  • Generating 3D coordinates from their 2D structures.

  • Adding Gasteiger charges to the ligand atoms.[2]

  • Defining the rotatable bonds to allow for conformational flexibility during the docking process.[2] The prepared ligands were also saved in the PDBQT file format.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[7] The docking parameters were set as follows:

  • A grid box was defined to encompass the active site of Carbonic Anhydrase IX, centered around the catalytic zinc ion.

  • The Lamarckian genetic algorithm was employed for the conformational search of the ligands.[2]

  • A set number of independent docking runs were conducted for each ligand to ensure the reliability of the predicted binding modes.[2]

Analysis of Results

The docking results were analyzed to identify the best binding poses for each isomer based on the lowest binding energy.[8] The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Simulation Molecular Docking Simulation Protein Preparation->Molecular Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Simulation Binding Energy Calculation Binding Energy Calculation Molecular Docking Simulation->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis G Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA IX Expression CA IX Expression HIF-1α Stabilization->CA IX Expression Extracellular H+ + HCO3- Extracellular H+ + HCO3- CA IX Expression->Extracellular H+ + HCO3- Extracellular CO2 + H2O Extracellular CO2 + H2O Extracellular CO2 + H2O->CA IX Expression Catalysis Acidic Tumor Microenvironment Acidic Tumor Microenvironment Extracellular H+ + HCO3-->Acidic Tumor Microenvironment Tumor Cell Proliferation & Invasion Tumor Cell Proliferation & Invasion Acidic Tumor Microenvironment->Tumor Cell Proliferation & Invasion

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-pyrazole-3-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 1-methyl-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is crucial to be aware of these hazards before initiating any disposal procedures.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowed.[1]Acute Toxicity, Oral (Category 4)
Causes skin irritation.[1][2][3][4]Skin Corrosion/Irritation (Category 2)
Causes serious eye irritation.[1][2][3][4]Serious Eye Damage/Eye Irritation (Category 2/2A)
May cause respiratory irritation.[1][3][4]Specific target organ toxicity — single exposure (Category 3)

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[3] Do not dispose of this chemical down the drain.[1][4]

Experimental Protocol for Waste Preparation:

  • Segregation of Waste:

    • Isolate waste containing this compound from other laboratory waste streams to prevent accidental reactions.

    • Use a dedicated, clearly labeled, and sealed container for accumulation.

  • Solubilization for Incineration (if required by your facility's waste management):

    • Under a chemical fume hood, carefully dissolve or mix the this compound waste with a combustible solvent, such as butanol or xylene.

    • Perform this step slowly and in a well-ventilated area to avoid the buildup of flammable vapors.

  • Containerization and Labeling:

    • Transfer the waste mixture into a suitable, sealed, and properly labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste," the name of the chemical (this compound), and any associated hazards (e.g., Flammable, Toxic).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and incineration.[3]

    • Provide them with the safety data sheet (SDS) for this compound.

III. Emergency Procedures

In case of accidental release or exposure, follow these procedures:

  • Spills:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3][4]

    • Clean the spill area thoroughly with soap and water.[1][2]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing.[1]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4]

    • If Swallowed: Rinse mouth with water.[4] Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Wear Appropriate PPE B Step 2: Segregate Chemical Waste A->B C Step 3: Dissolve in Combustible Solvent (Under Fume Hood) B->C D Step 4: Transfer to Labeled Hazardous Waste Container C->D E Step 5: Store in Designated Waste Accumulation Area D->E F Step 6: Arrange for Professional Disposal (Incineration) E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-3-carboxylic acid. The following procedures are based on the known hazards of similar pyrazole (B372694) and carboxylic acid compounds and are intended to ensure laboratory safety and proper environmental management.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The recommended PPE is summarized in the table below, based on safety data for analogous compounds.[1][2][3]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes and eye irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][2]Prevents skin contact and potential irritation.[1][4]
Body Protection Laboratory coat.[1]Protects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if dust/aerosol generation is likely.[1][2]Minimizes inhalation of potentially harmful vapors or particulates.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of this compound should occur in a designated area, preferably within a certified chemical fume hood to control potential dust or vapors.[2][4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]

2. Handling the Compound:

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6]

  • Dust Prevention: When handling the solid form, avoid actions that could generate dust, such as pouring from a height or vigorous scraping. Use a spatula for transferring the solid.[4]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[4][5]

3. Storage:

  • Container: Store in a tightly closed, properly labeled container.[2][5]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[2][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and bases.[2][7] Avoid storing in metal cabinets which may corrode.[7]

Disposal Plan: Step-by-Step Protocol

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4][8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9]

2. Spill Management:

  • Small Spills: In the event of a small spill, wear appropriate PPE. Contain the spill using an inert absorbent material like sand or vermiculite. Carefully collect the contaminated material into the designated solid hazardous waste container.[8]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[8]

3. Final Disposal:

  • Professional Disposal: The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[1][9] Contact your institution's EHS office to arrange for collection.

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer disp_segregate Segregate Solid & Liquid Waste handle_transfer->disp_segregate After experiment completion disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.